molecular formula C14H13BFNO3 B1521961 (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 874219-41-7

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No.: B1521961
CAS No.: 874219-41-7
M. Wt: 273.07 g/mol
InChI Key: SPKWRVWDQVGUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWRVWDQVGUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660221
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-41-7
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic routes, reactivity, and strategic applications of this versatile building block. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a boronic acid group, a fluorine atom, and a benzylcarbamoyl moiety. This specific arrangement of functional groups imparts a unique combination of reactivity, steric, and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

The boronic acid group (-B(OH)₂) is the primary reactive center, enabling its participation in a variety of cross-coupling reactions. The fluorine atom serves as a bioisostere for hydrogen but significantly alters the molecule's electronic properties through its strong electron-withdrawing inductive effect. In a pharmaceutical context, fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The benzylcarbamoyl group introduces steric bulk and potential hydrogen bonding sites (N-H and C=O), which can be crucial for directing molecular interactions and improving crystallinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 874219-41-7[1][2][3]
Molecular Formula C₁₄H₁₃BFNO₃[1][2]
Molecular Weight 273.07 g/mol [1]
Purity Typically ≥97-98%[4]
SMILES FC1=CC(C(NCC2=CC=CC=C2)=O)=CC(B(O)O)=C1
Appearance White to off-white solid (inferred from safety data)[2]
Solubility & Stability

While specific solubility data for this compound is not extensively published, general principles for phenylboronic acids suggest high solubility in polar aprotic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[5] The presence of the amide group may enhance solubility in polar solvents.

The compound is stable under recommended storage conditions.[2] However, like many boronic acids, it is susceptible to two primary degradation pathways:

  • Protodeboronation: The loss of the boronic acid group, particularly under harsh acidic or basic conditions.[6]

  • Dehydration: Reversible self-condensation to form a cyclic trimeric anhydride known as a boroxine. This process is often observed upon heating or under vacuum and can be reversed by the addition of water.[7]

For long-term integrity, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate both moisture-driven degradation and boroxine formation.[1][2]

Synthesis and Manufacturing Considerations

While commercial-scale synthesis protocols are proprietary, a logical retrosynthetic analysis points to two primary strategies, both rooted in well-established organometallic and amide formation chemistry. The chosen pathway often depends on the availability and cost of starting materials.

A plausible synthetic route involves the borylation of a pre-functionalized aryl halide, followed by amide coupling. This approach isolates the sensitive C-B bond formation step from the conditions required for amidation.

G cluster_0 Amide Formation cluster_1 Miyaura Borylation A Target: this compound B N-Benzyl-3-bromo-5-fluorobenzamide A->B  Pd-catalyzed borylation C 3-Bromo-5-fluorobenzoic acid B->C  Amidation (e.g., SOCl₂, then amine) D Benzylamine B->D  Amidation E Bis(pinacolato)diboron (B₂Pin₂)

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative, non-optimized procedure based on standard methodologies for amide formation and Miyaura borylation.

Step 1: Synthesis of N-Benzyl-3-bromo-5-fluorobenzamide

  • Acid Chloride Formation: To a round-bottom flask charged with 3-bromo-5-fluorobenzoic acid (1.0 eq) under an inert atmosphere, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 75°C) for 2-3 hours until gas evolution ceases and a clear solution is formed.[8]

  • Workup: Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-fluorobenzoyl chloride is typically used directly in the next step.

  • Amidation (Schotten-Baumann Conditions): Dissolve benzylamine (1.1 eq) in dichloromethane (DCM) in a separate flask and cool to 0°C in an ice bath.[8]

  • Addition: Slowly add the crude acid chloride (dissolved in DCM) to the benzylamine solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to yield pure N-benzyl-3-bromo-5-fluorobenzamide.

Step 2: Miyaura Borylation to this compound

  • Reaction Setup: In a Schlenk flask, combine N-benzyl-3-bromo-5-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).

  • Solvent & Degassing: Add a degassed solvent, typically 1,4-dioxane or DMSO. The solvent choice is critical; it must solubilize the reactants and be stable at the required temperature.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup & Deprotection: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. The resulting solution contains the pinacol ester of the target boronic acid. This boronate ester can be hydrolyzed to the free boronic acid via treatment with an aqueous acid (e.g., HCl) during an extractive workup.

  • Purification: After extraction and drying, the crude product is purified, often by recrystallization from a suitable solvent system, to afford the final this compound.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its boronic acid group, primarily in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an sp²-hybridized halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[9] Its widespread use stems from mild reaction conditions, high functional group tolerance, and the non-toxic nature of the boron-containing byproducts.[10]

The reaction proceeds via a well-established catalytic cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-X]L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim Product Release ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Borate [Ar'-B(OH)₃]⁻ (Activated Borate) ArBOH2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (Ar') to the palladium center, displacing the halide. This is the rate-determining step in many cases.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.[11][12]

Experimental Protocol: Typical Suzuki-Miyaura Coupling
  • Setup: To a reaction vessel, add this compound (1.1 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water. The presence of water is often crucial for dissolving the base and facilitating the formation of the active borate species.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the base and boron byproducts.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its primary application is as a structural scaffold in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[13]

  • Medicinal Chemistry: Boronic acids are a privileged class of compounds in drug discovery. The first FDA-approved proteasome inhibitor, Bortezomib, contains a boronic acid warhead that reversibly binds to the active site of its target enzyme.[14][15] While this specific molecule is a coupling partner rather than a warhead, it is used to construct the core of larger molecules that may target kinases, proteases, or other enzymes. The N-benzyl and fluoro substituents are deliberately chosen to probe structure-activity relationships (SAR) related to lipophilicity, metabolic stability, and specific hydrogen-bonding interactions within a target's binding pocket.

  • Organic Synthesis: It serves as a reliable building block for constructing complex poly-aromatic systems that would be difficult to assemble using other methods.[9][13]

Safety and Handling

Proper handling is essential due to the irritant nature of the compound. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

Hazard ClassStatementCode
Skin IrritationCauses skin irritationH315[2]
Eye IrritationCauses serious eye irritationH319[2]
STOT SE 3May cause respiratory irritationH335[2][16]
Acute Oral ToxicityHarmful if swallowedH302[16]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][16]

  • Handling: Avoid breathing dust.[2] Prevent dust formation and ensure good ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Recommended storage temperature is -20°C.[1]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]

Conclusion

This compound is a sophisticated and strategically important building block in synthetic chemistry. Its value lies in the reliable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, combined with the tailored electronic and steric properties imparted by the fluoro and benzylcarbamoyl groups. For researchers in drug discovery and materials science, this compound provides a robust platform for the efficient synthesis of novel, high-value molecules, enabling the systematic exploration of chemical space and the development of next-generation therapeutics and functional materials.

References

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Introduction

This compound, with the chemical formula C₁₄H₁₃BFNO₃ (CAS No. 874219-41-7), is a highly valuable bifunctional organic building block.[1][2] Its strategic importance lies in its dual reactive sites: a boronic acid moiety and a benzylamide group. The boronic acid is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds.[3] This makes the title compound a critical intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. The presence of the fluorine atom and the benzylcarbamoyl group allows for the modulation of physicochemical properties such as metabolic stability, lipophilicity, and hydrogen bonding potential in target molecules.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the strategic rationale behind the synthetic route, provide detailed step-by-step experimental procedures, and discuss critical aspects of purification, characterization, and safe handling.

Synthetic Strategy and Retrosynthetic Analysis

A logical synthesis of the target molecule requires the strategic formation of two key bonds: the carbon-boron (C-B) bond and the amide (C-N) bond. Retrosynthetic analysis suggests disconnecting these bonds to reveal readily available starting materials.

G cluster_disconnect Key Disconnections Target This compound Disconnect1 Amide Bond (C-N) Target->Disconnect1 Amidation Precursor1 (3-Carboxy-5-fluorophenyl)boronic acid + Benzylamine Disconnect1->Precursor1 Disconnect2 Aryl-Boron Bond (C-B) Precursor2 3-Bromo-5-fluorobenzoic acid Disconnect2->Precursor2 Precursor1->Disconnect2 Borylation

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a robust forward synthesis is proposed. The strategy involves a two-part sequence commencing with a commercially available halogenated precursor, 3-bromo-5-fluorobenzoic acid.

  • Part I: Miyaura Borylation. The carbon-bromine bond of 3-bromo-5-fluorobenzoic acid is converted to a boronate ester via a palladium-catalyzed reaction with bis(pinacolato)diboron. This reaction is highly efficient and tolerates the carboxylic acid functional group, yielding the key intermediate, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

  • Part II: Amide Coupling & Hydrolysis. The carboxylic acid of the boronate ester intermediate is activated and coupled with benzylamine to form the amide bond. This is followed by the hydrolysis of the pinacol ester to yield the final this compound.

This sequence is advantageous as it utilizes stable, well-behaved intermediates and avoids handling potentially unstable boronic acids until the final step.

G cluster_part1 Part I: Miyaura Borylation cluster_part2 Part II: Amide Formation SM 3-Bromo-5-fluorobenzoic Acid Boryl Borylation (Pd Catalyst, Base, B2pin2) SM->Boryl Intermed Boronate Ester Intermediate Boryl->Intermed Amide Amide Coupling (+ Benzylamine, Coupling Agent) Intermed->Amide Purified Intermediate Hydro Hydrolysis Amide->Hydro Product Final Boronic Acid Product Hydro->Product

Caption: Overall synthetic workflow diagram.

Part I: Synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

The Miyaura borylation is a reliable method for converting aryl halides into aryl boronate esters. The use of a pinacol ester provides a stable, crystalline, and easily purified intermediate that is less prone to the dehydration and trimerization (boroxine formation) often seen with free boronic acids.

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.

Experimental Protocol: Borylation
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
3-Bromo-5-fluorobenzoic acid219.015.00 g22.8Starting Material
Bis(pinacolato)diboron (B₂pin₂)253.946.38 g25.1Boron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.50 g0.68Catalyst
Potassium Acetate (KOAc)98.146.71 g68.4Base
1,4-Dioxane (anhydrous)88.11100 mL-Solvent

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-fluorobenzoic acid (5.00 g, 22.8 mmol), bis(pinacolato)diboron (6.38 g, 25.1 mmol), Pd(dppf)Cl₂ (0.50 g, 0.68 mmol), and potassium acetate (6.71 g, 68.4 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (100 mL) via cannula.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a white crystalline solid.

Part II: Synthesis of this compound

Amide bond formation is a fundamental transformation in organic chemistry. While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient.[4] The use of coupling reagents provides a kinetically favorable pathway under mild conditions by activating the carboxylic acid.

Mechanism of Amide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this side reaction by trapping the O-acylisourea to form an active ester, which then reacts cleanly with the amine to form the desired amide.[5]

G RCOOH Carboxylic Acid (Boronate Intermediate) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster +HOBt (fast) Byproduct N-Acylurea (Side Product) O_Acylisourea->Byproduct Rearrangement (slow) HOBt HOBt ActiveEster->HOBt -HOBt Amide Amide Product (Boronate Ester) ActiveEster->Amide + Benzylamine Amine Benzylamine Urea EDC-Urea

Caption: EDC/HOBt amide coupling mechanism.

Experimental Protocol: Amide Coupling & Hydrolysis
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
3-Fluoro-5-(Bpin)benzoic acid266.105.00 g18.8Starting Material
Benzylamine107.152.21 g (2.25 mL)20.7Amine
EDC Hydrochloride191.704.32 g22.6Coupling Agent
HOBt Hydrate153.143.45 g22.6Additive
N,N-Diisopropylethylamine (DIPEA)129.244.86 g (6.55 mL)37.6Base
Dichloromethane (DCM, anhydrous)84.93100 mL-Solvent
2M Hydrochloric Acid (HCl)-As needed-For Hydrolysis/Work-up

Procedure:

  • In a 250 mL round-bottom flask, dissolve the boronate ester intermediate (5.00 g, 18.8 mmol), EDC·HCl (4.32 g, 22.6 mmol), and HOBt (3.45 g, 22.6 mmol) in anhydrous DCM (100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (6.55 mL, 37.6 mmol) dropwise, followed by the dropwise addition of benzylamine (2.25 mL, 20.7 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide boronate ester.

  • Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water (110 mL). Add 2M HCl dropwise until the pH is ~1-2.

  • Stir the mixture vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by LC-MS).

  • Remove the acetone under reduced pressure. The aqueous residue will contain the precipitated product.

  • Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum to afford the final product, this compound.

Purification and Characterization

Arylboronic acids present unique purification challenges due to their tendency to adsorb strongly onto silica gel and their potential for dehydration to form boroxine anhydrides.[6]

  • Purification: If the final product requires further purification beyond the aqueous work-up, recrystallization is the preferred method. A suitable solvent system might be acetonitrile/water or ethanol/water.[7][8] An alternative is an acid-base extraction: dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a mild aqueous base (e.g., 1M Na₂CO₃) to form the water-soluble boronate salt, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid.[9]

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic CH₂ group, the amide N-H proton, and a broad singlet for the B(OH)₂ protons.

    • ¹³C NMR: Will show distinct signals for all unique carbon atoms.

    • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

    • ¹¹B NMR: A broad signal typically in the range of 19-30 ppm, characteristic of a trigonal planar boronic acid.

    • Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight and elemental composition.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

SubstanceHazardPrecautionary Measures
Boronic Acids/EstersSkin/eye/respiratory irritant.[10]Avoid inhalation of dust and contact with skin and eyes.[12]
Palladium CatalystsMay be toxic and sensitizing.Handle in a fume hood; avoid creating dust.
EDC·HCl / HOBtSkin and eye irritants; potential sensitizers.[5]Wear gloves and eye protection. Wash hands thoroughly after handling.
Dioxane / DCMFlammable, suspected carcinogens, organ toxicity.Use in a well-ventilated fume hood. Store away from ignition sources.
Strong Acids/Bases (HCl, DIPEA)Corrosive, cause severe burns.Handle with extreme care, wearing appropriate gloves and eye/face protection.

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (-20°C is recommended for long-term stability) to prevent degradation.[2][13]

Application Profile: A Key Reagent for Suzuki-Miyaura Coupling

The primary application of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to generate complex biaryl structures, which are prevalent motifs in many marketed drugs and clinical candidates.[3][] The reaction is known for its high functional group tolerance, allowing for the late-stage introduction of the substituted phenyl moiety into a complex molecule.[15]

Conclusion

This guide outlines a robust and scalable two-part synthesis for this compound, starting from 3-bromo-5-fluorobenzoic acid. The strategy leverages a stable boronate ester intermediate to facilitate purification and handling, followed by an efficient amide coupling and final hydrolysis. By understanding the rationale behind each step, from the choice of catalyst to the method of purification, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.

References

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid (CAS 874219-41-7): An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, identified by CAS number 874219-41-7, is a specialized boronic acid derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular structure, featuring a boronic acid group, a fluorine atom, and a benzylcarbamoyl moiety, makes it a valuable building block for the creation of complex molecules, particularly in the realm of drug discovery. This guide offers a detailed technical examination of its chemical characteristics, synthesis, and key applications. Emphasis is placed on its role as a crucial intermediate in the development of enzyme inhibitors and its application in Suzuki-Miyaura cross-coupling reactions. This document is intended to be a comprehensive resource for researchers, chemists, and professionals engaged in pharmaceutical development.

Table of Contents
  • Introduction

  • Physicochemical Properties

  • Synthesis and Purification

  • Applications in Medicinal Chemistry

    • 4.1. Role as a Versatile Building Block

    • 4.2. Application in Suzuki-Miyaura Cross-Coupling

  • Experimental Protocols

    • 5.1. General Protocol for Suzuki-Miyaura Coupling

  • Safety and Handling

  • References

Introduction

The advent of boronic acids has revolutionized modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2][3] Their capacity to undergo predictable and high-yielding transformations, most notably the Suzuki-Miyaura cross-coupling, has established them as a cornerstone in the synthesis of novel therapeutic agents.[1][2][3] this compound is a prime example of a functionally rich building block designed for targeted applications.

The boronic acid functional group serves as a linchpin for forming new carbon-carbon bonds, a fundamental process in constructing the biaryl scaffolds prevalent in many pharmaceuticals.[4] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Concurrently, the benzylcarbamoyl group offers a site for further chemical modification or can directly participate in hydrogen bonding interactions within an enzyme's active site. This guide provides an in-depth analysis of this compound, aiming to equip researchers with the knowledge to effectively utilize it in their work.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 874219-41-7[5][6][7][8][9][10][11][12]
Molecular Formula C14H13BFNO3[5][6][7][9][13]
Molecular Weight 273.07 g/mol [5][6][7][9]
Appearance Solid[8]
Purity Typically >95-97%[6][7][8]
Solubility Soluble in polar organic solvents like DMSO and methanol.
Storage Conditions Store at -20°C or 2-8°C.[5]
Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic pathway is illustrated below.

DOT Script for Synthesis Workflow

G cluster_0 General Synthesis of this compound A 3-Amino-5-fluorobenzoic acid B Amide Formation A->B Benzylamine, Coupling Agent C N-Benzyl-3-amino-5-fluorobenzamide B->C D Sandmeyer Reaction C->D NaNO2, HBr E 3-Bromo-N-benzyl-5-fluorobenzamide D->E F Lithiation & Borylation E->F 1. n-BuLi or i-PrMgCl 2. Triisopropyl borate 3. Acidic workup G This compound F->G

Caption: A plausible synthetic route to the target boronic acid.

Rationale for Experimental Design:

  • Amide Formation: The initial step involves the formation of an amide bond between 3-amino-5-fluorobenzoic acid and benzylamine. The use of standard peptide coupling reagents (e.g., HATU, HOBt/EDC) is favored to ensure high efficiency and mild reaction conditions, which preserves the integrity of the other functional groups.

  • Sandmeyer Reaction: The transformation of the primary amine to a bromide is a well-established and reliable Sandmeyer reaction. This provides a key intermediate with a handle for the subsequent introduction of the boronic acid moiety.

  • Lithiation and Borylation: The final carbon-boron bond formation is typically achieved via a lithium-halogen exchange at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium, followed by trapping the resulting aryllithium species with an electrophilic boron source such as triisopropyl borate. An acidic workup is then required to hydrolyze the borate ester to the final boronic acid.

Purification: The final compound is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve the desired purity for subsequent applications.

Applications in Medicinal Chemistry
4.1. Role as a Versatile Building Block

This compound is a valuable intermediate in the synthesis of biologically active molecules.[14] Its trifunctional nature allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The benzylcarbamoyl group can participate in hydrogen bonding, the fluorophenyl ring can engage in various non-covalent interactions, and the boronic acid itself can be a key pharmacophore, for instance, by forming reversible covalent bonds with serine proteases.

4.2. Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for the synthesis of biaryl compounds.[4] These motifs are central to a wide range of pharmaceuticals.

DOT Script for Suzuki-Miyaura Coupling

G cluster_1 Suzuki-Miyaura Cross-Coupling Reaction BoronicAcid (3-(Benzylcarbamoyl)-5- fluorophenyl)boronic acid Catalyst Pd Catalyst BoronicAcid->Catalyst ArX Aryl Halide (Ar-X) ArX->Catalyst Product Coupled Biaryl Product Catalyst->Product Solvent, Heat Base Base Base->Catalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol Integrity: The Suzuki-Miyaura coupling is a highly reliable and well-understood reaction, with a vast body of literature supporting its broad applicability and functional group tolerance.[4] The judicious choice of palladium catalyst, ligand, base, and solvent system is critical for achieving optimal results and ensures the reproducibility of the protocol.

Experimental Protocols
5.1. General Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Step-by-Step Methodology:

  • Reaction Assembly: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the contents by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water). Subsequently, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

Handle this compound in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][15] Avoid creating dust and prevent contact with skin and eyes.[13] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[13][16] For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][17]

Conclusion

This compound is a strategically designed and highly useful building block for synthetic and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures, particularly those with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is crucial for its effective application in research and development. This guide has provided a comprehensive technical overview to assist scientists in leveraging the full potential of this valuable compound.

References

The Strategic Convergence of Fluorine and Boron: A Technical Guide to the Applications of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Two in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This has led to the strategic incorporation of unique chemical moieties that can profoundly influence the properties of drug candidates. Among these, the deliberate use of fluorine and boron has independently revolutionized drug design. This guide explores the powerful synergy that arises from the convergence of these two elements in the form of fluorinated phenylboronic acids, providing a technical overview for researchers, scientists, and drug development professionals.

Fluorine, the most electronegative element, is celebrated for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Its introduction can block sites of metabolic oxidation, enhance membrane permeability, and alter the acidity of neighboring functional groups, often leading to improved pharmacokinetic properties.[4] On the other hand, the boronic acid moiety, a versatile functional group, has gained prominence for its ability to form reversible covalent bonds with biological nucleophiles and its utility in carbon-carbon bond-forming reactions.[5] Boronic acids have been successfully incorporated into approved drugs, most notably as enzyme inhibitors.[6][7]

The combination of these two functionalities in fluorinated phenylboronic acids creates a class of compounds with a unique and powerful set of properties. The electron-withdrawing nature of fluorine can significantly impact the electronic character of the phenylboronic acid, influencing its reactivity and the properties of the final molecule.[8][9] This guide will delve into the core applications of these remarkable compounds, from their role as sophisticated enzyme inhibitors to their use as versatile tools in bioimaging and drug delivery. We will explore the underlying chemical principles, provide insights into experimental design, and present a forward-looking perspective on the future of this exciting area of medicinal chemistry.

I. The Mechanistic Underpinnings: Why Fluorine and Boron are a Potent Combination

The strategic advantage of fluorinated phenylboronic acids stems from the interplay of the distinct physicochemical properties of both the fluorine substituent(s) and the boronic acid group.

The Influence of Fluorine on the Phenylboronic Acid Moiety

The introduction of fluorine onto the phenyl ring of a boronic acid has several profound effects:

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boronic acid.[10] This is a critical factor in its interaction with biological targets, as a lower pKa can enhance binding affinity to cis-diol-containing biomolecules at physiological pH.[11][12]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[13] Placing fluorine atoms at positions susceptible to enzymatic oxidation can significantly prolong the in vivo half-life of a drug candidate.[2]

  • Tuning Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4] The degree of lipophilicity can be fine-tuned by the number and position of fluorine atoms.

  • Altered Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, thereby enhancing binding affinity and selectivity.[3][4]

The Versatility of the Boronic Acid Functional Group

The boronic acid itself is a key player, offering several modes of action:

  • Reversible Covalent Inhibition: Boronic acids can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, and lysine.[6][14] This can lead to potent and selective enzyme inhibition. The tetrahedral boronate ester formed often mimics the transition state of the enzymatic reaction.[15]

  • Diol Binding: Boronic acids readily react with 1,2- and 1,3-diols to form cyclic boronate esters.[16] This property is exploited for targeting glycoproteins on cell surfaces and for developing stimuli-responsive drug delivery systems.[17][18]

  • Synthetic Handle: Phenylboronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures.[8][19]

The following diagram illustrates the logical relationship between the properties of fluorine and boronic acid and their combined effect in medicinal chemistry applications.

graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Core Components A [label="Fluorine Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Boronic Acid Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Fluorine Sub-properties A1 [label="High Electronegativity", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Metabolic Stability (Strong C-F bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Lipophilicity Modulation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Boronic Acid Sub-properties B1 [label="Reversible Covalent Bonding", fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Diol Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Synthetic Versatility (Suzuki Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Combined Effect C [label="Fluorinated Phenylboronic Acids", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Applications D1 [label="Enhanced Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Targeted Drug Delivery", fillcolor="#34A853", fontcolor="#FFFFFF"]; D3 [label="PET Imaging Agents", fillcolor="#34A853", fontcolor="#FFFFFF"]; D4 [label="Advanced Drug Scaffolds", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -- A1 [len=1.5]; A -- A2 [len=1.5]; A -- A3 [len=1.5];

B -- B1 [len=1.5]; B -- B2 [len=1.5]; B -- B3 [len=1.5];

A1 -- C [label="Increases Acidity"]; A2 -- C [label="Improves Pharmacokinetics"]; A3 -- C [label="Enhances Permeability"];

B1 -- C; B2 -- C; B3 -- C;

C -- D1 [label="Potent & Selective"]; C -- D2 [label="Glycoprotein Targeting"]; C -- D3 [label="18F Labeling"]; C -- D4 [label="Complex Molecule Synthesis"]; }

Caption: Interplay of fluorine and boronic acid properties.

II. Core Applications in Medicinal Chemistry

The unique characteristics of fluorinated phenylboronic acids have led to their application in several key areas of drug discovery and development.

Enzyme Inhibition: A Reversible Covalent Approach

Fluorinated phenylboronic acids have emerged as potent reversible covalent inhibitors for a range of enzymes, particularly serine proteases and proteasomes.[6][15] The boronic acid acts as a "warhead," forming a tetrahedral adduct with a key nucleophilic residue in the enzyme's active site.[6]

Case Study: Inhibition of Serine β-Lactamases

The rise of antibiotic resistance is a major global health threat. β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, are a primary mechanism of resistance.[20][21] Phenylboronic acids have been investigated as inhibitors of these enzymes.[22][23] Fluorination of the phenyl ring can enhance their inhibitory potency.

Compound TypeTarget EnzymeKey InteractionsImpact of Fluorination
Phenylboronic AcidsClass A and C β-LactamasesCovalent bond with catalytic serine; hydrogen bonding and π-π stacking with active site residues.[20]Enhanced binding affinity through altered electronics and potential for additional fluorine-protein interactions.[10]
Dipeptide Boronic Acids26S ProteasomeCovalent bond with N-terminal threonine.[6]Improved metabolic stability and oral bioavailability.[14]

Experimental Protocol: Kinetic Analysis of β-Lactamase Inhibition

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target β-lactamase (e.g., KPC-2). Prepare a stock solution of a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Inhibitor Preparation: Synthesize and purify the fluorinated phenylboronic acid inhibitor. Prepare a series of dilutions in an appropriate buffer (e.g., phosphate-buffered saline).

  • Kinetic Assay: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a microplate reader.

  • Data Analysis: Determine the initial velocity of the reaction at each inhibitor concentration. Plot the data to determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

The following workflow diagram illustrates the process of evaluating a fluorinated phenylboronic acid as a β-lactamase inhibitor.

Enzyme_Inhibition_Workflow cluster_synthesis Synthesis & Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Synthesize Fluorinated Phenylboronic Acid B Purify & Characterize (NMR, MS) A->B C Prepare Stock Solutions B->C E Kinetic Assay with Chromogenic Substrate C->E D Recombinant Enzyme Expression & Purification D->E F Measure Initial Reaction Velocities E->F G Plot Data (e.g., Lineweaver-Burk) F->G H Determine Inhibition Constant (Ki) G->H I Elucidate Mechanism of Inhibition H->I

Caption: Workflow for β-lactamase inhibitor evaluation.

Bioimaging: Leveraging Fluorine-18 for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology.[24] It relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most commonly used due to its favorable half-life and imaging characteristics.[24][25]

Fluorinated phenylboronic acids are excellent candidates for developing ¹⁸F-labeled PET tracers.[26] The synthesis of these tracers often involves the late-stage introduction of ¹⁸F, and arylboronate esters are valuable precursors for this radiofluorination step.[27][28]

Application: Imaging of Glioblastoma

Fluoride-labeled boronophenylalanine (F-BPA) has been used in PET imaging to differentiate between tumor progression and radiation necrosis in glioblastoma patients.[29] The uptake of F-BPA is related to amino acid transport, which is often upregulated in tumor cells.

Synthetic Protocol: Radiosynthesis of an ¹⁸F-labeled Phenylboronic Acid Derivative

  • Precursor Synthesis: Synthesize a suitable precursor, such as a pinacol ester of the corresponding non-radioactive fluorinated phenylboronic acid.

  • ¹⁸F-Fluoride Production: Produce ¹⁸F-fluoride via cyclotron bombardment of ¹⁸O-enriched water.

  • Radiofluorination: React the precursor with activated ¹⁸F-fluoride in the presence of a suitable catalyst (e.g., a copper complex) and ligand in an automated synthesis module.[27]

  • Purification: Purify the crude ¹⁸F-labeled product using high-performance liquid chromatography (HPLC).

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility before in vivo administration.

Targeted Drug Delivery and Biosensing

The ability of boronic acids to bind to diols can be harnessed for targeted drug delivery and biosensing applications.[17][18] Glycoproteins, which are often overexpressed on the surface of cancer cells, are rich in sialic acid residues that contain diol functionalities.[30] Fluorinated phenylboronic acids can be incorporated into drug delivery systems (e.g., nanoparticles, polymers) to target these cancer cells.[16]

Furthermore, the interaction between fluorinated phenylboronic acids and glucose has been exploited in the development of glucose sensors for diabetes management.[11][12] The change in fluorescence or other properties upon glucose binding can be used to quantify glucose levels.

III. Challenges and Future Perspectives

Despite their immense potential, the development of drugs based on fluorinated phenylboronic acids is not without its challenges. These include potential off-target effects and the need for careful optimization of pharmacokinetic and pharmacodynamic properties.[31] The stability of the boronic acid moiety in vivo also needs to be considered, although esterification to more stable prodrugs can mitigate this issue.[31]

The future of this field is bright, with ongoing research focused on:

  • Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of complex fluorinated phenylboronic acids is crucial for expanding their chemical space.[13][32]

  • New Therapeutic Targets: Exploring the application of these compounds against a wider range of therapeutic targets, including protein-protein interactions and allosteric sites.

  • Advanced Drug Delivery Systems: Designing more sophisticated stimuli-responsive drug delivery systems that leverage the unique properties of fluorinated phenylboronic acids for controlled release and enhanced targeting.

  • Combination Therapies: Investigating the synergistic effects of fluorinated phenylboronic acid-based drugs in combination with other therapeutic agents.

Conclusion

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the medicinal chemist's toolbox. The strategic combination of fluorine's ability to fine-tune physicochemical and pharmacokinetic properties with the boronic acid's capacity for reversible covalent inhibition and diol binding offers a unique platform for the design of novel therapeutics and diagnostic agents. As our understanding of the intricate interplay between these two functionalities deepens and as synthetic methodologies advance, we can expect to see the continued emergence of innovative and impactful applications of fluorinated phenylboronic acids in addressing unmet medical needs.

References

Mechanism of action of boronic acid derivatives in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boron in Bio-organic Chemistry

Historically, boron-containing compounds were often relegated to the periphery of medicinal chemistry, largely due to misconceptions about their toxicity. However, this perception has been thoroughly demystified, and the unique chemical properties of boron, particularly in the form of boronic acids, have propelled them to the forefront of drug discovery and chemical biology.[1][2][3] The landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift, igniting a surge of interest in this versatile functional group.[1][2] This guide provides a deep dive into the core mechanisms of action of boronic acid derivatives in biological systems, offering insights for researchers and drug development professionals seeking to harness their potential.

Part 1: The Fundamental Chemistry of Boronic Acids in a Biological Milieu

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), possess a unique set of electronic and structural features that govern their biological activity.[4] The boron atom in a boronic acid is electron-deficient, featuring a vacant p-orbital, which makes it a mild Lewis acid.[5] This Lewis acidity is central to its ability to form reversible covalent bonds with nucleophilic functional groups abundant in biological macromolecules.

Reversible Covalent Interactions: The Cornerstone of Boronic Acid Activity

Unlike many conventional drugs that rely on non-covalent interactions, boronic acids engage their biological targets through the formation of reversible covalent bonds. This mode of interaction offers a compelling combination of high affinity and specificity, coupled with the potential for controlled release and dynamic exchange.

The key to this reactivity lies in the ability of the trigonal planar sp²-hybridized boron atom to accept a lone pair of electrons from a nucleophile, transitioning to a more stable, tetrahedral sp³-hybridized boronate species.[5] This interaction is highly dependent on the pH of the surrounding environment.[6]

Boronic_Acid_Equilibrium

Interaction with Serine and Threonine Proteases: A Tale of Mimicry

A primary mechanism of action for many boronic acid-based drugs is the inhibition of proteases, particularly those with a serine or threonine residue in their active site.[7][8][9] Boronic acids act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[10]

The vacant p-orbital of the boronic acid readily accepts a lone pair of electrons from the hydroxyl group of the catalytic serine or threonine residue, forming a stable, yet reversible, tetrahedral adduct.[9] This effectively blocks the active site and prevents the enzyme from processing its natural substrates.[11] The reversibility of this bond is a key feature, contributing to a favorable safety profile in some therapeutic applications.[7][12]

Serine_Protease_Inhibition

Binding to Sugars and other Diols: The Basis for Sensing and Delivery

Boronic acids exhibit a remarkable ability to form cyclic esters with compounds containing cis-1,2 or -1,3 diols, a structural motif prevalent in saccharides, glycoproteins, and certain catechols.[6][13][14] This reversible covalent interaction is the foundation for the development of boronic acid-based sensors for glucose and other sugars, as well as for drug delivery systems that release their payload in response to specific carbohydrate signatures.[15][16][17]

The formation of the boronate ester is favored at physiological pH and is influenced by the stereochemistry and pKa of the diol.[6][18] For instance, fructose, which has a higher population of the furanose form with cis-diols, generally exhibits a higher binding affinity for monoboronic acids compared to glucose.[17]

Diol_Binding

Part 2: Boronic Acids in Action: Key Biological Applications and Case Studies

The unique reactivity of boronic acids has been exploited in a variety of biological contexts, leading to the development of approved drugs and promising therapeutic candidates.

Proteasome Inhibition: A Revolution in Cancer Therapy

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[19][20] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, making it an attractive target for cancer therapy.[21]

Bortezomib (Velcade®): This dipeptidyl boronic acid was the first-in-class proteasome inhibitor to receive FDA approval.[2] The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 20S proteasome.[12][19] This inhibition disrupts the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[20][21]

Ixazomib (Ninlaro®): Following the success of bortezomib, ixazomib, another boronic acid-based proteasome inhibitor, was developed and approved. It shares a similar mechanism of action, targeting the β5 subunit of the proteasome.[1][21]

NFkB_Pathway_Inhibition

β-Lactamase Inhibition: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a major global health threat.[22][23] Boronic acid derivatives have emerged as potent inhibitors of these enzymes.

Vaborbactam: This cyclic boronic acid is a β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem.[1] Vaborbactam's mechanism involves the formation of a reversible covalent adduct with the active site serine of class A and C β-lactamases, protecting the antibiotic from degradation.[22]

Saccharide Sensing: Towards Continuous Glucose Monitoring

The ability of boronic acids to bind with glucose has driven the development of fluorescent sensors for continuous glucose monitoring, a critical need for individuals with diabetes.[24] These sensors typically consist of a boronic acid recognition element linked to a fluorophore.[17][25]

Upon binding to glucose, the electronic properties of the boronic acid change, leading to a detectable change in the fluorescence of the reporter molecule, such as an increase or decrease in intensity or a shift in the emission wavelength.[24][25][26] The design of diboronic acid sensors has been shown to enhance selectivity for glucose over other monosaccharides.[23]

Part 3: Experimental Methodologies: A Practical Guide

The characterization of boronic acid derivatives requires a suite of well-established experimental techniques. This section provides an overview of key protocols.

Enzyme Inhibition Assays

Determining the inhibitory potency of a boronic acid derivative against a target enzyme is a crucial step in drug discovery. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters.

Step-by-Step Protocol for Determining IC₅₀ and Kᵢ:

  • Preparation of Reagents:

    • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in an appropriate buffer that maintains its stability and activity.

    • Prepare a stock solution of the enzyme's substrate (often a fluorogenic or chromogenic substrate for ease of detection).

    • Prepare the assay buffer at the optimal pH for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add serial dilutions of the boronic acid inhibitor to the wells. Include a control well with no inhibitor.

    • Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period to allow for inhibitor binding.

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the Kᵢ value, the Cheng-Prusoff equation can be used if the mechanism of inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[27]

Enzyme_Inhibition_Workflow

Proteasome Activity Assay

Specific assays are used to measure the activity of the different catalytic subunits of the proteasome.

Protocol for Measuring Proteasome Activity in Cell Lysates:

  • Cell Lysis:

    • Harvest cells and lyse them in a buffer containing a non-ionic detergent to release the proteasomes.[7] Keep the lysate on ice to prevent protein degradation.

  • Assay:

    • In a 96-well plate, add the cell lysate.

    • Add a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[7]

    • To a parallel set of wells, add the proteasome inhibitor (e.g., bortezomib) as a control for specific activity.[7]

  • Measurement:

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time.

  • Analysis:

    • The specific proteasome activity is the difference between the fluorescence in the absence and presence of the inhibitor.

Saccharide Binding Assays

Fluorescence spectroscopy is a common method to quantify the binding of boronic acids to saccharides.

Protocol for Determining Saccharide Binding Constants:

  • Preparation:

    • Prepare a solution of the fluorescent boronic acid sensor in an appropriate buffer (e.g., PBS at pH 7.4).

    • Prepare stock solutions of the saccharides of interest.

  • Titration:

    • In a cuvette, place the fluorescent boronic acid sensor solution.

    • incrementally add small aliquots of the saccharide stock solution to the cuvette.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at a specific wavelength as a function of the saccharide concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the binding constant (Kₐ).[28]

Part 4: Quantitative Data and Concluding Remarks

The following tables provide a summary of representative quantitative data for the interaction of boronic acid derivatives with biological targets.

Table 1: Inhibition Constants (Kᵢ) of Selected Boronic Acid Derivatives against Various Enzymes

Boronic Acid DerivativeTarget EnzymeKᵢ (nM)Reference
Bortezomib20S Proteasome (β5 subunit)0.6[19]
Ixazomib20S Proteasome (β5 subunit)0.2[21]
VaborbactamKPC-2 β-Lactamase90[29]
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)65[26]

Table 2: Binding Constants (Kₐ) of Phenylboronic Acid with Various Saccharides at pH 7.4

SaccharideBinding Constant (Kₐ, M⁻¹)Reference
Fructose2300[28]
Glucose110[17]
Galactose70[28]
Mannose130[28]

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Class of Reagents

The history of substituted phenylboronic acids is a compelling narrative of scientific curiosity, incremental innovation, and transformative applications. From their initial synthesis in the late 19th century, these organoboron compounds have evolved from laboratory curiosities to indispensable tools in modern organic chemistry, materials science, and drug discovery. Their unique properties, including stability, low toxicity, and versatile reactivity, have positioned them at the heart of some of the most powerful synthetic methodologies developed to date. This guide provides an in-depth exploration of the discovery, historical development, and foundational synthetic protocols for this remarkable class of molecules.

Part 1: The Genesis of Phenylboronic Acids: A Historical Perspective

The story of phenylboronic acids is intrinsically linked to the broader development of organometallic chemistry in the 19th century. Early pioneers in this field laid the groundwork for the eventual synthesis of compounds containing a carbon-boron bond.

The First Organoboron Compound: Edward Frankland (1860)

The journey into organoboron chemistry began in 1860 when English chemist Edward Frankland reported the synthesis of the first compound featuring a carbon-boron bond. By reacting diethylzinc with triethyl borate, Frankland successfully prepared triethylborane. This seminal work opened the door to the exploration of a new class of organometallic compounds.

The First Phenylboronic Acid: Michaelis and Becker (1880)

Two decades after Frankland's initial discovery, the first synthesis of a phenylboronic acid was reported by the German chemist August Michaelis and his collaborator, Th. Becker. In their 1880 publication, they described the preparation of benzeneboronyl dichloride by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C). They observed that this intermediate readily hydrolyzed upon contact with water to yield benzeneboronic acid.[1]

This early method, while groundbreaking, was fraught with challenges. The use of highly toxic organomercury reagents and the harsh reaction conditions limited its practicality and broader adoption. However, it provided the first glimpse into the existence and accessibility of arylboronic acids, setting the stage for the development of more practical synthetic routes.

Part 2: The Evolution of Synthetic Methodologies

The initial synthesis by Michaelis and Becker highlighted the need for milder and more efficient methods for preparing phenylboronic acids. The 20th century witnessed a paradigm shift with the advent of more versatile organometallic reagents.

The Grignard Revolution: A More Accessible Route

The development of Grignard reagents by Victor Grignard in the early 1900s revolutionized organic synthesis and provided a much-needed breakthrough for the preparation of phenylboronic acids. This method, which remains one of the most common approaches today, involves the reaction of a phenylmagnesium halide with a borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.

The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester. The subsequent hydrolysis cleaves the boronate ester to afford the desired phenylboronic acid. This method offered a significant improvement over the Michaelis and Becker synthesis due to its milder reaction conditions, higher yields for many substrates, and the avoidance of highly toxic mercury compounds.

Experimental Protocol: General Synthesis of Phenylboronic Acids via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the corresponding aryl bromide or iodide in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent. The reaction is maintained at a low temperature to prevent the formation of byproducts.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude phenylboronic acid can then be purified by recrystallization or column chromatography.

Organolithium Reagents: An Alternative Pathway

The use of organolithium reagents, prepared via lithium-halogen exchange or direct lithiation of aromatic compounds, provides another important route to phenylboronic acids. Similar to Grignard reagents, organolithium compounds are potent nucleophiles that react readily with borate esters. While this method can be highly effective, the pyrophoric nature of many organolithium reagents requires stringent anhydrous and anaerobic reaction conditions.

Experimental Protocol: General Synthesis of Phenylboronic Acids via Organolithium Reagents

  • Organolithium Formation: In a flame-dried Schlenk flask under an inert atmosphere, the corresponding aryl halide is dissolved in an anhydrous ethereal solvent. The solution is cooled to a low temperature (typically -78 °C), and a solution of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) is added dropwise.

  • Borylation: The resulting aryllithium solution is then transferred via cannula to a separate flask containing a cooled solution (-78 °C) of a trialkyl borate in an anhydrous solvent.

  • Hydrolysis and Workup: The reaction is quenched and worked up in a similar manner to the Grignard procedure, involving acidic hydrolysis, extraction, and purification.

The Dawn of Catalysis: Miyaura Borylation

A significant leap forward in the synthesis of substituted phenylboronic acids came with the development of palladium-catalyzed cross-coupling reactions. In the 1990s, Norio Miyaura and his colleagues developed a method for the direct borylation of aryl halides and triflates using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction, now known as the Miyaura borylation, offers several advantages, including excellent functional group tolerance and the ability to synthesize boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.

Experimental Protocol: General Synthesis of Phenylboronate Esters via Miyaura Borylation

  • Reaction Setup: In a reaction vessel, the aryl halide or triflate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane, DMSO, or toluene).

  • Reaction: The mixture is heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Workup and Isolation: The reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated. The resulting crude product is then purified, typically by column chromatography, to yield the desired phenylboronate ester. The ester can be subsequently hydrolyzed to the boronic acid if required.

Comparison of Synthetic Methods
MethodPrecursorReagentsAdvantagesDisadvantagesTypical Yields
Michaelis-Becker DiphenylmercuryBCl₃, heatHistorical significanceHighly toxic reagents, harsh conditions, limited scopeLow to moderate
Grignard Reaction Aryl halides (Br, I)Mg, trialkyl borateReadily available starting materials, good yieldsIncompatible with acidic functional groups60-90%
Organolithium Aryl halides (Br, I)Alkyllithium, trialkyl borateHigh reactivity, can be used for less reactive halidesPyrophoric reagents, requires strict anhydrous conditions50-85%
Miyaura Borylation Aryl halides (Cl, Br, I), triflatesB₂pin₂, Pd catalyst, baseExcellent functional group tolerance, milder conditionsCost of palladium catalysts and diboron reagents70-95%

Part 3: The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The true impact of phenylboronic acids on modern organic synthesis was fully realized with the discovery of the Suzuki-Miyaura cross-coupling reaction. In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

The success of the Suzuki-Miyaura coupling is due to a combination of factors: the mild reaction conditions, the commercial availability of a wide range of boronic acids, the high functional group tolerance, and the low toxicity of the boron-containing byproducts.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate (R¹-Pd-X).

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming a new palladium(II) intermediate (R¹-Pd-R²).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation OrganicHalide R¹-X OrganicHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Characterization of Substituted Phenylboronic Acids

The characterization of phenylboronic acids is crucial to confirm their structure and purity. Several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the phenyl ring and its substituents. ¹¹B NMR is particularly useful for characterizing the boron center. The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or "ate" complex.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic O-H and B-O stretching vibrations.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Table of Physical Properties for Selected Phenylboronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Phenylboronic acidC₆H₇BO₂121.93216-219
4-Methylphenylboronic acidC₇H₉BO₂135.96255-260
4-Methoxyphenylboronic acidC₇H₉BO₃151.95204-208
4-Fluorophenylboronic acidC₆H₆BFO₂139.92285-290
3-Aminophenylboronic acidC₆H₈BNO₂136.94166-170

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey from the initial challenging synthesis of benzeneboronic acid by Michaelis and Becker to the sophisticated catalytic methods of today is a testament to the relentless pursuit of knowledge and innovation in chemical synthesis. Substituted phenylboronic acids have transcended their origins to become a cornerstone of modern organic chemistry. Their pivotal role in the Suzuki-Miyaura coupling has revolutionized the way chemists approach the synthesis of complex molecules, with profound implications for drug discovery, materials science, and beyond. As research continues to uncover new applications and more efficient synthetic routes, the legacy of these remarkable compounds is sure to expand, opening up new frontiers of scientific exploration.

References

Spectroscopic data (NMR, IR, MS) for (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of this compound. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers field-proven protocols, and grounds its claims in authoritative references, ensuring a robust and reliable analytical framework.

The target molecule, this compound, possesses a molecular formula of C₁₄H₁₃BFNO₃ and a molecular weight of 273.07 g/mol .[1] Its structure incorporates several key functional groups—a boronic acid, an amide, and a fluorine-substituted aromatic ring—each presenting unique analytical signatures and challenges. A multi-technique approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is therefore indispensable for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For boronic acids, however, acquiring high-quality, interpretable spectra requires a nuanced understanding of their chemical behavior. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, particularly in non-polar solvents or upon standing.[2] This oligomerization can lead to significant peak broadening, rendering the spectra difficult to interpret. The choice of solvent and specific NMR experiments are therefore critical.

The strategic application of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provides a complete picture of the molecule's identity and purity.

Expert Insights & Causality:
  • Solvent Selection: While CDCl₃ is a common solvent, its non-polar nature can encourage the formation of boroxines. A protic solvent like deuterated methanol (CD₃OD) is often a superior choice as it can disrupt the hydrogen bonding networks of oligomers, leading to sharper, more defined signals.[2]

  • ¹¹B NMR Utility: This technique is exceptionally powerful for characterizing organoboron compounds. The boron atom's chemical shift is highly sensitive to its hybridization state. The sp²-hybridized boron of the free boronic acid will exhibit a distinct resonance from any potential sp³-hybridized boronate ester or complex that might form.[3][4][5][6] For reliable ¹¹B NMR, using quartz NMR tubes is recommended to avoid the broad background signal that can arise from the borosilicate glass of standard tubes.[4]

  • ¹⁹F NMR: For this specific molecule, ¹⁹F NMR is a mandatory and highly sensitive experiment to confirm the presence and electronic environment of the single fluorine atom on the phenyl ring.

Self-Validating Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvation: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Experiment Suite:

    • Run a standard ¹H NMR experiment.

    • Run a proton-decoupled ¹³C NMR experiment.

    • Run a proton-decoupled ¹¹B NMR experiment (using a quartz tube if available).

    • Run a proton-decoupled ¹⁹F NMR experiment.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR transfer->h1 Analyze c13 ¹³C NMR b11 ¹¹B NMR f19 ¹⁹F NMR process Fourier Transform, Phase Correction, Baseline Correction f19->process integrate Integration & Peak Picking process->integrate end end integrate->end Structural Elucidation

Caption: Workflow for NMR Sample Preparation and Analysis.

Predicted NMR Data Summary

The following table outlines the predicted chemical shifts (δ) in ppm, referencing typical values for similar structural motifs. The exact values will be solvent-dependent.

Nucleus Predicted Chemical Shift (δ, ppm) Assignment
¹H ~10.0 - 9.0-NH (Amide proton)
~8.5 - 8.0-B(OH)₂ (labile, may be broad or exchange)
~8.2 - 7.5Aromatic protons on the fluorophenyl ring
~7.4 - 7.2Aromatic protons on the benzyl ring
~4.5-CH₂- (Benzyl methylene protons)
¹³C ~165C=O (Amide carbonyl)
~160 (d, J≈250 Hz)C-F
~140 - 115Aromatic carbons
~135 (broad)C-B
~45-CH₂- (Benzyl methylene carbon)
¹¹B ~30 - 25B(OH)₂ (sp² hybridized boron)[3]
¹⁹F ~ -110 to -115Ar-F

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint." For a solid sample like this compound, proper sample preparation is paramount to obtaining a high-quality spectrum free from scattering effects.

Expert Insights & Causality:
  • Sample Preparation Method: While Attenuated Total Reflectance (ATR) is fast, the potassium bromide (KBr) pellet method is often considered the "gold standard" for solid samples, as it typically yields sharp, well-resolved spectra without interference from a solvent or mulling agent.[7] The key is to grind the sample into a fine powder, smaller than the wavelength of the IR light, to minimize light scattering.[7] The sample must be thoroughly mixed with spectroscopic-grade KBr, and the pellet must be pressed until transparent to ensure the IR beam passes through it effectively.

Self-Validating Experimental Protocol: KBr Pellet Method
  • Grinding: In an agate mortar and pestle, finely grind ~1-2 mg of the sample.

  • Mixing: Add ~100-200 mg of dry, spectroscopic-grade KBr powder and mix thoroughly with the ground sample.[8]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR instrument for analysis.

Workflow for IR KBr Pellet Preparation

start Weigh ~1-2 mg Sample grind Grind Sample in Agate Mortar start->grind mix Add ~150 mg KBr & Mix Thoroughly grind->mix press Press Mixture in Die mix->press analyze Place Pellet in FTIR & Analyze press->analyze end Obtain IR Spectrum analyze->end start Prepare Dilute Solution (~0.1 mg/mL in MeOH) add Add 0.1% Formic Acid (for positive ion mode) start->add infuse Infuse into ESI Source add->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze for [M+H]⁺, Isotopic Patterns, & Fragments acquire->analyze end Confirm Molecular Weight & Formula analyze->end

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Using (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] The strategic incorporation of complex molecular fragments is paramount in the fields of drug discovery and materials science. Within this context, this compound emerges as a highly valuable building block. Its structure is distinguished by three key features: a reactive boronic acid moiety for the cross-coupling, a fluorine atom which can enhance metabolic stability and binding affinity in pharmaceutical compounds, and a benzylcarbamoyl group that provides structural complexity and potential for hydrogen bonding interactions.[3][4]

The presence of both an electron-withdrawing fluorine atom and a bulky amide group presents unique challenges and considerations for achieving efficient coupling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this reagent in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6][7] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step and is critically influenced by the choice of base. The base activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11] This "ate" complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

The specific nature of this compound warrants special attention. The electron-withdrawing nature of the fluorine and amide functionalities can impact the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[12][13] Furthermore, the steric bulk of the benzylcarbamoyl group may necessitate the use of specialized, bulky phosphine ligands to facilitate both the oxidative addition and reductive elimination steps.[14][15][16][17]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0 CoupledProduct Coupled Product (Ar-Ar') RedElim->CoupledProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (Ar'B(OH)₂) BoronicAcid->Transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound (CAS: 874219-41-7)[18]

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (argon or nitrogen), and purification supplies (silica gel for column chromatography).

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Optimization and Troubleshooting: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling with this specific boronic acid can be highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact, providing a logical framework for optimization.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., XPhos Pd G3)For sterically hindered substrates, bulky, electron-rich phosphine ligands like those in Buchwald precatalysts can accelerate both oxidative addition and reductive elimination.[19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient boronic acids.
Solvent Dioxane/H₂O, Toluene, DMF, 2-MeTHFA polar aprotic solvent is generally preferred. The addition of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for challenging substrates.
Boronic Acid Equivalents 1.1 - 2.0An excess of the boronic acid can help drive the reaction to completion, but can also lead to homocoupling side products.

Troubleshooting Common Issues:

  • Low Yield: Consider a more active catalyst system (e.g., a Buchwald precatalyst), a stronger base, or a higher reaction temperature. Ensure all reagents are pure and the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic with electron-deficient boronic acids.[12][13] Using anhydrous conditions and a non-aqueous base/solvent system can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur, especially in the presence of oxygen.[19] Rigorous degassing of the reaction mixture is essential.

Optimization_Workflow Start Initial Reaction Setup (Standard Conditions) Check_Yield Low Yield or Incomplete Reaction? Start->Check_Yield Change_Catalyst Screen More Active Catalysts (e.g., Buchwald) Check_Yield->Change_Catalyst Yes Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Change_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Change_Catalyst->Change_Base Increase_Temp Increase Reaction Temperature Change_Base->Increase_Temp Increase_Temp->Check_Side_Products Protodeboronation Protodeboronation Observed? Check_Side_Products->Protodeboronation Yes Success Optimized Protocol Check_Side_Products->Success No Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Yes Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Anhydrous->Success Degas Improve Solvent Degassing Homocoupling->Degas Yes Homocoupling->Success No Degas->Success

Figure 2. A logical workflow for optimizing the Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules. While its electronic and steric properties can present challenges, a systematic approach to reaction optimization, grounded in a solid understanding of the Suzuki-Miyaura coupling mechanism, can lead to high-yielding and reproducible results. By carefully selecting the catalyst, base, and solvent system, researchers can effectively incorporate this important building block into their synthetic strategies, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for Amide Bond Formation Using Boronic Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Cornerstone Reaction

The amide bond is a ubiquitous functional group, forming the backbone of peptides and proteins and serving as a critical component in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] Traditionally, the synthesis of amides from carboxylic acids and amines has relied on stoichiometric coupling reagents, which, while effective, often generate significant chemical waste and can be costly.[1] In the pursuit of greener and more atom-economical synthetic methodologies, direct catalytic amidation has emerged as a powerful alternative.[1][3] Among the various catalysts developed, boron-based systems, particularly boronic acids, have proven to be exceptionally versatile and efficient, enabling amide formation under milder conditions with water as the sole byproduct.[1][4][5]

This guide provides a comprehensive overview of the principles and practices of boronic acid-catalyzed amide bond formation. We will delve into the mechanistic intricacies of this transformation, offer detailed experimental protocols, and provide insights into catalyst selection and troubleshooting to empower researchers in applying this valuable methodology.

The Catalytic Cycle: Mechanistic Insights

The efficacy of boronic acid catalysts lies in their ability to activate carboxylic acids towards nucleophilic attack by amines.[6] While the precise mechanism can be complex and may vary depending on the specific catalyst and reaction conditions, a generally accepted pathway involves the formation of key intermediates.[4][7][8]

Initially, the boronic acid catalyst reacts with the carboxylic acid in a reversible condensation reaction to form an acyloxyboronic acid intermediate.[7][8][9] This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a better leaving group. The formation of this intermediate is thermodynamically unfavorable, and thus, the removal of water is essential to drive the reaction forward, in accordance with Le Châtelier's principle.[7][10]

The activated acyl group in the acyloxyboronic acid intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired amide and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle.

Recent mechanistic studies, however, have suggested a more intricate picture. Evidence points towards the involvement of dimeric boron species, such as those containing a B-O-B motif, as the active catalytic entities.[4][5][11] This revised model helps to explain why at least three coordination sites on the boron atom appear necessary for catalytic activity.[4][11]

Below is a generalized representation of the catalytic cycle:

Boronic Acid Catalyzed Amidation Catalyst R'B(OH)₂ Intermediate1 Acyloxyboronic Acid R-C(=O)O-B(OH)R' Catalyst->Intermediate1 + RCOOH - H₂O Water Water (H₂O) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''NH₂ Product Amide R-C(=O)NHR'' Intermediate2->Product - R'B(OH)₂ FinalAmide Amide CarboxylicAcid Carboxylic Acid (RCOOH) Amine Amine (R''NH₂)

Figure 1: Generalized Catalytic Cycle for Boronic Acid-Catalyzed Amidation.

A Survey of Boronic Acid Catalysts

The choice of boronic acid catalyst can significantly impact reaction efficiency, scope, and conditions. Several classes of catalysts have been developed, each with distinct characteristics.

Catalyst TypeKey Features & AdvantagesTypical Loading (mol%)Noteworthy Aspects
Simple Arylboronic Acids Readily available and cost-effective. Boric acid itself can be used for reactive substrates.[12][13]5-10Often require elevated temperatures. Activity can be limited with challenging substrates like anilines.[3]
Electron-Deficient Arylboronic Acids Increased Lewis acidity enhances catalytic activity. Examples include 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid.[9][14]1-5Generally more reactive than simple arylboronic acids, allowing for lower catalyst loadings and milder conditions.[9]
ortho-Halo Arylboronic Acids ortho-Iodo- and ortho-bromophenylboronic acids exhibit exceptional activity, even at room temperature.[8][9][15] The halogen is proposed to act as a hydrogen-bond acceptor, facilitating the rate-determining step.[7][9][15]1-105-Methoxy-2-iodophenylboronic acid (MIBA) is a highly active variant.[15][16][17]
Bifunctional Boronic Acids Contain an additional functional group (e.g., an amino group) that can participate in the catalytic cycle, often through intramolecular interactions.[9]5-10Can offer unique reactivity and selectivity profiles.
Diboron Catalysts Structures like tetrahydroxydiboron have shown high efficiency at low catalyst loadings for a variety of substrates.[5]1-2The B-O-B motif is central to their catalytic activity.[5]

Experimental Protocol: A General Procedure for Boronic Acid-Catalyzed Amidation

This protocol provides a general starting point for performing a boronic acid-catalyzed amidation. Optimization of solvent, temperature, catalyst loading, and water removal method may be necessary for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Boronic acid catalyst (1-10 mol%)

  • Anhydrous solvent (e.g., toluene, xylenes, tert-amyl methyl ether (TAME))

  • Dehydrating agent (e.g., activated 4 Å or 5 Å molecular sieves, or a Dean-Stark apparatus)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, the boronic acid catalyst, and the dehydrating agent (if using molecular sieves, add approximately 1 g per mmol of carboxylic acid).

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add the amine to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and stir vigorously. If using a Dean-Stark apparatus, ensure azeotropic removal of water.

  • Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If molecular sieves were used, filter the mixture. The filtrate can be washed with an acidic aqueous solution (e.g., 1 M HCl) to remove unreacted amine and the boronic acid catalyst, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by standard techniques such as column chromatography or recrystallization.

Self-Validation and Causality:

  • Why anhydrous conditions? The reaction produces water as a byproduct, and its presence can inhibit the formation of the active acyloxyboronic acid intermediate.[7][10] Using anhydrous solvents and a dehydrating agent is critical for driving the reaction to completion.

  • Choice of Dehydrating Agent: The nature of the molecular sieves can be important; in some cases, 5 Å sieves are more effective than 4 Å sieves.[5] A Dean-Stark apparatus is often used for reactions at higher temperatures to physically remove water via azeotropic distillation.[18]

  • Equivalents of Amine: Using a slight excess of the amine (1.1-1.2 equiv) can sometimes be beneficial, especially if the amine is volatile or prone to side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient water removal.Ensure molecular sieves are properly activated. Switch to a Dean-Stark apparatus if the reaction temperature allows.
Catalyst deactivation.Certain substrates, like 2-aminopyridine, can form stable, inactive complexes with the boronic acid.[10][19] Consider a different catalyst or modified conditions. Boroxine formation (a cyclic trimer of the boronic acid) can also lead to deactivation.[10]
Low reactivity of substrates.Increase the reaction temperature, use a more active catalyst (e.g., an ortho-iodo arylboronic acid), or increase the catalyst loading.
Side Product Formation Anhydride formation.This can occur at elevated temperatures from the self-condensation of the carboxylic acid.[10] Running the reaction at a lower temperature with a more active catalyst may mitigate this.
Difficulty in Purification Boronic acid catalyst removal.An aqueous basic wash (e.g., 1 M NaOH) can help remove the acidic boronic acid. Alternatively, specialized purification techniques may be employed.
Racemization For chiral substrates.Boronic acid catalysis is generally considered mild and often preserves stereochemical integrity.[10][13] However, if racemization is observed, consider running the reaction at a lower temperature.

Conclusion

Boronic acid-catalyzed direct amidation represents a significant advancement in amide synthesis, offering a greener, more efficient, and often milder alternative to traditional methods. By understanding the underlying mechanism, selecting the appropriate catalyst, and carefully controlling the reaction conditions, researchers can effectively leverage this powerful transformation in the synthesis of simple and complex molecules alike. This methodology is a valuable addition to the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and drug development where the amide bond is of paramount importance.

References

The Strategic Utility of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block at the Nexus of Medicinal Chemistry and Materials Science

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a sophisticated, trifunctional building block increasingly recognized for its pivotal role in the construction of complex organic molecules. Its unique architecture, featuring a boronic acid moiety for versatile cross-coupling, a fluorine atom for modulating physicochemical properties, and a benzylcarbamoyl group for specific steric and electronic interactions, positions it as a high-value reagent for researchers in drug discovery and materials science. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This, combined with the power of the Suzuki-Miyaura cross-coupling reaction, allows for the efficient assembly of biaryl and heteroaryl structures that are core motifs in a multitude of bioactive compounds.[3][4] This application note provides an in-depth technical guide for the effective use of this compound, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 874219-41-7[5]
Molecular Formula C₁₄H₁₃BFNO₃[5]
Molecular Weight 273.07 g/mol [5]
Appearance Typically an off-white to white solid
Storage Store at -20°C to ensure long-term stability. The compound is hygroscopic and should be handled under an inert atmosphere.[5]

Synthetic Rationale: Preparation of this compound

While commercially available, understanding the synthesis of this building block provides valuable context. A plausible and efficient laboratory-scale synthesis involves a two-step sequence starting from the readily available 3-bromo-5-fluorobenzoic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Lithiation-Borylation 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic acid SOCl2 SOCl₂ or (COCl)₂ Benzylamine Benzylamine, Base (e.g., Et₃N) N-benzyl-3-bromo-5-fluorobenzamide N-Benzyl-3-bromo-5-fluorobenzamide N-benzyl-3-bromo-5-fluorobenzamide_2 N-Benzyl-3-bromo-5-fluorobenzamide nBuLi 1. n-BuLi, THF, -78°C B(OiPr)3 2. B(O-iPr)₃ H3O+ 3. H₃O⁺ workup Target_Molecule This compound

Caption: Plausible synthetic workflow for this compound.

Protocol 1: Synthesis of N-Benzyl-3-bromo-5-fluorobenzamide

This protocol outlines the initial amidation step.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and standard glassware for workup.

Procedure:

  • To a stirred solution of 3-bromo-5-fluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzyl-3-bromo-5-fluorobenzamide.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the aryl bromide to the boronic acid.

Materials:

  • N-Benzyl-3-bromo-5-fluorobenzamide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (B(O-iPr)₃) (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Schlenk flask, syringes, and equipment for handling air-sensitive reagents.

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-benzyl-3-bromo-5-fluorobenzamide in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[3]

G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if using a simple palladium source, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk tube or microwave vial, magnetic stirrer, and heating source.

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl halide, this compound, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl product by column chromatography or recrystallization.

Aryl Halide ExampleCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)9012High
1-Iodo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)806Very High
2-ChloropyridinePd₂(dba)₃/XPhosCs₂CO₃t-BuOH/H₂O (1:1)10018Good

Application in the Synthesis of PARP Inhibitors: A Representative Example

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, with several drugs like Olaparib and Rucaparib approved for clinical use.[6][7] The core structures of many PARP inhibitors feature complex biaryl or heteroaryl systems where building blocks like this compound could be strategically employed.

For instance, a key disconnection in the synthesis of a hypothetical analog of a known PARP inhibitor could involve a Suzuki-Miyaura coupling between this compound and a suitable heterocyclic halide.

G Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Heterocyclic_Halide Heterocyclic Halide (e.g., Phthalazinone core) Heterocyclic_Halide->Coupling PARP_Analog PARP Inhibitor Analog Coupling->PARP_Analog Final_Modifications Further Functionalization PARP_Analog->Final_Modifications Final_PARP_Inhibitor Final PARP Inhibitor Final_Modifications->Final_PARP_Inhibitor

Caption: Proposed synthetic strategy for a PARP inhibitor analog.

This strategic use of this compound allows for the late-stage introduction of a key structural motif, providing flexibility in the design and synthesis of novel drug candidates. The benzylcarbamoyl group can engage in crucial hydrogen bonding interactions within the target protein's active site, while the fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of biaryl and heteroaryl scaffolds that are central to many pharmaceuticals and advanced materials. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

Application Notes and Protocols: (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Utility

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a specialized organoboron compound, represents a class of reagents with significant potential in modern drug discovery. Its chemical architecture, featuring a phenylboronic acid core functionalized with both a fluorine atom and a benzylcarbamoyl group, endows it with a dual-utility profile. Firstly, it acts as a potent inhibitor of key enzymatic targets, leveraging the unique reactivity of the boronic acid moiety. Secondly, it serves as a sophisticated building block for medicinal chemists to construct complex molecular scaffolds via carbon-carbon bond-forming reactions.

The incorporation of boronic acids into drug discovery programs has accelerated significantly since the FDA approval of Bortezomib, a proteasome inhibitor for treating multiple myeloma.[1][2] This validation has spurred research into boronic acids as inhibitors for a range of enzymes and as versatile intermediates in synthesis.[3] This guide provides an in-depth exploration of this compound, detailing its primary application as an enzyme inhibitor, its use in synthetic chemistry, and the detailed protocols required for its effective implementation in a research setting.

PART 1: Physicochemical Properties and Handling

A thorough understanding of a compound's properties is foundational to its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
IUPAC Name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acidN/A
CAS Number 874219-41-7[4]
Molecular Formula C₁₄H₁₃BFNO₃[4]
Molecular Weight 273.07 g/mol [4]
Appearance Typically an off-white to white solidN/A
Storage Store at -20°C for long-term stability[4]

Handling and Storage Considerations:

  • Hygroscopicity: Boronic acids are known to be hygroscopic and can undergo dehydration to form boroxines (cyclic anhydrides). It is imperative to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and to handle it in a controlled environment, such as a glovebox or using Schlenk techniques, particularly for sensitive reactions.

  • Solubility: The compound exhibits moderate solubility in polar organic solvents such as DMSO, DMF, and methanol. Solubility should be empirically determined for specific buffer systems used in biological assays.

  • Stability: Avoid strongly acidic conditions, which can promote protodeboronation—the cleavage of the C-B bond.

PART 2: Primary Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most prominent application of this compound is as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Scientific Rationale and Mechanism of Action

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for the metabolic degradation of a class of endogenous signaling lipids, including the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[5][6] By hydrolyzing these signaling molecules, FAAH terminates their biological activity.

The inhibition of FAAH leads to an elevation of endogenous anandamide levels in the brain and peripheral tissues.[7] This enhancement of endocannabinoid signaling has shown significant therapeutic promise for treating pain, inflammation, anxiety, and other neurological disorders, potentially avoiding the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][8]

Boronic acids have emerged as a powerful class of FAAH inhibitors.[9] The mechanism hinges on the electrophilic nature of the boron atom. It forms a reversible, covalent bond with the hydroxyl group of the catalytic serine (Ser241) within the FAAH active site.[10][11] This interaction creates a stable tetrahedral adduct that mimics the transition state of the natural substrate hydrolysis, effectively locking the enzyme in an inactive state.[11]

The specific substituents on this compound are critical for its potency and selectivity:

  • Benzylcarbamoyl Group: This bulky, lipophilic group provides crucial van der Waals and potential hydrogen-bonding interactions within the substrate-binding pocket of FAAH, enhancing affinity.

  • Fluorine Atom: The electron-withdrawing nature of fluorine can modulate the pKa of the boronic acid, influencing its reactivity with the catalytic serine. It can also improve metabolic stability and membrane permeability.

FAAH_Inhibition_Mechanism cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition by Boronic Acid Anandamide Anandamide FAAH_Active_Site FAAH Active Site (Ser241-Ser217-Lys142) Anandamide->FAAH_Active_Site Binding Hydrolysis Hydrolysis Products (Arachidonic Acid + Ethanolamine) FAAH_Active_Site->Hydrolysis Catalysis Tetrahedral_Adduct Reversible Covalent Adduct (Enzyme Inhibited) FAAH_Active_Site->Tetrahedral_Adduct Boronic_Acid (3-(Benzylcarbamoyl)-5- fluorophenyl)boronic acid Boronic_Acid->FAAH_Active_Site Binding & Nucleophilic Attack

Figure 1: Mechanism of FAAH inhibition by boronic acid.

Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant FAAH.

A. Materials and Reagents:

  • Enzyme: Human recombinant FAAH-1 (expressed in E. coli or mammalian cells)

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic FAAH substrate

  • Test Compound: this compound

  • Positive Control: URB597 or another known FAAH inhibitor[7]

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Solvent: 100% DMSO for compound dissolution

  • Hardware: 96-well black, flat-bottom microplates; multi-channel pipette; fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

B. Protocol Workflow:

FAAH_Assay_Workflow A 1. Compound Preparation (10 mM stock in DMSO) B 2. Serial Dilution (11-point, 1:3 in DMSO) A->B C 3. Plate Mapping (Test, Control, Blank wells) B->C D 4. Compound Dispensing (1 µL to assay wells) C->D E 5. Enzyme Addition (50 µL of FAAH solution) D->E F 6. Pre-incubation (15 min at 37°C) E->F G 7. Reaction Initiation (50 µL of substrate solution) F->G H 8. Kinetic Reading (Fluorescence read every 60s for 30 min) G->H I 9. Data Analysis (Calculate Vmax, % Inhibition) H->I J 10. IC₅₀ Determination (Non-linear regression) I->J

Figure 2: Step-by-step workflow for the FAAH inhibition assay.

C. Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Do the same for the positive control (e.g., URB597).

  • Serial Dilution: Perform an 11-point, 1:3 serial dilution of the compound stocks in DMSO in a separate dilution plate. This will create a concentration range to test (e.g., 100 µM to 1.7 nM final assay concentration).

  • Assay Plate Preparation:

    • To the appropriate wells of a 96-well black plate, add 1 µL of the serially diluted compound, control, or pure DMSO (for 100% activity control).

    • Prepare a "no enzyme" blank by adding 1 µL of DMSO to several wells.

  • Enzyme Addition: Add 50 µL of FAAH enzyme solution (pre-diluted in Assay Buffer to 2X the final concentration) to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. Causality Note: This pre-incubation step is crucial for covalent or slow-binding inhibitors like boronic acids, allowing the inhibitor-enzyme equilibrium to be reached before introducing the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (pre-diluted in Assay Buffer to 2X final concentration, e.g., 20 µM AAMCA). The final reaction volume is 100 µL.

  • Fluorescence Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 355/460 nm) kinetically every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (Vmax) from the linear portion of the kinetic curve (RFU/min).

    • Subtract the average rate of the "no enzyme" blank from all other wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_DMSO_Control))

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

D. Expected Results: Based on literature for similar phenylboronic acid inhibitors of FAAH, this compound is expected to exhibit potent inhibitory activity.[9]

CompoundExpected IC₅₀ (nM)
This compound1 - 50
URB597 (Positive Control)5 - 20

PART 3: Application as a Synthetic Intermediate in Suzuki-Miyaura Cross-Coupling

Beyond its direct biological activity, this molecule is a valuable building block for synthesizing novel chemical entities via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale

The Suzuki-Miyaura coupling is one of the most powerful and widely used C(sp²)-C(sp²) bond-forming reactions in medicinal chemistry.[12] It enables the efficient synthesis of biaryl and heteroaryl-aryl scaffolds, which are privileged structures in many approved drugs. In this context, this compound serves as the organoboron nucleophile, which can be coupled to a wide variety of aryl or heteroaryl halides (or pseudohalides like triflates). This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental strategy in lead optimization.

Suzuki_Coupling reagents Our Boronic Acid + Aryl Halide (R-X) catalyst Pd Catalyst Base reagents->catalyst product Biaryl Product catalyst->product

Figure 3: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with an aryl bromide. Conditions may require optimization depending on the specific coupling partner.

A. Materials and Reagents:

  • Boronic Acid: this compound (1.0 equiv)

  • Aryl Halide: An aryl or heteroaryl bromide (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Hardware: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere line (Argon or Nitrogen)

B. Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality Note: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the flask and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation: Expected Scope and Yields

The success of the coupling is dependent on the electronic nature of the aryl halide.

Aryl Bromide PartnerExpected ReactivityTypical Yield Range
Electron-deficient (e.g., 4-bromonitrobenzene)High80-95%
Electron-neutral (e.g., bromobenzene)Moderate to High70-85%
Electron-rich (e.g., 4-bromoanisole)Moderate60-75%
Sterically hindered (e.g., 2-bromotoluene)Lower40-60%

Conclusion and Future Directions

This compound is a highly valuable tool for drug discovery researchers. Its potent, mechanism-based inhibition of FAAH provides a direct pathway for investigating the therapeutic potential of the endocannabinoid system. Concurrently, its utility as a synthetic building block in Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. By leveraging both facets of this molecule, researchers can accelerate the journey from initial hit identification to lead optimization, paving the way for the development of novel therapeutics.

References

Application Notes & Protocols for (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Reversible Bioconjugation

The field of bioconjugation has unlocked profound capabilities in biological research and drug development by enabling the precise linkage of molecules to proteins, antibodies, and cells.[1] Within the diverse toolkit of chemical strategies, boronic acids have emerged as uniquely powerful reagents.[2][3] Their signature ability to form reversible covalent bonds with cis-1,2- and 1,3-diols—motifs abundant in biological sugars and glycoproteins—provides a dynamic and controllable method for molecular recognition and labeling.[4]

This guide introduces (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid , a specialized reagent designed to leverage the core principles of boronic acid chemistry with enhanced features for superior performance in biological systems. This molecule is not merely another boronic acid; its structure is rationally designed to address common challenges in bioconjugation:

  • Fluorophenylboronic Acid Core: The electron-withdrawing fluorine atom is a critical feature. It increases the Lewis acidity of the boron center, significantly lowering the pKₐ of the boronic acid.[5][6] This is paramount for biological applications, as it facilitates the formation of the active tetrahedral boronate species at or near physiological pH (7.4), a condition where many simpler phenylboronic acids are less reactive.[6][7]

  • Benzylcarbamoyl Moiety: This functional group imparts a unique combination of properties. The carbamoyl linker can participate in hydrogen bonding, while the benzyl group introduces a hydrophobic and sterically defined element. This can influence solubility, reduce non-specific binding, and potentially engage in favorable secondary interactions (e.g., π-stacking) within protein binding pockets or at cell surfaces.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational chemical principles, strategic considerations, and detailed, field-tested protocols for effectively employing this compound in a range of bioconjugation applications.

Physicochemical & Handling Properties

A thorough understanding of the reagent's properties is crucial for successful and reproducible experimentation.

PropertyValueSource
IUPAC Name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid-
CAS Number 874219-41-7[8]
Molecular Formula C₁₄H₁₃BFNO₃[8]
Molecular Weight 273.07 g/mol [8]
Appearance White to off-white solidTypical for this class of compound
Storage Store at -20°C, desiccated.[8]

Handling & Preparation:

  • Hygroscopicity: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this is often reversible upon dissolution in water, it is best practice to handle the solid reagent in a low-humidity environment and store it tightly sealed with a desiccant.

  • Solubility: The reagent is expected to have moderate solubility in polar organic solvents such as DMSO and DMF. For aqueous buffers, it is recommended to first prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and then dilute it into the final reaction buffer. Note: Avoid high concentrations of the DMSO stock in the final reaction volume (<5%) to prevent deleterious effects on protein structure and cell viability.

Mechanism of Action: pH-Dependent Diol Recognition

The utility of this compound in bioconjugation is rooted in its equilibrium-driven reaction with diols. This process is highly dependent on pH.

In an aqueous environment, the boronic acid exists in equilibrium between an uncharged, trigonal planar form and a negatively charged, tetrahedral boronate species.[9] It is the tetrahedral form that is primed to react with a cis-diol, undergoing a rapid and reversible esterification to form a cyclic boronate ester.[2] The presence of the electron-withdrawing fluorine atom shifts the equilibrium toward the more reactive tetrahedral form at physiological pH, a key advantage of this reagent.[5]

G cluster_equilibrium pH-Dependent Equilibrium cluster_reaction Bioconjugation Reaction trigonal Trigonal Boronic Acid (Less Reactive at pH 7.4) tetrahedral Tetrahedral Boronate (Reactive Species) trigonal->tetrahedral + OH⁻ diol_node + diol Biomolecule with cis-Diol (e.g., Glycoprotein) ester Boronate Ester Conjugate (Reversible Bond) diol_node->ester rapid, reversible caption Mechanism of Boronate Ester Formation

Figure 1: pH-dependent activation and diol conjugation.

Key Applications & Experimental Strategies

The unique properties of this reagent lend themselves to several high-impact applications.

A. Selective Labeling of Glycoproteins and Glycans

Principle: Many cell-surface and secreted proteins are heavily glycosylated, presenting a rich landscape of cis-diol-containing sugar moieties (e.g., sialic acid, mannose). This reagent can be used to selectively "paint" these glycosylated biomolecules, enabling their detection, isolation, or functional modulation.

Experimental Rationale: The reaction is performed under physiological conditions (pH 7.2-7.8), where the fluorinated boronic acid is sufficiently reactive. The benzylcarbamoyl group may provide favorable secondary interactions that enhance binding affinity and specificity compared to simpler boronic acids. This strategy is ideal for studying protein glycosylation patterns or for targeting glycoproteins for therapeutic delivery.

B. Construction of Lectin Mimetics for Glycan Recognition

Principle: Lectins are proteins that recognize specific sugar structures. Synthetic lectin mimetics can be created by conjugating multiple boronic acid molecules to a protein scaffold, such as bovine serum albumin (BSA).[10] This creates a multivalent probe capable of binding to glycosylated surfaces with high avidity.

Experimental Rationale: this compound can be covalently attached to a protein backbone using standard bioconjugation chemistries (e.g., EDC/NHS coupling if the reagent is modified with a carboxyl or amine handle). The resulting conjugate presents multiple boronic acid moieties, capable of binding to cell surfaces or recognizing specific glycans in an array-based format.[10]

C. Development of Stimuli-Responsive Biosensors

Principle: The reversible nature of the boronate ester bond can be exploited to create sensors that respond to the presence of saccharides.[11] For example, a fluorophore-quencher pair can be brought together or separated upon the binding of a target sugar, leading to a change in fluorescence.

Experimental Rationale: While requiring more complex molecular engineering, this reagent can serve as the core recognition element in a biosensor. Its binding to a target like glucose could trigger a conformational change or displacement event, generating a measurable signal. The enhanced reactivity at physiological pH makes it a prime candidate for developing sensors for biological fluids.[6][7]

Experimental Protocols

The following protocols provide a robust starting point for bioconjugation experiments. They are designed to be self-validating by including essential characterization and control steps.

Protocol 1: Direct Labeling of a Purified Glycoprotein

This protocol describes the direct labeling of a model glycoprotein (e.g., Horseradish Peroxidase, HRP, or Ovalbumin) via boronate ester formation.

Materials:

  • This compound (Reagent)

  • Anhydrous DMSO

  • Purified Glycoprotein (e.g., Ovalbumin)

  • Non-glycosylated control protein (e.g., BSA)

  • Reaction Buffer: 100 mM HEPES or Phosphate Buffer, 150 mM NaCl, pH 7.4

  • Purification: Dialysis tubing (10 kDa MWCO) or Zeba™ Spin Desalting Columns (7K MWCO)

Procedure:

  • Reagent Preparation: Prepare a 20 mM stock solution of the Reagent in anhydrous DMSO. Vortex until fully dissolved.

  • Protein Preparation: Prepare a 1-2 mg/mL solution of the glycoprotein and the non-glycosylated control protein in separate tubes using the Reaction Buffer.

  • Bioconjugation Reaction:

    • Add the Reagent stock solution to the glycoprotein solution to achieve a final molar excess of 50-200 fold (Reagent:Protein). A good starting point is a 100-fold molar excess.

    • In a separate tube, add the same amount of Reagent stock to the non-glycosylated control protein (this is your negative control).

    • Add an equivalent volume of DMSO to a third tube containing only the glycoprotein (this is your protein-only control).

    • Incubate all tubes for 1-2 hours at room temperature with gentle end-over-end mixing.

  • Purification:

    • Remove the unreacted Reagent by either dialysis against 1L of Reaction Buffer (with 3 buffer changes over 24 hours at 4°C) or by using a desalting spin column according to the manufacturer's instructions.

  • Characterization: Proceed immediately to Protocol 2 to confirm successful conjugation.

Protocol 2: Characterization of the Protein-Boronic Acid Conjugate

This protocol outlines key methods to verify the successful formation of the boronate ester conjugate.

G cluster_methods Characterization Methods start Purified Conjugate (from Protocol 1) sds 1. SDS-PAGE Analysis (Visual Confirmation) start->sds ars 2. ARS Displacement Assay (Confirms Active Boronic Acid) sds->ars ms 3. Mass Spectrometry (Confirms Mass Shift) ars->ms end Conjugation Confirmed ms->end caption Workflow for Conjugate Characterization

Figure 2: A systematic workflow for validating bioconjugation.

A. SDS-PAGE with Alizarin Red S (ARS) Staining:

  • Principle: ARS is a dye that binds specifically to boronic acids, producing a distinct yellow-orange color.[10] This allows for specific visualization of the conjugated protein on a gel.

  • Procedure:

    • Run the purified conjugate, negative control (BSA + Reagent), and protein-only control on an SDS-PAGE gel.

    • After electrophoresis, incubate the gel in an ARS staining solution (e.g., 1 mM ARS in PBS, pH 7.4) for 15-20 minutes.

    • Destain with PBS.

    • Expected Result: A distinct yellowish band should appear for the glycoprotein conjugate, but not for the BSA or protein-only lanes.[10] The gel can subsequently be stained with Coomassie Blue to visualize all proteins.

B. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Principle: Successful conjugation will result in a measurable increase in the protein's molecular weight.

  • Procedure:

    • Prepare samples of the purified conjugate and the protein-only control for mass spectrometry analysis according to the instrument's requirements.

    • Acquire the mass spectra for both samples.

    • Expected Result: The spectrum of the conjugate should show a mass distribution shifted to a higher molecular weight compared to the unconjugated protein. The mass shift will correspond to the addition of one or more molecules of the Reagent (minus 2 water molecules per conjugation event).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Reaction pH is too low.2. Insufficient molar excess of Reagent.3. Protein is not glycosylated or diols are inaccessible.1. Ensure reaction buffer is accurately prepared at pH 7.4-7.8.2. Increase the molar excess of the Reagent to 250x or 500x.3. Verify protein glycosylation status from literature or with a glycan analysis kit.
Protein Precipitation 1. High concentration of DMSO from the stock solution.2. Reagent itself has low solubility in the final buffer.3. The conjugate is less soluble than the native protein.1. Keep the final DMSO concentration below 5% (v/v).2. Lower the final concentration of the Reagent or gently warm the reaction mixture.3. Include a stabilizing agent like glycerol (5%) or arginine (50 mM) in the reaction buffer.
High Background in ARS Stain Unreacted Reagent was not fully removed during purification.Improve the purification step. Use a desalting column with the correct MWCO or increase the volume and number of changes for dialysis.

Conclusion

This compound is a thoughtfully designed reagent that harnesses the elegant and reversible chemistry of boronic acids for modern bioconjugation. The strategic inclusion of a fluorine atom lowers its pKₐ, making it highly effective under the mild conditions required for working with sensitive biomolecules. This guide provides the foundational knowledge and actionable protocols to empower researchers to explore its potential in glycoprotein labeling, sensor development, and the creation of novel biomaterials. By understanding the underlying mechanisms and following validated procedures, scientists can confidently integrate this powerful tool into their research and development workflows.

References

Application Note: A Practical Guide to Cross-Coupling Reactions with Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Diarylmethanes

Diarylmethane scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, biologically active compounds, and advanced materials like polymers and dyes.[1][2] Transition-metal catalyzed cross-coupling reactions provide one of the most powerful and versatile strategies for constructing the C(sp³)–C(sp²) bond that defines these structures. This guide offers an in-depth exploration of the experimental setup for these critical reactions, focusing on the practical considerations and chemical principles that underpin success in the laboratory. We will delve into the causal relationships between the choice of reagents and reaction outcomes, providing detailed protocols for common transformations and a framework for troubleshooting.

The Catalytic Engine: A Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions, the workhorses of this field, operate through a common catalytic cycle. Understanding this cycle is paramount to making informed decisions about reaction parameters.

The cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzyl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the halide's identity and the ligand's electronic properties.

  • Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle cluster_legend Key node_pd0 Pd(0)L_n (Active Catalyst) node_pdiibn R-Pd(II)L_n-X (Benzyl Palladium Complex) node_pd0->node_pdiibn Oxidative Addition (+ R-X) node_pdiirn R-Pd(II)L_n-R' (Diorganopalladium Complex) node_pdiibn->node_pdiirn Transmetalation (+ R'-M) node_pdiirn->node_pd0 node_product R-R' (Coupled Product) node_pdiirn->node_product Reductive Elimination node_product->node_pd0 Catalyst Regeneration R_X R-X = Benzyl Halide R_M R'-M = Nucleophilic Partner

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Core Components: A Guide to Rational Reagent Selection

The success of a cross-coupling reaction hinges on the judicious selection of each component. The choices are not arbitrary but are based on established mechanistic principles and empirical observations.

The Electrophile: Benzyl Halide

The nature of the leaving group on the benzyl electrophile is critical. The reactivity trend for oxidative addition follows the bond dissociation energy: I > Br > Cl .[1][3]

  • Benzyl Iodides: Highly reactive and often allow for milder reaction conditions, but can be less stable and more expensive.

  • Benzyl Bromides: Represent a good balance of reactivity and stability, making them the most common choice in many protocols.[1]

  • Benzyl Chlorides: More stable and cost-effective, but their lower reactivity often necessitates more active catalyst systems (e.g., using highly electron-rich ligands) and higher temperatures.[2][4]

A significant challenge arises with secondary benzylic halides (e.g., 1-bromoethylbenzene), which are prone to β-hydride elimination, leading to styrene byproducts instead of the desired coupled product.[1] This side reaction can sometimes be suppressed by using sterically bulky ligands that favor reductive elimination over β-hydride elimination.[5]

The Catalyst: Palladium, Nickel, and Iron
  • Palladium: The undisputed champion of cross-coupling. A variety of air-stable Pd(II) precatalysts are commonly used, such as Pd(OAc)₂, PdCl₂, and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.[6][7] Pre-formed catalyst complexes incorporating ligands, like PdCl₂(dppf)·CH₂Cl₂, are also highly effective.[1]

  • Nickel: A powerful and more earth-abundant alternative to palladium. Nickel catalysts are particularly effective for coupling less reactive electrophiles like benzyl chlorides and can exhibit unique selectivity.[4][8]

  • Iron: An emerging, low-cost, and low-toxicity alternative. Iron-catalyzed cross-electrophile couplings, for instance between benzyl halides and disulfides, have been developed that proceed without the need for external reductants.[9][10]

The Ligand: The Key to Catalyst Performance

The ligand is arguably the most important variable to tune for a successful reaction. It stabilizes the metal center, influences its reactivity, and controls the steric environment.

  • Phosphine Ligands: This is the largest and most diverse class. Simple triarylphosphines like PPh₃ are effective for some basic reactions. However, for challenging couplings involving benzyl halides, sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often superior.[8] These ligands promote the crucial oxidative addition and reductive elimination steps.[5]

  • N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable complexes with palladium. They can be highly effective for cross-coupling of unreactive chlorides.[11]

The Base: The Activator

The base plays a multifaceted role. In the Suzuki-Miyaura coupling, its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] In the Heck reaction, the base neutralizes the hydrogen halide produced during the catalytic cycle.[6]

  • Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are widely used. Cesium carbonate is highly effective but more expensive, while potassium carbonate offers a good compromise.[1][13]

  • Organic Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, particularly in Heck and Sonogashira reactions.[3][6]

The Solvent: The Reaction Medium

The solvent must solubilize the reagents and be stable under the reaction conditions.

  • Aprotic Solvents: Tetrahydrofuran (THF), dioxane, and toluene are very common.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO) are excellent solvents but require caution as they can decompose at high temperatures or in the presence of strong bases.[14][15][16]

  • Aqueous Mixtures: Solvent systems like THF/H₂O or Acetone/H₂O are frequently used, especially for Suzuki reactions, as water can aid in dissolving the inorganic base and the boronic acid.[1][2]

Standardized Protocols & Methodologies

The following protocols provide a starting point for common cross-coupling reactions involving benzyl halides. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Experimental Workflow Overview

Workflow start Start prep Reagent Preparation (Weighing, Solvent Degassing) start->prep assembly Reaction Assembly (Under Inert Atmosphere) prep->assembly reaction Reaction (Heating & Stirring) assembly->reaction quench Workup & Quenching reaction->quench extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify analysis Analysis (NMR, MS) purify->analysis end End analysis->end

Caption: A generalized workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling benzyl halides with potassium aryltrifluoroborates, which are stable and easy-to-handle alternatives to boronic acids.[1][17]

Reaction: Benzyl Bromide + Potassium Phenyltrifluoroborate → Diphenylmethane

  • Reagents & Stoichiometry:

    • Benzyl Bromide: 1.0 eq (0.5 mmol)

    • Potassium Phenyltrifluoroborate: 1.0 eq (0.5 mmol)

    • PdCl₂(dppf)·CH₂Cl₂: 2 mol% (0.01 mmol)

    • Cesium Carbonate (Cs₂CO₃): 3.0 eq (1.5 mmol)

    • Solvent: THF/H₂O (10:1), 5 mL

  • Step-by-Step Procedure:

    • To a sealable reaction tube equipped with a magnetic stir bar, add cesium carbonate (489 mg, 1.5 mmol), potassium phenyltrifluoroborate (98 mg, 0.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

    • Add the THF/H₂O solvent mixture (5 mL) followed by benzyl bromide (60 µL, 0.5 mmol) via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with water (5 mL).

    • Extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Mizoroki-Heck Reaction

This protocol describes the coupling of a benzyl halide with an alkene.[6][14]

Reaction: 4-Bromobenzyl Bromide + Styrene → 4-Bromo-trans-stilbene

  • Reagents & Stoichiometry:

    • 4-Bromobenzyl Bromide: 1.0 eq (1.0 mmol)

    • Styrene: 1.5 eq (1.5 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂): 1 mol% (0.01 mmol)

    • Triphenylphosphine (PPh₃): 2 mol% (0.02 mmol)

    • Triethylamine (Et₃N): 2.0 eq (2.0 mmol)

    • Solvent: Anhydrous DMAc, 5 mL

  • Step-by-Step Procedure:

    • To an oven-dried flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (5.2 mg, 0.02 mmol).

    • Add anhydrous DMAc (3 mL) and stir for 10 minutes until the catalyst dissolves.

    • Add 4-bromobenzyl bromide (250 mg, 1.0 mmol), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).

    • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of a benzyl halide with a terminal alkyne, a reaction that can be sensitive and often requires copper co-catalysis.[3][18]

Reaction: Benzyl Chloride + Phenylacetylene → 1,3-Diphenyl-1-propyne

  • Reagents & Stoichiometry:

    • Benzyl Chloride: 1.0 eq (1.0 mmol)

    • Phenylacetylene: 1.2 eq (1.2 mmol)

    • PdCl₂(PPh₃)₂: 2 mol% (0.02 mmol)

    • Copper(I) Iodide (CuI): 1 mol% (0.01 mmol)

    • Diisopropylamine (DIPA): 2.0 eq (2.0 mmol)

    • Solvent: Anhydrous THF, 5 mL

  • Step-by-Step Procedure:

    • To an oven-dried flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol).

    • Add anhydrous THF (5 mL), followed by benzyl chloride (115 µL, 1.0 mmol), phenylacetylene (132 µL, 1.2 mmol), and diisopropylamine (280 µL, 2.0 mmol).

    • Stir the reaction at room temperature for 4-8 hours or until completion is confirmed by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography.

Data Summary & Troubleshooting

Comparative Table of Reaction Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂ (2)(dppf)Cs₂CO₃ (3)THF/H₂O80
Mizoroki-Heck Pd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMAc100-120
Sonogashira PdCl₂(PPh₃)₂ (2)(PPh₃)DIPA (2)THF25-50
Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly reactive halide (e.g., chloride).Use a more active catalyst/ligand system (e.g., a Buchwald ligand).[5][8] Increase temperature. Ensure reagents are pure and solvent is anhydrous.
Homocoupling of Nucleophile Presence of oxygen; Reaction temperature too high.Thoroughly degas all solvents and reagents.[5] Screen lower reaction temperatures.[11]
Dehalogenation of Benzyl Halide Presence of water or protic impurities; Base-induced elimination.Use anhydrous solvents and reagents. Choose a non-nucleophilic, sterically hindered base.
Formation of Side Products (e.g., bibenzyl) Reductive homocoupling of the benzyl halide.Optimize ligand choice; bulky ligands can suppress this pathway.[5][11] Adjust stoichiometry or addition rate of reagents.

Safety Precautions

  • Risk Assessment: Always conduct a thorough risk assessment before beginning any experiment.[19] Cross-coupling reactions can be exothermic, and appropriate cooling measures should be readily available.[16]

  • Reagent Handling: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Many palladium catalysts and phosphine ligands are air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for every chemical used.

  • Inert Atmosphere: Proper technique for maintaining an inert atmosphere (e.g., Schlenk line or glovebox) is crucial for reproducibility and safety, especially when using pyrophoric or highly air-sensitive reagents.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with institutional and local regulations.

References

Application Notes and Protocols for Boronic Acid-Based Sensors in Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boronic Acids for Carbohydrate Sensing

In the landscape of molecular recognition, boronic acids have emerged as exceptionally versatile tools for the detection and quantification of carbohydrates.[1] This utility is rooted in their unique ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, a structural motif ubiquitous in saccharides.[2] As Lewis acids, the boron atom in a boronic acid can accept a pair of electrons from a diol's hydroxyl groups, leading to the formation of a stable five- or six-membered cyclic boronate ester.[3][4] This binding event is the cornerstone of boronic acid-based sensing, as it can be engineered to produce a measurable optical or electrochemical signal.[5]

The interaction is highly dependent on pH. In aqueous media, boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form.[5][6] The anionic form is more reactive towards diols. The binding of a saccharide shifts this equilibrium, lowering the apparent pKa of the boronic acid and increasing the concentration of the tetrahedral boronate ester.[7] This change in the electronic and structural environment of the boron atom is the key to signal transduction. By tethering a reporter molecule—such as a fluorophore or chromophore—to the boronic acid, this binding event can be translated into a change in fluorescence, color, or electrochemical potential.[3][7]

This guide provides an in-depth exploration of the principles and practices of using boronic acid-based sensors, with a focus on fluorescent probes. We will detail the rationale behind sensor design, provide step-by-step protocols for synthesis and characterization, and outline a comprehensive methodology for carbohydrate quantification.

Sensor Design Principles: From Monovalency to Allosteric Recognition

The rational design of boronic acid sensors is critical for achieving high sensitivity and selectivity for specific carbohydrates. Key design considerations include the choice of the reporter group, the structure of the boronic acid recognition element, and the overall molecular architecture.

  • Reporter Group Selection: The choice of the signaling unit dictates the output of the sensor. Anthracene, pyrene, and coumarin are common fluorophores used in sensor design.[8] The mechanism of signal change often involves Photoinduced Electron Transfer (PET). In a typical PET sensor, a nitrogen atom positioned near the boronic acid quenches the fluorescence of the reporter group in the unbound state. Upon saccharide binding, the B-N interaction strengthens, which inhibits the PET process and "turns on" the fluorescence.[2][9]

  • Monoboronic vs. Diboronic Acids: While simple phenylboronic acid (PBA) derivatives can bind to saccharides, they often exhibit low affinity and selectivity, typically showing a preference for fructose over glucose.[5] To enhance binding affinity and tune selectivity, particularly for glucose, diboronic acid sensors have been developed. These sensors feature two boronic acid moieties held in a specific spatial orientation by a linker. This allows for the cooperative binding of a single glucose molecule, which exists predominantly in the furanose form when complexed, significantly improving selectivity.[7][10]

  • Modulating pKa: The pKa of the boronic acid is a crucial parameter, as it determines the optimal pH range for sensing. For applications in physiological media (pH ~7.4), it is desirable to have a sensor that operates effectively in this range. The pKa can be modulated by introducing electron-withdrawing or electron-donating groups on the phenyl ring adjacent to the boronic acid.[11] For example, introducing a fluorine atom can lower the pKa, enabling the sensor to function at physiological pH.[11]

Signaling and Workflow Diagrams

The following diagrams illustrate the fundamental signaling mechanism of a PET-based fluorescent boronic acid sensor and the general experimental workflow for carbohydrate detection.

G cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Sensor Fluorophore-Linker-N-B(OH)₂ PET Photoinduced Electron Transfer (PET) Sensor->PET e⁻ transfer from N Bound_Sensor Fluorophore-Linker-N-B(OR)₂⁻ (Saccharide Complex) Sensor->Bound_Sensor + Saccharide (Diol) Excitation1 Excitation (hv) Excitation1->Sensor Light Absorption Quenching Fluorescence Quenched PET->Quenching No_PET PET Blocked Bound_Sensor->No_PET B-N interaction Excitation2 Excitation (hv) Excitation2->Bound_Sensor Light Absorption Emission Fluorescence Emitted No_PET->Emission Saccharide Saccharide

Caption: PET signaling mechanism in a boronic acid sensor.

G start Start synthesis Sensor Synthesis & Purification start->synthesis characterization Characterization (NMR, MS, etc.) synthesis->characterization stock_prep Prepare Sensor & Carbohydrate Stock Solutions characterization->stock_prep buffer_prep Prepare Assay Buffer (e.g., PBS pH 7.4) stock_prep->buffer_prep titration Perform Fluorescence Titration buffer_prep->titration data_acq Record Fluorescence Spectra titration->data_acq analysis Data Analysis (Binding Constant, Selectivity) data_acq->analysis end End analysis->end

Caption: Experimental workflow for carbohydrate sensing.

Experimental Protocols

Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Sensor

This protocol describes a general procedure for the synthesis of an anthracene-based diboronic acid sensor, adapted from established methods.[7][12] This class of sensors is well-suited for glucose recognition.

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • (2-Formyl-5-methoxyphenyl)boronic acid

  • Sodium borohydride (NaBH₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Synthesis of the Amine Intermediate: a. Dissolve (2-formyl-5-methoxyphenyl)boronic acid (2.2 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask. b. Add methylamine (40% in water, 5.0 mmol) and stir the mixture at room temperature for 2 hours. c. Cool the reaction mixture to 0 °C in an ice bath. d. Carefully add NaBH₄ (3.0 mmol) portion-wise over 15 minutes. e. Allow the reaction to warm to room temperature and stir for an additional 4 hours. f. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). g. Remove the solvent under reduced pressure. The resulting crude amine intermediate can be used in the next step without further purification.

  • Coupling Reaction: a. Dissolve 9,10-bis(chloromethyl)anthracene (1.0 mmol) and the crude amine intermediate from step 1 (2.5 mmol) in anhydrous DMF (30 mL). b. Add DIPEA (5.0 mmol) to the mixture. c. Stir the reaction mixture at 50 °C under a nitrogen atmosphere for 24 hours. d. After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with EtOAc (3 x 50 mL). e. Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography. b. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the desired diboronic acid sensor. c. Collect the fractions containing the product and remove the solvent using a rotary evaporator to yield the final product as a solid.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified sensor in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the molecular structure.[13]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the synthesized sensor.[13]

Protocol 2: Fluorescence-Based Carbohydrate Sensing Assay

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized sensor to various carbohydrates and determining its binding affinity.

Materials:

  • Synthesized diboronic acid sensor

  • D-glucose, D-fructose, D-galactose, D-mannose, and other carbohydrates of interest

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Dimethyl sulfoxide (DMSO) or Methanol (MeOH) for preparing stock solutions

  • Quartz fluorescence cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: a. Prepare a 1 mM stock solution of the boronic acid sensor in DMSO or MeOH. b. Prepare 1 M stock solutions of each carbohydrate in 0.1 M PBS (pH 7.4).

  • Fluorescence Titration: a. Prepare a series of vials. In each vial, add the appropriate volume of PBS buffer. b. Add a fixed volume of the sensor stock solution to each vial to achieve a final concentration of 10 µM. The final solution should contain a small, consistent percentage of the organic solvent (e.g., 0.5% DMSO) to ensure sensor solubility.[14] c. Add increasing volumes of the carbohydrate stock solution to the vials to achieve a range of final concentrations (e.g., 0 to 100 mM). d. Gently mix and allow the solutions to equilibrate for at least 10 minutes at room temperature.[15]

  • Fluorescence Measurements: a. Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the anthracene fluorophore (e.g., excitation at ~370 nm, emission scan from 390-580 nm).[7] b. Record the fluorescence emission spectrum for each solution. c. Record the fluorescence intensity at the emission maximum (e.g., ~430 nm) for each carbohydrate concentration.[16]

  • Data Analysis and Binding Constant Determination: a. Plot the fluorescence intensity at the emission maximum against the carbohydrate concentration. b. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[17] For a 1:1 binding model, the following equation can be used: F = F₀ + (Fₘₐₓ - F₀) * [S] / (Kd + [S]) Where:

    • F is the observed fluorescence intensity.
    • F₀ is the initial fluorescence intensity of the sensor alone.
    • Fₘₐₓ is the maximum fluorescence intensity at saturation.
    • [S] is the carbohydrate concentration.
    • Kd is the dissociation constant (1/Ka).

Protocol 3: Alizarin Red S (ARS) Competitive Binding Assay

The ARS assay is a colorimetric and fluorometric method used to confirm the interaction between boronic acids and diols and to determine their binding constants. ARS is a catechol-containing dye that forms a fluorescent complex with boronic acids.[4][9] The displacement of ARS from the boronic acid by a competing carbohydrate leads to a decrease in fluorescence, which can be quantified.

Materials:

  • Alizarin Red S (ARS)

  • Synthesized boronic acid sensor

  • Carbohydrate of interest (e.g., glucose)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Fluorometer or UV-Vis Spectrophotometer

Procedure:

  • Determine the Binding Constant of ARS with the Sensor (K_ARS): a. Prepare a solution of ARS at a fixed concentration (e.g., 50 µM) in PBS. b. Titrate this solution with increasing concentrations of the boronic acid sensor. c. Record the increase in fluorescence (e.g., excitation at 470 nm, emission at 580 nm) or the change in absorbance.[18] d. Calculate K_ARS by fitting the data to a 1:1 binding isotherm.

  • Competitive Displacement Assay: a. Prepare a solution containing the boronic acid sensor and ARS at concentrations where a significant portion of the ARS is bound (e.g., 10 µM sensor and 10 µM ARS). b. Record the initial fluorescence of this solution. c. Titrate this solution with increasing concentrations of the carbohydrate. d. Record the decrease in fluorescence intensity as the carbohydrate displaces ARS from the sensor.

  • Data Analysis: a. Plot the change in fluorescence against the carbohydrate concentration. b. The binding constant of the sensor for the carbohydrate (K_S) can be calculated from the competition data using the known K_ARS and the concentrations of the species.

Quantitative Data Summary

The performance of boronic acid sensors can be quantified and compared. The table below presents typical binding constant ranges for different types of boronic acid sensors with key monosaccharides.

Sensor TypeAnalyteTypical Binding Constant (Ka, M⁻¹) at pH 7.4Reference(s)
Phenylboronic Acid (PBA)D-Fructose~1000 - 5000[5][19]
Phenylboronic Acid (PBA)D-Glucose~10 - 100[5][19]
Anthracene Diboronic AcidD-Fructose~200 - 600[2]
Anthracene Diboronic AcidD-Glucose~1000 - 7000[10][20]
Coumarin Boronic AcidD-Fructose~100 - 150[5]
Coumarin Boronic AcidD-Glucose~5 - 10[5]

Note: Binding constants are highly dependent on the specific sensor structure, solvent system, and pH.

Conclusion and Future Perspectives

Boronic acid-based sensors represent a powerful and adaptable platform for carbohydrate recognition.[21] Their synthetic tractability allows for the fine-tuning of affinity, selectivity, and signaling properties. The protocols detailed herein provide a robust framework for the synthesis, characterization, and application of these sensors, enabling researchers in various fields, from diagnostics to drug development, to harness their potential. Future advancements are likely to focus on the development of sensors with near-infrared (NIR) emission for deeper tissue imaging, the creation of more sophisticated sensor arrays for complex glycan profiling, and their integration into robust, long-term in vivo monitoring devices.[2][22]

References

Use of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Application of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Kinase Inhibitors and Boronic Acids in Oncology

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][2] This has made them one of the most critical classes of drug targets in modern oncology.[1] Small molecule kinase inhibitors, which can block the ATP-binding site or allosterically modulate kinase activity, have revolutionized cancer treatment.[2] The development of these complex organic molecules relies on robust and versatile synthetic methodologies.

Among the most powerful tools in the medicinal chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides with exceptional reliability and functional group tolerance.[4][5] Boronic acids, in particular, are stable, readily available, and generally have low toxicity, making them ideal reagents for pharmaceutical synthesis.[6]

This application note details the strategic use of a specific, highly functionalized building block, This compound , in the context of synthesizing potent kinase inhibitors. We will use the synthesis of Pexidartinib (PLX3397) , a selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, as a primary case study to illustrate its application.[7][8][9]

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl scaffolds, a common motif in kinase inhibitors. The catalytic cycle, shown below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_trans cluster_reductive pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_intermediate Oxidative Addition product_complex R¹-Pd(II)L₂-R² pd_intermediate->product_complex transmetalation Transmetalation (Base Assisted) reductive_elim Reductive Elimination product_complex->pd0 product_out R¹-R² (Coupled Product) product_complex->product_out r1x_in R¹-X (Aryl Halide) r1x_in->pd_intermediate r2b_in R²-B(OH)₂ (Boronic Acid) r2b_in->transmetalation base_in Base base_in->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, and these parameters are often tailored to the specific substrates being coupled.

Therapeutic Target: The CSF-1R Signaling Pathway

Pexidartinib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[7][8] The CSF-1R pathway is essential for the survival, proliferation, and differentiation of macrophages.[10] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[11] By inhibiting CSF-1R, Pexidartinib can deplete these pro-tumorigenic macrophages, thereby altering the tumor microenvironment to be less hospitable for cancer growth.[10][11]

Figure 2: Simplified CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Target Kinase Pexidartinib (PLX3397) IC₅₀ Reference
CSF-1R (c-Fms)20 nM[8][12]
c-Kit10 nM[8][12]
FLT3-ITDPotent Inhibition (IC₅₀ not specified)[7]
Table 1: In vitro inhibitory activity of Pexidartinib against key kinase targets.

Synthetic Strategy & Protocol

Retrosynthetic Analysis of a Key Pexidartinib Intermediate

While several routes to Pexidartinib have been published, a convergent and efficient approach can be envisioned using a Suzuki-Miyaura coupling as the key bond-forming step.[7] The structure of Pexidartinib contains a central pyridine ring linked to a substituted pyrrolopyridine and a benzylamine moiety. The title boronic acid, this compound, is an ideal precursor for introducing the complex side chain via a C-C bond formation, although in many scaled-up syntheses, alternative C-N bond forming strategies like reductive amination are employed for the final step.[7]

A plausible application of a boronic acid would be in the synthesis of a key intermediate. For instance, a Suzuki coupling could be used to join a functionalized pyridine core with a boronic acid to construct the biaryl system.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative, robust starting point for the coupling of an aryl bromide with an arylboronic acid, such as this compound. Optimization may be required for specific substrates.

Workflow start 1. Reagent Setup reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a flame-dried Schlenk flask. start->reagents degas 2. Degassing reagents->degas solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O). Purge with inert gas (Ar or N₂) for 15-20 min. degas->solvent reaction 3. Reaction solvent->reaction heat Heat mixture to 80-100 °C. Monitor progress by TLC or LC-MS. reaction->heat workup 4. Work-up heat->workup extract Cool to RT, dilute with Ethyl Acetate and H₂O. Separate layers, wash organic phase with brine. workup->extract purify 5. Purification extract->purify column Dry organic layer (Na₂SO₄), concentrate. Purify by flash column chromatography. purify->column

Figure 3: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., 5-bromo-2-aminopyridine derivative) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with H₂O or an alcohol co-solvent)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add the aryl halide, the boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. The mixture is often a combination of an organic solvent and an aqueous solution of the base (e.g., Dioxane/Water 4:1).[5]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Parameter Typical Range/Condition Rationale/Insight
Equivalents of Boronic Acid 1.1 - 1.5A slight excess is used to drive the reaction to completion and account for potential homocoupling or degradation.[5]
Catalyst Loading 1-5 mol %Lower loadings are preferred for process chemistry, but higher loadings may be needed for challenging substrates.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice depends on substrate tolerance and reactivity. K₃PO₄ is often effective for less reactive chlorides.[14]
Solvent Dioxane/H₂O, Toluene/EtOHA polar, aprotic solvent is common. The addition of water or alcohol often accelerates the reaction and helps dissolve the inorganic base.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Table 2: Key parameters and justifications for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound represents a highly valuable and functionalized building block for medicinal chemistry. Its structure is ideally suited for incorporation into complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. As demonstrated through the strategic synthesis of kinase inhibitors like Pexidartinib, such reagents are indispensable for the efficient construction of next-generation therapeutics. The protocol provided herein offers a solid foundation for researchers to leverage this and similar boronic acids in their drug discovery programs, enabling the rapid synthesis and evaluation of novel chemical entities targeting critical disease pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid. This guide is tailored for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this electron-deficient and sterically demanding substrate. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this specific boronic acid often stem from a combination of its electronic properties and the presence of the amide functional group. Key areas to scrutinize include:

  • Catalyst System and Ligand Choice : The electron-withdrawing nature of the fluorine and benzylcarbamoyl groups can slow down the transmetalation step. A highly active catalyst system is crucial. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can accelerate both oxidative addition and reductive elimination.[1][2] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically hindered substrates.[3][4]

  • Base Selection : The choice of base is critical. It must be strong enough to form the active boronate species but not so harsh as to cause hydrolysis of the amide or other sensitive functional groups.[5][6] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for electron-deficient boronic acids.[7]

  • Protodeboronation : Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of a simple arene and reducing your yield.[8][9] This is exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic impurities.

  • Reaction Conditions : Strict anhydrous and oxygen-free conditions are paramount. Oxygen can lead to the oxidative homocoupling of your boronic acid and deactivate the Pd(0) catalyst.[5][7] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[10]

Q2: How do the fluoro and benzylcarbamoyl substituents specifically impact the reaction?

A2: Both groups significantly influence the boronic acid's reactivity:

  • Fluorine Substituent : The strong electron-withdrawing effect of fluorine makes the boronic acid more Lewis acidic. While this can enhance the rate of transmetalation in some cases, it also increases susceptibility to protodeboronation.[11][12] The fluoride ion itself can also play a complex role in the catalytic cycle.[13][14]

  • Benzylcarbamoyl (Amide) Group : The amide group can potentially coordinate with the palladium center, leading to catalyst inhibition.[5] Furthermore, under harsh basic conditions, the amide bond could be susceptible to hydrolysis. The steric bulk of the benzyl group can also hinder the approach of the coupling partners to the catalyst center, necessitating the use of sterically demanding ligands to promote the reaction.[3][4]

Q3: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

A3: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is a common side reaction, particularly with electron-deficient boronic acids.[5] It is often promoted by:

  • Presence of Oxygen : Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[9]

  • Use of Pd(II) Precatalysts : If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes be accompanied by homocoupling of the boronic acid.[9]

To minimize homocoupling:

  • Rigorous Degassing : Employ freeze-pump-thaw cycles or sparge your solvents and reaction mixture thoroughly with an inert gas.[5]

  • Use a Pd(0) Source : Starting with a Pd(0) catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the initial reduction step that may contribute to homocoupling.[5]

  • Control Stoichiometry : Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.[5]

Q4: Should I consider converting my boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt?

A4: Yes, this is an excellent strategy if you are facing issues with protodeboronation or homocoupling.[8][9]

  • Pinacol Boronic Esters (BPin) : These are significantly more stable than the corresponding boronic acids and are less prone to decomposition.[9]

  • Potassium Aryltrifluoroborates : These salts are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid under the reaction conditions, which can help to minimize side reactions.[13]

Troubleshooting Guides

Problem 1: Low or No Product Formation with Starting Material Recovery

This scenario suggests an issue with catalyst activation or one of the key steps in the catalytic cycle.

start Low Yield, SM Recovery catalyst 1. Catalyst/Ligand Inactive? start->catalyst conditions 2. Reaction Conditions Suboptimal? catalyst->conditions solution1 Solution: Use fresh, high-activity pre-catalyst (e.g., Buchwald G3/G4) with an electron-rich, bulky ligand (XPhos, SPhos). catalyst->solution1 base 3. Base Ineffective? conditions->base solution2 Solution: Increase temperature in 10°C increments. Ensure rigorous degassing and inert atmosphere. conditions->solution2 solution3 Solution: Switch to a stronger, non-nucleophilic base (K3PO4, Cs2CO3). Ensure it is finely powdered and dry. base->solution3

Caption: Troubleshooting workflow for low product yield.

  • Catalyst and Ligand Integrity : The combination of an electron-deficient boronic acid and potentially an electron-neutral or -rich aryl halide requires a highly active catalyst.

  • Reaction Temperature : The oxidative addition or transmetalation steps may be kinetically slow.

    • Action : Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product. A typical range for challenging Suzuki couplings is 80-110 °C.[7]

  • Base Strength and Solubility : The formation of the "ate" complex on the boronic acid is crucial for transmetalation.[6]

    • Action : Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] The solubility of the base can also be a factor. While many Suzuki reactions are run in biphasic solvent systems (e.g., dioxane/water), for your sensitive substrate, you might consider an anhydrous system with a soluble organic base like potassium trimethylsilanolate (TMSOK).[5][16]

Problem 2: Multiple Side Products Observed (e.g., Protodeboronation, Homocoupling)

This indicates that the desired cross-coupling pathway is competing with degradation pathways.

start Multiple Side Products protodeboronation 1. Protodeboronation Suspected? start->protodeboronation homocoupling 2. Homocoupling Observed? protodeboronation->homocoupling solution1 Solution: Use anhydrous solvents. Consider converting boronic acid to a more stable BPin or trifluoroborate derivative. Use a milder base (e.g., KF). protodeboronation->solution1 solution2 Solution: Rigorously degas all reagents and solvents. Use a Pd(0) source (e.g., Pd2(dba)3) instead of a Pd(II) precatalyst. homocoupling->solution2

Caption: Troubleshooting workflow for side product formation.

  • Minimizing Protodeboronation : This is a primary concern for your electron-deficient boronic acid.[8]

    • Action :

      • Anhydrous Conditions : Strictly exclude water from the reaction. Use anhydrous solvents and dry your base thoroughly.

      • Stable Boron Species : Convert the boronic acid to its pinacol ester (BPin) or trifluoroborate salt. These are more resistant to protodeboronation.[9]

      • Base Choice : In some cases, using a fluoride source like KF or CsF can be beneficial. Fluoride has a high affinity for boron and can form a more stable fluoroborate species, which can still participate in the catalytic cycle.[14][17]

  • Suppressing Homocoupling : As discussed in the FAQs, oxygen is the main culprit.

    • Action :

      • Inert Atmosphere : Ensure your reaction setup is impeccable. Use a Schlenk line or a glovebox for the most sensitive reactions.[10] Purge the reaction vessel by evacuating and backfilling with an inert gas at least three times.[18]

      • Degassing : Use at least three freeze-pump-thaw cycles for your solvent to remove all dissolved oxygen. Sparging with argon for 30-60 minutes is a less effective but often sufficient alternative.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered Cs₂CO₃ (2.0-3.0 equiv).

  • Degassing : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition : Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe. Then, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound
  • Setup : To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent : Add a solvent that allows for azeotropic removal of water, such as toluene or dichloromethane.

  • Reaction : Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

  • Isolation : Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings

Catalyst/Ligand SystemKey FeaturesSuitable For
Pd₂(dba)₃ / SPhos High activity, good for electron-rich and -deficient partners.General purpose for challenging couplings.
XPhos Pd G3/G4 Air-stable pre-catalyst, highly active, sterically demanding.Sterically hindered substrates, aryl chlorides.[15]
Pd(OAc)₂ / cataCXium® A Effective for sterically hindered biaryl synthesis.Tetra-ortho-substituted biaryls.
(IPr)Pd(allyl)Cl NHC-based catalyst, highly active.Amide and ester cross-coupling.[19]

Table 2: Comparison of Bases for Suzuki-Miyaura Coupling

BaseStrengthCommon Use CasesPotential Issues
Na₂CO₃ / K₂CO₃ ModerateStandard couplings, robust substrates.May be too weak for electron-deficient boronic acids.[20]
K₃PO₄ StrongElectron-deficient partners, improved yields.Can have low solubility in some organic solvents.[7]
Cs₂CO₃ StrongHighly effective for difficult couplings, good solubility.More expensive.[7]
KF / CsF MildBase-sensitive functional groups.[6]Can have a complex role in the catalytic cycle.[14]
KOtBu Very StrongAryl chlorides, highly unreactive substrates.Can promote side reactions, not suitable for base-sensitive groups.

References

Side reactions and byproducts in reactions involving (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its application in cross-coupling and other transformations. Our focus is on understanding the root causes of side reactions and providing actionable, field-proven solutions to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a fluoro and a benzylcarbamoyl group on the phenyl ring imparts unique electronic properties, making it an attractive component for creating complex molecular architectures. However, these electron-withdrawing features also influence its reactivity, making it susceptible to specific side reactions that can complicate product purification and reduce yields. This guide will focus on the most common of these challenges: protodeboronation, homocoupling, and boroxine formation, as well as potential issues related to the amide functionality.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product, and I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I fix it?

A1: This is a classic case of protodeboronation, a common side reaction with electron-deficient arylboronic acids.

Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively reverting your boronic acid to N-benzyl-3-fluorobenzamide. This side reaction is often accelerated by the presence of water and strong bases, which are common components of Suzuki-Miyaura coupling conditions.[1][2] The electron-withdrawing nature of the fluoro and benzylcarbamoyl groups makes the ipso-carbon more susceptible to protonolysis.[3][4]

Troubleshooting Strategies for Protodeboronation:

  • Choice of Base: The selection of the base is critical. Strong bases like NaOH or KOH in aqueous solutions can aggressively promote protodeboronation.[5][6]

    • Recommendation: Switch to milder or non-aqueous bases. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Potassium fluoride (KF) can also be effective, as the fluoride ion is believed to play a beneficial role in the catalytic cycle beyond simple basicity.[5][6]

  • Solvent System: Water is the primary proton source for this unwanted reaction.

    • Recommendation: Employ anhydrous solvents. If a co-solvent is necessary for solubility, minimize the water content. A common and effective solvent system is a 10:1 mixture of dioxane and water.[6] Ensure all solvents are rigorously degassed to also prevent oxidative side reactions.[7][8]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: If your desired coupling is sluggish, instead of aggressively increasing the temperature, first optimize your catalyst and ligand system to facilitate the reaction at a lower temperature (e.g., 80–100 °C).[7]

  • "Slow-Release" Strategy: To minimize the concentration of the free boronic acid, which is susceptible to decomposition, consider converting it to a more stable derivative that slowly releases the active boronic acid under the reaction conditions.

    • Recommendation: Convert the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are air-stable and can be used in a "slow-release" protocol, which is particularly useful for unstable boronic acids.[9]

Visualizing the Problem: Protodeboronation Pathway

Protodeboronation A This compound B N-benzyl-3-fluorobenzamide (Protodeboronation Product) A->B Undesired Side Reaction C H₂O, Base

Caption: The undesired protodeboronation of the starting material.

Q2: I am observing a significant amount of a dimeric byproduct derived from my boronic acid in my Suzuki-Miyaura coupling. What causes this and what are the solutions?

A2: You are encountering homocoupling, another prevalent side reaction, especially with electron-deficient boronic acids. [4]

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This process is often promoted by the presence of oxygen and can be catalyzed by palladium species, particularly Pd(II).[8][10]

Troubleshooting Strategies for Homocoupling:

  • Inert Atmosphere: Oxygen is a key culprit in promoting homocoupling.

    • Recommendation: It is crucial to rigorously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire reaction setup and duration.[8][10] Solvents should be degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst Choice and Handling: The active catalyst in Suzuki couplings is Pd(0). Using a Pd(II) precatalyst requires an initial reduction step, which can sometimes be facilitated by the homocoupling of the boronic acid.[11]

    • Recommendation: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. Alternatively, modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[6][11]

  • Ligand Selection: The ligand plays a vital role in stabilizing the palladium catalyst and modulating its reactivity.

    • Recommendation: For electron-deficient substrates, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often highly effective.[4][11] Their steric bulk can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[12][13]

  • Order of Addition: Adding the boronic acid last to a pre-heated mixture of the other reagents can sometimes minimize homocoupling.[10]

Visualizing the Problem: Homocoupling Pathway

Homocoupling A 2 x this compound B Symmetrical Biaryl (Homocoupling Product) A->B Undesired Side Reaction C Pd(II), O₂

Caption: The undesired homocoupling of the boronic acid.

Q3: My boronic acid appears to have poor solubility or inconsistent reactivity. Could this be due to boroxine formation?

A3: Yes, the formation of a boroxine, the cyclic anhydride of the boronic acid, is a common phenomenon and can affect the reagent's properties.

Boronic acids can reversibly dehydrate to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[14] This process can occur upon heating or during storage and is generally reversible upon addition of water.[14] While boroxines are often competent coupling partners in Suzuki reactions, their formation can lead to inconsistencies in stoichiometry if not accounted for, as three molecules of the boronic acid form one molecule of boroxine with the loss of three molecules of water.

Troubleshooting Strategies for Boroxine Formation:

  • Storage:

    • Recommendation: Store this compound in a cool, dry place. While boroxine formation can occur at room temperature over time, proper storage can minimize this.[14]

  • Reaction Stoichiometry:

    • Recommendation: If you suspect significant boroxine formation, it is important to be aware that the molecular weight will be different from the monomeric boronic acid. For most applications, using the material as is (a mixture of the boronic acid and its boroxine) is acceptable, as the boroxine will typically hydrolyze back to the boronic acid under the reaction conditions. However, for highly sensitive reactions, consistency is key.

  • Re-hydrolysis:

    • Recommendation: If you need to ensure you are working with the monomeric boronic acid, the boroxine can be converted back by recrystallization from water or by dissolving it in a suitable solvent containing a small amount of water before use.[14]

Visualizing the Process: Boroxine Formation

Boroxine_Formation A 3 x this compound B Corresponding Boroxine A->B Dehydration B->A Hydrolysis C + 3 H₂O

Caption: The reversible formation of boroxine from the boronic acid.

Q4: I am performing a Chan-Lam coupling and observing complex byproducts. Could the amide functionality be causing issues?

A4: Yes, the N-benzylcarbamoyl group can introduce complexities in Chan-Lam couplings and other transformations.

The Chan-Lam reaction is a copper-catalyzed C-N or C-O bond formation.[15] While amides are generally suitable nucleophiles for this reaction, the specific structure of your reagent presents a few potential pitfalls.

Potential Issues and Solutions:

  • Amide N-H as a Nucleophile: The amide N-H bond is a potential site for arylation in a Chan-Lam reaction. If your intended reaction is at the boronic acid moiety, you might observe side reactions where the amide nitrogen of one molecule attacks the arylboronic acid of another, leading to oligomeric byproducts.

    • Recommendation: Carefully control the stoichiometry and reaction conditions. The relative reactivity of the intended nucleophile versus the amide N-H will be crucial. Protecting the amide nitrogen, if feasible within your synthetic route, could be a consideration.

  • Hydrolysis of the Amide Bond: The basic or acidic conditions sometimes employed in cross-coupling reactions could potentially lead to the hydrolysis of the benzylcarbamoyl group, yielding 3-amino-5-fluorophenylboronic acid or 3-carboxy-5-fluorophenylboronic acid derivatives.

    • Recommendation: Screen for milder reaction conditions. For Chan-Lam couplings, the use of a base like pyridine at room temperature is common and may be less prone to causing hydrolysis than stronger inorganic bases at elevated temperatures.[15] Monitor your reaction carefully by LC-MS to detect any potential hydrolysis products.

  • Coordination to the Metal Center: The amide oxygen could potentially coordinate to the palladium or copper catalyst, influencing its reactivity. This is less of a side reaction and more of a factor that could affect the overall reaction kinetics.

Summary Table of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Solutions
Protodeboronation Presence of water, strong bases, high temperature.Use anhydrous solvents, milder bases (K₂CO₃, Cs₂CO₃, KF), lower reaction temperature, consider MIDA boronate ester.[6][7]
Homocoupling Presence of oxygen, use of Pd(II) precatalysts.Rigorously deoxygenate the reaction, use a Pd(0) source or efficient precatalyst, employ bulky, electron-rich ligands (e.g., SPhos).[8][10][11]
Inconsistent Reactivity Formation of boroxine.Store in a cool, dry place. Be mindful of stoichiometry or re-hydrolyze if necessary.[14]
Complex Byproducts in Chan-Lam Coupling Amide N-H reactivity, hydrolysis of the amide bond.Careful control of stoichiometry, screen for mild reaction conditions, monitor for hydrolysis byproducts.[15]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of Boronic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in organic synthesis: the poor solubility of boronic acids in organic solvents. As a scientist with extensive experience in synthetic methodology, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Understanding the Core Problem: Why Are Boronic Acids Poorly Soluble?

Boronic acids, with their general formula R-B(OH)₂, possess both a nonpolar organic substituent (R) and a polar dihydroxyboryl group. This dual nature can lead to solubility challenges. The primary culprit behind their poor solubility in many common organic solvents is their propensity for intermolecular hydrogen bonding and self-condensation.

The Boroxine Equilibrium

In the solid state and in non-polar, aprotic solvents, boronic acids readily undergo dehydration to form cyclic trimers called boroxines .[1][2] This equilibrium is a critical concept to grasp, as boroxines are significantly less polar than their monomeric boronic acid counterparts and often exhibit different solubility profiles.[1]

Expert Insight: The presence of trace amounts of water can shift this equilibrium. Therefore, the "dryness" of your solvent can significantly impact the solubility of your boronic acid. The interconversion between boronic acids and boroxines is a dynamic process influenced by solvent, temperature, and the presence of water.[2]

dot graph TD; A["3 R-B(OH)₂ (Boronic Acid Monomer)More Polar, H-Bonding"] -- "-3 H₂O" --> B["(RBO)₃ (Boroxine Trimer)Less Polar, More Soluble in Nonpolar Solvents"]; B -- "+3 H₂O" --> A; subgraph "Equilibrium in Solution" A; B; end node[shape=plaintext] caption["Fig. 1: Boronic Acid-Boroxine Equilibrium"]

end dot

Undesired Side Reactions

Poor solubility not only hinders the desired reaction but can also promote side reactions. One of the most common is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This is particularly problematic with electron-rich or heteroaromatic boronic acids and can be exacerbated by prolonged reaction times at elevated temperatures, which are often employed to try and force poorly soluble reagents to react.[5][6]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding boronic acid solubility.

Q1: My boronic acid won't dissolve in my reaction solvent (e.g., toluene, THF). What is the first thing I should try?

A1: Before resorting to more complex solutions, consider a mixed solvent system. Often, the addition of a more polar, protic co-solvent like isopropanol or ethanol can disrupt the hydrogen bonding network of the boronic acid and improve solubility. Start with a small percentage (e.g., 5-10% v/v) and gradually increase it. Ethers and ketones are also known to be good solvents for many boronic acids.[7]

Q2: I've heard that the choice of base can affect solubility. How does that work?

A2: The base is not just a participant in the catalytic cycle (e.g., in Suzuki-Miyaura coupling); it also reacts with the boronic acid to form a boronate salt.[3] This salt is often more soluble than the neutral boronic acid. The choice of base is critical:

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in the presence of water can form the corresponding boronate salts, which are more polar and can be more soluble in polar aprotic solvents.

  • Organic bases (e.g., triethylamine, DIPEA) can also form boronate salts with different solubility profiles.

Q3: Can I just heat the reaction to a higher temperature to dissolve my boronic acid?

A3: While increasing the temperature will generally increase solubility, it's a double-edged sword. As mentioned, higher temperatures can accelerate undesirable side reactions like protodeboronation, especially for sensitive substrates.[5] It's a strategy to be used with caution and careful monitoring of your reaction progress.

Q4: My boronic acid is an oily "goo" after deprotection. How can I handle it?

A4: This is a common issue, often arising from a mixture of the boronic acid, its boroxine, and residual solvents or byproducts.[8] The first step is to ensure all byproducts from the deprotection (e.g., pinacol from a Bpin deprotection) have been thoroughly removed. Attempting to crystallize the material from a mixed solvent system (e.g., a nonpolar solvent with a polar anti-solvent) can be effective. If it remains an oil, converting it to a more stable derivative, like a boronate ester or an N-methyliminodiacetic acid (MIDA) boronate, is a robust strategy.[3][8]

Troubleshooting Guide: A Systematic Approach

When faced with a solubility issue, a systematic approach is key. This guide will walk you through a logical progression of troubleshooting steps.

Step 1: Solvent System Optimization

The first and often simplest solution is to modify the solvent system.

StrategyRationaleRecommended Solvents
Introduce a Polar Co-solvent Disrupts intermolecular hydrogen bonding.Ethers (THF, Dioxane), Alcohols (IPA, n-BuOH), Ketones (Acetone)[7][9]
Biphasic Systems Utilizes a phase-transfer catalyst (PTC) to bring the boronate salt into the organic phase.Toluene/Water, THF/Water[10][11]

Protocol for Using a Phase-Transfer Catalyst (PTC):

  • To your reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Add the organic solvent (e.g., toluene).

  • In a separate vessel, dissolve the boronic acid and an inorganic base (e.g., K₂CO₃) in water.

  • Add the aqueous solution to the reaction vessel.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Proceed with the reaction under the desired temperature and atmosphere.

The use of a PTC can significantly enhance reaction rates in biphasic systems.[12][13]

dot graph TD; subgraph "Aqueous Phase" A["Ar-B(OH)₂"] -- "+ Base (e.g., K₂CO₃)" --> B["[Ar-B(OH)₃]⁻K⁺Soluble in Water"]; end subgraph "Organic Phase" C["Pd Catalyst, Aryl HalideInsoluble in Water"]; end B -- "+ PTC (e.g., [R₄N]⁺Br⁻)" --> D["[Ar-B(OH)₃]⁻[R₄N]⁺Soluble in Organic Phase"]; D --> C;

end dot

Step 2: In Situ Conversion to a More Soluble Species

If solvent optimization is insufficient, the next step is to chemically modify the boronic acid in situ or as a preliminary step.

3.2.1. Boronate Ester Formation

Converting a boronic acid to a boronate ester is one of the most effective strategies to improve solubility in organic solvents.[14][15] Pinacol esters are the most common, but other diols can be used. Boronate esters are generally more stable, easier to handle, and can be purified by standard techniques like column chromatography.[14][16]

Expert Insight: While boronic acids are often more reactive in Suzuki-Miyaura couplings, the enhanced stability and solubility of boronate esters can lead to higher overall yields, especially in complex syntheses.[14][17]

Protocol for Pinacol Ester Formation:

  • Dissolve the boronic acid in a suitable solvent (e.g., THF, toluene).

  • Add an equimolar amount of pinacol.

  • Heat the mixture, often with a Dean-Stark trap to remove water and drive the equilibrium towards the ester.

  • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Once complete, remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly or purified by chromatography or recrystallization.

3.2.2. Use of Additives to Form Soluble Complexes

Certain additives can form reversible complexes with boronic acids, increasing their solubility.

  • Polyols (e.g., mannitol, glycerol): These can form boronate esters in solution, which can be more soluble.[1][18] This is a common strategy in formulations.

  • Diethanolamine: Reacts with boronic acids to form stable, often crystalline, adducts that can be used directly in coupling reactions.[19]

dot graph TD; subgraph "Problem: Poorly Soluble Boronic Acid" A["R-B(OH)₂Insoluble in Organic Solvent"]; end subgraph "Solution Pathways" direction LR B("Solvent SystemOptimization") C("ChemicalModification") end A --> B; A --> C; B --> D["Mixed Solvents(e.g., Toluene/IPA)"]; B --> E["Biphasic System+ Phase-Transfer Catalyst"]; C --> F["Convert to Boronate Ester(e.g., Pinacol Ester)"]; C --> G["Form Soluble Adduct(e.g., with Diethanolamine)"];

end dot

Stability and Handling Considerations

Beyond solubility, the stability of boronic acids is paramount for reproducible results.

  • Storage: Many boronic acids, especially heteroaromatic ones, are prone to decomposition over time.[5] They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation.[20][21] Degassing solvents and running reactions under an inert atmosphere can mitigate this.

  • "Slow Release" Strategies: Using stable precursors like MIDA boronates or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture.[3][22] This keeps the instantaneous concentration of the potentially unstable boronic acid low, minimizing side reactions.[3]

By understanding the fundamental chemistry of boronic acids and employing a systematic troubleshooting approach, researchers can effectively overcome the challenges posed by their poor solubility, leading to more efficient, reliable, and successful synthetic outcomes.

References

Preventing protodeboronation of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered with this and similar electron-deficient arylboronic acids: protodeboronation . Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and ensure the integrity of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling. However, its chemical structure—featuring two electron-withdrawing groups (fluorine and benzylcarbamoyl) meta to the boronic acid moiety—renders it particularly susceptible to premature cleavage of the C-B bond, a process known as protodeboronation.

This undesired side reaction replaces the boronic acid group with a hydrogen atom, consuming your starting material and generating a difficult-to-remove impurity (3-fluoro-N-benzylbenzamide) that compromises reaction yield and final product purity. This guide provides a structured approach to diagnosing, troubleshooting, and preventing this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and a significant amount of a major byproduct. How can I confirm if protodeboronation is the cause?

Answer:

Diagnosing protodeboronation is the first critical step. The primary byproduct will be the corresponding deborylated arene, 3-fluoro-N-benzylbenzamide.

Diagnostic Workflow:

  • Reaction Monitoring: Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to monitor your reaction over time.

    • Expected Mass: Calculate the exact mass of the suspected byproduct, 3-fluoro-N-benzylbenzamide (C₁₄H₁₂FNO).

    • Identification: Look for a peak corresponding to this mass in your chromatogram. Its intensity relative to your starting material and desired product is a direct indicator of the extent of protodeboronation.

  • Control Experiment: Run a control experiment under your reaction conditions (same base, solvent, temperature, and time) but without the coupling partner (the aryl halide/triflate) and the palladium catalyst .

    • Rationale: This isolates the stability of the boronic acid itself. If you observe the formation of 3-fluoro-N-benzylbenzamide in this control experiment, it confirms that your reaction conditions are promoting protodeboronation independently of the catalytic cycle.

Below is a logical workflow for diagnosing the issue:

G cluster_diagnosis Diagnostic Phase A Low Yield & Byproduct Observed B Analyze Reaction Mixture by LC-MS / GC-MS A->B C Is Byproduct Mass = (C14H12FNO)? B->C D Run Control Experiment (No Catalyst, No Coupling Partner) C->D Yes F Issue is Not Protodeboronation. Investigate Other Side Reactions. C->F No E Protodeboronation Confirmed D->E

Caption: Diagnostic workflow for confirming protodeboronation.

Q2: What are the primary causes of protodeboronation for an electron-deficient boronic acid like this one?

Answer:

Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The rate of this reaction is significantly accelerated by several factors, particularly for electron-deficient systems. The electron-withdrawing nature of the fluoro and amide groups on the phenyl ring pulls electron density away from the carbon atom attached to the boron, making the C-B bond weaker and more susceptible to cleavage.

The key mechanistic drivers are:

  • Aqueous Conditions & Acidity (pH): The presence of water and protons (H⁺) is the most direct cause. The reaction can proceed through various pathways, but a common one involves the protonation of the aryl ring, which facilitates the cleavage of the polarized C-B bond.

  • Elevated Temperatures: Like most chemical reactions, the rate of protodeboronation increases with temperature. High reaction temperatures, often used to drive Suzuki couplings to completion, can significantly accelerate the undesired decomposition of the boronic acid.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki cycle, strongly basic aqueous conditions can promote the formation of an "ate" complex (R-B(OH)₃⁻) which, in some cases, can be more susceptible to decomposition. Weaker bases are often preferred to minimize this effect.

  • Presence of Metals: While palladium is the catalyst for the desired reaction, certain metals or impurities can catalyze the decomposition of boronic acids.

The interplay of these factors creates an environment where the boronic acid can degrade before it has a chance to participate in the catalytic cycle.

Prevention & Mitigation Strategies

Q3: How can I modify my reaction conditions to prevent protodeboronation and improve my reaction outcome?

Answer:

Preventing protodeboronation involves carefully optimizing your reaction conditions to favor the Suzuki-Miyaura catalytic cycle over the decomposition pathway. The core principle is to use the mildest conditions possible that still afford a reasonable reaction rate.

Here is a step-by-step guide to optimizing your protocol.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Protodeboronation

Objective: To couple this compound with an aryl halide while minimizing the formation of 3-fluoro-N-benzylbenzamide.

1. Reagent Preparation & Handling:

  • Moisture Control: Use anhydrous solvents. While some water is often necessary for the Suzuki reaction, excessive water accelerates protodeboronation. Start with dry solvents and, if needed, add a controlled amount.

  • Inert Atmosphere: Degas your reaction mixture thoroughly (e.g., by bubbling argon or nitrogen through the solvent for 15-20 minutes) and maintain the reaction under an inert atmosphere. This prevents oxygen from degrading both the catalyst and the boronic acid.

2. Selection of Reaction Components (The "4-T's" Optimization):

  • (T)emperature:

    • Recommendation: Start at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is too slow. Avoid temperatures above 90-100 °C if possible.

    • Causality: Lower temperatures directly reduce the kinetic rate of the protodeboronation side reaction.

  • (T)ime:

    • Recommendation: Monitor the reaction closely by LC-MS. Stop the reaction as soon as the starting material (aryl halide) is consumed.

    • Causality: Prolonged reaction times, especially at high temperatures, provide more opportunity for the boronic acid to degrade.

  • (T)ype of Base:

    • Recommendation: Use a milder base. Instead of strong bases like NaOH or KOH, opt for carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Causality: Weaker bases maintain a lower pH in the reaction medium, reducing the rate of proton-mediated C-B bond cleavage. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but is less harsh than hydroxides.

  • (T)ype of Solvent:

    • Recommendation: A mixture of a non-polar organic solvent and a minimal amount of water is often optimal.

    • Examples: Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O. Using co-solvents like isopropanol can sometimes help.

    • Causality: Limiting the concentration of water directly limits the key reagent for the hydrolysis (protodeboronation) reaction.

3. Catalyst & Ligand System:

  • Recommendation: Use a modern, highly active palladium catalyst system (e.g., a palladacycle precatalyst like G3-XPhos or a combination of Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand like SPhos or XPhos).

  • Causality: Highly active catalysts operate efficiently at lower temperatures and can accelerate the rate of the desired Suzuki coupling to outcompete the rate of protodeboronation. The transmetalation step becomes much faster, consuming the boronic acid before it can decompose.

Summary of Recommended vs. Problematic Conditions:

ParameterRecommended Condition (To Minimize Protodeboronation)Condition to AvoidRationale
Temperature 50 - 80 °C> 100 °CReduces the kinetic rate of the decomposition side reaction.
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOH, KOH, NaOEtMilder bases create a less harsh, lower pH environment, slowing hydrolysis.
Solvent Anhydrous organic solvent (Toluene, Dioxane) with minimal H₂OHigh concentrations of water or protic solvents (e.g., Methanol)Reduces the availability of the key reagent (water/protons) for hydrolysis.
Atmosphere Inert (Argon or Nitrogen)AirPrevents oxidative degradation of the boronic acid and catalyst.
Catalyst High-activity Pd/ligand system (e.g., Pd(XPhos) G3)Basic Pd catalysts (e.g., Pd/C) without specialized ligandsA faster catalytic cycle consumes the boronic acid before it can decompose.

Below is a diagram illustrating the competition between the desired catalytic cycle and the undesired protodeboronation pathway.

G cluster_main Reaction Pathways for Ar-B(OH)2 cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Protodeboronation ArBOH2 (3-(Bncarbamoyl)-5-F-Ph)-B(OH)2 (Starting Material) Transmetalation Transmetalation (Fast with good catalyst) ArBOH2->Transmetalation Pd Catalyst, Ar'-X, Base Hydrolysis Hydrolysis (Accelerated by Heat, H2O, Base) ArBOH2->Hydrolysis H2O, Heat SuzukiProduct Desired Coupled Product (Ar-Ar') Transmetalation->SuzukiProduct ProtoProduct Byproduct (Ar-H) Hydrolysis->ProtoProduct

Caption: Competing reaction pathways for the arylboronic acid.

Technical Support Center: Purification of Crude (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid (CAS 874219-41-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. As your partner in research, we aim to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important building block.

Introduction to this compound and its Purification Challenges

This compound is a key intermediate in medicinal chemistry and materials science. Its purification can be challenging due to the inherent properties of arylboronic acids, such as the tendency to form anhydrides (boroxines) and undergo protodeboronation. The presence of the benzylcarbamoyl and fluoro substituents introduces additional complexity, influencing the compound's solubility, polarity, and acidity. This guide will walk you through the common issues and provide robust solutions to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Problem 1: Oily or Intractable Residue After Initial Synthesis

Probable Cause: The crude product is likely a mixture of the desired boronic acid, its corresponding trimeric anhydride (boroxine), and potentially some unreacted starting materials or solvent residues. Boronic acids can readily dehydrate to form boroxines, which are often oily or waxy solids.

Solution:

  • Trituration: Attempt to solidify the oil by trituration with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the boronic acid, leaving the more soluble impurities in the solvent.

  • Conversion to Boronate Salt: A more robust method is to convert the crude mixture to its boronate salt, which can then be selectively precipitated or extracted. A general procedure is outlined below.[1]

Experimental Protocol: Acid-Base Extraction via Boronate Salt Formation

  • Dissolve the crude oily product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • To this solution, add a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and stir vigorously. The boronic acid will partition into the aqueous layer as its water-soluble boronate salt.

  • Separate the aqueous layer. Wash the organic layer with the aqueous base solution again to ensure complete extraction of the boronic acid.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any neutral organic impurities.

  • Carefully acidify the aqueous layer to a pH of 5-6 with a 1N solution of hydrochloric acid (HCl).[2] This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 2: Low Purity After Recrystallization

Probable Cause: The chosen recrystallization solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor. The presence of the benzyl and phenyl groups suggests that a combination of polar and non-polar solvents might be effective.

Solution:

  • Solvent Screening: A systematic solvent screen is recommended. Based on the structure, good candidate solvent systems include ethyl acetate/hexanes, ethanol/water, or toluene.[3][4]

  • Recrystallization from Ethyl Acetate/Hexane: A procedure that has proven effective for structurally similar compounds involves dissolving the crude material in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed.[3] The solution is then allowed to cool slowly to promote the formation of pure crystals.

Solvent SystemRationale
Ethyl Acetate / HexanesEthyl acetate is a good solvent for the polar amide and boronic acid groups, while hexanes act as an anti-solvent to induce crystallization.
Ethanol / WaterEthanol can dissolve the compound, and the addition of water can decrease the solubility to promote crystallization.
TolueneThe aromatic nature of toluene can be suitable for dissolving the compound at elevated temperatures.
Problem 3: Product Degradation or Low Recovery from Silica Gel Chromatography

Probable Cause: Arylboronic acids are known to be sensitive to the acidic nature of standard silica gel, which can lead to decomposition (protodeboronation) or irreversible adsorption to the stationary phase.

Solution:

  • Use of Deactivated Silica Gel: Consider using silica gel that has been treated with a small amount of a weak base, such as triethylamine, in the eluent. This can help to neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for the chromatography of boronic acids.

  • Formation of a Boronate Ester: For particularly challenging separations, converting the boronic acid to its pinacol ester can be a highly effective strategy. The resulting boronate ester is typically less polar and more stable on silica gel, making it easier to purify by standard chromatography. The pinacol ester can then be hydrolyzed back to the boronic acid if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common byproducts for arylboronic acids include:

  • Boroxine: The trimeric anhydride formed by the dehydration of three boronic acid molecules.

  • Protodeboronation Product: The compound where the boronic acid group has been replaced by a hydrogen atom (N-benzyl-3-fluorobenzamide). This is often promoted by acidic or basic conditions and elevated temperatures.

  • Starting Materials: Unreacted precursors from the synthesis.

Q2: What is the expected pKa of this compound and how does it affect purification?

A2: The pKa of phenylboronic acids is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom and the carbamoyl group, are expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa of fluorinated phenylboronic acids can range from approximately 6.2 to 8.8.[5] This acidity is crucial for the success of acid-base extraction, as the boronic acid needs to be efficiently converted to its boronate salt under basic conditions.

Q3: How should I store the purified this compound?

A3: The product data sheet recommends storage at -20°C.[6] This suggests that the compound may be sensitive to heat and moisture. To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4:

  • ¹H and ¹⁹F NMR Spectroscopy: These are excellent for confirming the structure and identifying organic impurities.

  • ¹¹B NMR Spectroscopy: This can be used to distinguish between the boronic acid and its boroxine anhydride. The boronic acid typically shows a broader signal around 28-30 ppm, while the boroxine appears around 32-34 ppm.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity and detect trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Visualizing Purification Workflows

To aid in understanding the purification strategies, the following diagrams illustrate the decision-making process and experimental workflows.

Purification_Decision_Tree start Crude Product (Oily or Solid) trituration Trituration with Hexanes/Diethyl Ether start->trituration solid_check Solid Obtained? trituration->solid_check recrystallize Recrystallization (e.g., EtOAc/Hexanes) solid_check->recrystallize Yes acid_base Acid-Base Extraction (Boronate Salt Formation) solid_check->acid_base No pure_product Pure Product recrystallize->pure_product acid_base->pure_product

Caption: Decision tree for initial purification strategy.

Chromatography_Workflow start Impure Boronic Acid deactivated_silica Chromatography on Deactivated Silica Gel start->deactivated_silica neutral_alumina Chromatography on Neutral Alumina start->neutral_alumina esterification Convert to Pinacol Ester start->esterification pure_product Pure Boronic Acid deactivated_silica->pure_product neutral_alumina->pure_product ester_chromatography Chromatography of Ester esterification->ester_chromatography hydrolysis Hydrolysis of Purified Ester ester_chromatography->hydrolysis hydrolysis->pure_product

Caption: Workflow for chromatographic purification.

References

Troubleshooting boronic acid purification by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Boronic Acids

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity boronic acids, essential reagents in modern synthetic chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust purification strategies.

Introduction: The Unique Challenges of Boronic Acids

Boronic acids and their derivatives are cornerstones of organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification is notoriously challenging due to a unique set of chemical properties:

  • Equilibrium with Boroxines: Boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium is reversible and sensitive to water, heat, and solvent, often resulting in mixtures that are difficult to separate and characterize.[1][3]

  • Instability: Many boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl variants, are prone to decomposition via pathways like protodeboronation and oxidation.[4][5] This instability can be exacerbated by heat, base, or even the silica gel used in chromatography.[5][6]

  • Polarity and Acidity: The dihydroxyboryl group imparts both polarity and Lewis acidic character, leading to strong interactions with polar stationary phases like silica gel, which can cause significant streaking and poor recovery during chromatography.[6][7]

This guide provides a question-and-answer-based approach to tackle the most common issues encountered during purification by recrystallization and chromatography.

Section 1: Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying solid boronic acids due to its scalability and cost-effectiveness. However, success hinges on careful solvent selection and an understanding of the compound's behavior.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My boronic acid "oiled out" instead of crystallizing. What happened and how can I fix it?

A1: "Oiling out" occurs when a compound separates from a cooling solution as a liquid phase rather than a solid crystal lattice.[8] This is common with boronic acids, especially when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of a eutectic mixture with the solvent). The resulting oil is often an excellent solvent for impurities, which become trapped upon eventual solidification, defeating the purpose of recrystallization.[8]

  • Causality: This issue is often caused by using a solvent in which the boronic acid is too soluble, or by cooling the solution too rapidly. The presence of boroxine impurities, which may have lower melting points, can also contribute to this phenomenon.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling provides the thermodynamic landscape for orderly crystal lattice formation.[9]

    • Change Solvent System: If the problem persists, your solvent is likely inappropriate. An ideal solvent should dissolve the boronic acid when hot but be a poor solvent when cold.[9][10] Consider a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution becomes faintly cloudy.[11] Add a drop or two of the good solvent to clarify and then cool slowly.[11]

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

Q2: I have low recovery after recrystallization. Where did my product go?

A2: Low recovery is typically due to one of two reasons: using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: The goal of recrystallization is to create a solution that is saturated only upon cooling. If too much solvent is used, the solution remains unsaturated even when cold, and a significant portion of the product stays dissolved.[10]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.[9]

    • Solvent Selection: Test solubility on a small scale first. A good single solvent will not dissolve the compound at room temperature but will dissolve it at its boiling point.[10][12]

    • Evaporate Excess Solvent: If you've already added too much solvent, you can carefully boil some of it off to re-concentrate the solution before cooling.

    • Check the Filtrate: If you suspect significant product loss, try cooling the mother liquor to a lower temperature (e.g., in a freezer) to see if more crystals form. This second crop will likely be less pure but can indicate if recovery can be improved.

Q3: My purified boronic acid looks like a gooey solid or wax, not a crystalline powder. What is it, and how can I get the free acid?

A3: This is a classic sign of boroxine formation.[13] Boronic acids readily dehydrate, especially upon heating in non-aqueous solvents, to form their trimeric anhydrides (boroxines). This is a reversible equilibrium.[1][3] Boroxines are often less crystalline and can appear as amorphous solids, waxes, or oils.

  • The Boroxine Equilibrium: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O This equilibrium is driven to the right (boroxine formation) by removing water, for example, through azeotropic distillation or heating in a dry solvent.[2] It is driven to the left (boronic acid formation) by the addition of water.[1][3]

  • Troubleshooting & Conversion Protocol:

    • Hydrolysis: The simplest way to convert the boroxine back to the boronic acid is by hydrolysis. Triturate or stir the gooey solid with a small amount of water. Often, this is enough to induce the crystallization of the desired boronic acid.

    • Recrystallization from Aqueous Solvents: If simple trituration is insufficient, recrystallize the material from a solvent mixture containing water, such as acetone/water or ethanol/water. The presence of water will shift the equilibrium back to the monomeric acid.[3]

Boroxine_Equilibrium cluster_products BoronicAcid 3 x Boronic Acid (Crystalline Solid) Boroxine Boroxine (Often Amorphous/Gooey) BoronicAcid->Boroxine - 3 H₂O (Heat, Anhydrous Conditions) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis, Aqueous Solvents) Water 3 x H₂O

Section 2: Troubleshooting Chromatography

When recrystallization fails, particularly for oils or complex mixtures, column chromatography is the next option. However, the properties of boronic acids make it a non-trivial undertaking.

Frequently Asked Questions (FAQs): Chromatography

Q1: My boronic acid is streaking badly on the silica gel column and my recovery is poor. Why is this happening?

A1: This is the most common problem when purifying boronic acids on standard silica gel.[6][7]

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the Lewis acidic boron center and the hydroxyl groups of the boronic acid. This strong adsorption leads to very broad peaks (streaking or tailing) and, in some cases, irreversible binding to the column, causing low recovery.[6] Furthermore, the acidic nature of silica can catalyze the decomposition of sensitive boronic acids.[6][14][15]

  • Troubleshooting Strategies:

    • Add a Mobile Phase Modifier: Adding a small amount of a polar, acidic modifier like acetic acid (~0.5-1%) to the eluent can dramatically improve peak shape. The modifier competes with the boronic acid for binding sites on the silica gel, reducing tailing.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel, which can be less harsh for some boronic acids.[16]

    • Boric Acid Impregnated Silica Gel: A highly effective technique involves pre-treating the silica gel with boric acid.[17][18] This passivates the most active sites on the silica surface, significantly reducing over-adsorption and decomposition of boronic esters and acids.[17][19]

    • Reversed-Phase Chromatography: For polar boronic acids, reversed-phase (C18) chromatography is often a better choice.[6][20] It separates compounds based on hydrophobicity and avoids the issues with acidic silanol groups.[6] Typical eluents are mixtures of acetonitrile/water or methanol/water, often with a buffer like ammonium acetate or a modifier like formic acid.[21]

Q2: I need to purify a boronic ester (e.g., a pinacol ester), but it seems to be decomposing on the column. What should I do?

A2: While boronic esters are generally more stable than their corresponding acids, they are not immune to hydrolysis or decomposition on silica gel.[22][23] The trace amounts of water and the acidic nature of the silica surface can facilitate cleavage of the ester back to the more polar (and column-adherent) boronic acid.

  • Causality: The Lewis acidic boron atom in the ester is susceptible to nucleophilic attack by water, a reaction catalyzed by the acidic silica surface. This hydrolysis results in the formation of the free boronic acid, which then sticks to the column.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your elution solvents are as dry as possible.

    • Run the Column Quickly: Do not let the compound sit on the column for extended periods. A "flash" chromatography approach with positive pressure is essential.

    • Boric Acid Impregnated Silica: This is the premier solution for this problem. Pre-treating the silica with boric acid suppresses the decomposition of boronic esters.[17][18][19]

    • Deactivated Silica: Using a less polar, end-capped silica gel or neutral alumina can also mitigate decomposition.[16][24]

Q3: Recrystallization and chromatography are both failing. Are there any alternative "chemical" purification methods?

A3: Yes, several derivatization techniques can be used to purify troublesome boronic acids by exploiting their unique chemical reactivity. These methods are particularly useful when dealing with oils or compounds that are difficult to crystallize.

  • Method 1: Diethanolamine Adduct Formation:

    • Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from nonpolar solvents like ether.[6][20] Impurities typically remain in the solution. The purified adduct can then be isolated and the free boronic acid regenerated.

    • Protocol:

      • Dissolve the crude boronic acid in a suitable solvent (e.g., ethyl acetate, ether).

      • Add one equivalent of diethanolamine and stir.

      • Collect the precipitated solid adduct by filtration.

      • To regenerate the boronic acid, treat the adduct with an acid (e.g., 1M HCl) or shake with a saturated boric acid solution and extract the product into an organic solvent.[6][25]

  • Method 2: Base Extraction:

    • Principle: Like carboxylic acids, boronic acids are acidic and can be converted into their corresponding boronate salts with a base.[16][26] These salts are water-soluble, allowing for separation from non-acidic organic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base solution (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its sodium salt.[27]

      • Separate the layers. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure boronic acid.

      • Extract the purified boronic acid back into an organic solvent.

// Nodes Start [label="Crude Boronic Acid\n(Solid or Oil?)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Is it a solid?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success1 [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OilingOut [label="Oiling Out?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SlowCool [label="Re-heat, add solvent,\ncool SLOWLY", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Purify by Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Streaking [label="Streaking / Low Recovery?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyChrom [label="Use Modified Conditions:\n- Add Acetic Acid\n- Boric Acid-Treated Silica\n- Reversed-Phase (C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatize [label="Alternative Method:\nChemical Derivatization\n(e.g., Diethanolamine Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success2 [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Solid; Solid -> Recrystallize [label="Yes"]; Solid -> Chromatography [label="No (Oil)"]; Recrystallize -> Success1 [label="Success"]; Recrystallize -> OilingOut [label="Failure"]; OilingOut -> SlowCool [label="Yes"]; OilingOut -> Chromatography [label="No / Persistent"]; SlowCool -> Recrystallize; Chromatography -> Streaking; Streaking -> Success2 [label="Success"]; Streaking -> ModifyChrom [label="Yes"]; ModifyChrom -> Chromatography; ModifyChrom -> Derivatize [label="Still Fails"]; Derivatize -> Success2; } caption: "Decision workflow for boronic acid purification."

Data Summary: Recommended Purification Strategies
Problem Symptoms Primary Cause Recommended Solutions (in order of preference)
Oiling Out Formation of a liquid layer instead of crystals during cooling.Compound is too soluble; cooling is too fast; presence of eutectic impurities.1. Re-heat, add more solvent, and cool very slowly. 2. Switch to a two-solvent recrystallization system.
Boroxine Formation Product is a gooey, waxy, or amorphous solid instead of crystalline.Dehydration of the boronic acid, often upon heating in dry solvents.1. Triturate the solid with a small amount of water. 2. Recrystallize from a solvent system containing water (e.g., EtOH/H₂O).
Chromatography Tailing Broad, streaky peaks on a silica gel column with poor separation.Strong interaction between the boronic acid and acidic silanol groups on silica.1. Add 0.5-1% acetic acid to the eluent. 2. Use boric acid-impregnated silica gel. 3. Use reversed-phase (C18) HPLC.
On-Column Decomposition Low or no recovery from a silica gel column, especially with boronic esters.Hydrolysis or decomposition catalyzed by the acidic silica surface.1. Use boric acid-impregnated silica gel. 2. Use a neutral stationary phase like alumina. 3. Work quickly (flash chromatography) with dry solvents.
General Failure Both recrystallization and chromatography are ineffective.Compound is an oil, has poor crystallinity, or is inseparable from impurities.1. Form a diethanolamine adduct to induce crystallization. 2. Use an acid/base extraction to separate from neutral impurities.

References

Technical Support Center: Strategies for Enhancing the Reactivity of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for a common challenge in modern synthetic chemistry: the low reactivity of sterically hindered boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Steric hindrance can significantly impede key steps in the catalytic cycle, leading to frustratingly low yields or complete reaction failure. This document offers a structured approach to troubleshooting these difficult couplings, grounded in mechanistic principles and validated by field-proven strategies.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the challenges posed by sterically hindered boronic acids and the general principles for overcoming them.

Q1: Why are my Suzuki-Miyaura coupling reactions with sterically hindered boronic acids failing or giving low yields?

A1: Steric hindrance presents a significant kinetic barrier to several key steps in the Suzuki-Miyaura catalytic cycle. The bulky substituents on the boronic acid (and/or the coupling partner) can impede the following crucial transformations:

  • Transmetalation: This is often the rate-limiting step for hindered substrates. The transfer of the organic group from the boron atom to the palladium center is sterically demanding. The approach of the bulky boronate complex to the palladium center is disfavored, slowing down or preventing the formation of the diorganopalladium(II) intermediate.[1][2]

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated, can also be hindered. The bulky groups on the palladium complex must come into close proximity for the C-C bond to form, which can be difficult to achieve.[1][3]

  • Oxidative Addition: While less commonly the primary issue for the boronic acid itself, if the organohalide partner is also sterically hindered, the initial oxidative addition of the organohalide to the Pd(0) center can be sluggish.[4][5]

These steric clashes lead to a higher activation energy for the reaction, resulting in slow reaction rates and low product yields under standard conditions.[2]

Q2: What is protodeboronation and how does it affect my reactions with hindered boronic acids?

A2: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] This effectively destroys your starting material. Sterically hindered boronic acids can be particularly susceptible to this pathway for a couple of reasons:

  • Slower Productive Coupling: Because the desired Suzuki-Miyaura coupling is kinetically slow due to steric hindrance, the boronic acid has more time to undergo decomposition pathways like protodeboronation.[7]

  • Reaction Conditions: The basic and often aqueous conditions required for the Suzuki coupling can facilitate protodeboronation.[6][8]

Minimizing protodeboronation is critical for success. Strategies include using anhydrous conditions where possible, choosing the right base, or protecting the boronic acid as a more stable derivative.[8][9]

Q3: Can I use the same catalyst and ligand for a hindered coupling as I would for a simple one?

A3: It is highly unlikely that standard catalyst systems, such as Pd(PPh₃)₄, will be effective for sterically demanding couplings.[8] The triphenylphosphine (PPh₃) ligand is often not bulky or electron-rich enough to promote the key steps of the catalytic cycle with hindered substrates. For challenging couplings, specialized ligands are essential. The most successful ligands are typically bulky and electron-rich, which help to:

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating the cleavage of the carbon-halide bond.

  • Facilitate Reductive Elimination: Bulky ligands create steric strain that is relieved upon reductive elimination, thus accelerating this step.[3]

  • Stabilize the Active Catalyst: These ligands often form stable, monoligated Pd(0) species that are highly reactive.[2]

Q4: How do I choose between different "designer" ligands like Buchwald or NHC ligands?

A4: The choice of ligand is the most critical parameter in optimizing a hindered coupling.[2][8]

  • Bulky Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are excellent first choices for hindered couplings.[1][8] They possess a good balance of steric bulk and electron-donating properties. For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME may be necessary.[2][10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for hindered couplings, offering high catalyst stability and activity.[11] They are a valuable alternative to phosphine ligands and can sometimes provide superior results.

The optimal ligand is substrate-dependent, and some screening will likely be necessary.

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments with sterically hindered boronic acids.

Issue 1: No or Very Low Conversion to Product

This is the most common problem and can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for Troubleshooting Low Conversion

G cluster_catalyst Catalyst Optimization cluster_base Base/Solvent Optimization cluster_temp Temperature Optimization cluster_protect Substrate Stability start Low/No Conversion catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Re-evaluate Base/Solvent catalyst->base No Improvement success Successful Coupling catalyst->success Improvement cat_details • Switch to bulky, electron-rich ligands (XPhos, SPhos, NHCs). • Use a stable precatalyst (e.g., G3 or G4 palladacycles). • Ensure catalyst is active and not decomposed. temp Step 3: Increase Reaction Temperature base->temp No Improvement base->success Improvement base_details • Use a stronger, non-nucleophilic base (K₃PO₄, t-BuOK). • Use anhydrous, aprotic solvents (Toluene, Dioxane). • Ensure base is finely powdered for better solubility. protect Step 4: Consider Boronic Acid Stability temp->protect No Improvement temp->success Improvement temp_details • Increase temperature to 100-140 °C. • Consider microwave irradiation for rapid heating. protect->success Improvement protect_details • Check for protodeboronation. • Convert boronic acid to a more stable pinacol (BPin) or MIDA ester.

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System:

    • Probable Cause: The chosen ligand is not suitable for the sterically demanding substrate. Standard ligands like PPh₃ are often ineffective.[2]

    • Solution: Switch to a bulkier, more electron-rich ligand. A good starting point is a Buchwald-type biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][8][11] Using a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) can also improve results by ensuring the efficient generation of the active Pd(0) species.[1]

  • Re-evaluate the Base and Solvent Combination:

    • Probable Cause: The base may be too weak to activate the boronic acid for transmetalation, or the solvent may not be optimal. The choice of base and solvent are often interdependent.[4]

    • Solution:

      • Base: For hindered couplings, stronger bases are often required. Finely powdered potassium phosphate (K₃PO₄) is a robust and reliable choice.[2] Potassium tert-butoxide (t-BuOK) can also be effective, especially with less reactive aryl chlorides.[2][11]

      • Solvent: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and t-AmOH are common choices.[2][12] Polar aprotic solvents like DMF or DMSO can also be effective but may influence selectivity in some cases.[4][13]

  • Increase the Reaction Temperature:

    • Probable Cause: The reaction has a high activation energy due to steric hindrance that is not being overcome at lower temperatures.

    • Solution: Increase the reaction temperature. If the reaction is sluggish at 80 °C, consider increasing it to 100-140 °C.[2] Using a higher-boiling solvent like xylenes may be necessary. Microwave irradiation can be a powerful tool to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields.[2][11]

  • Consider Boronic Acid Stability:

    • Probable Cause: The boronic acid is decomposing via protodeboronation or other pathways before it can couple.

    • Solution: Convert the boronic acid to a more stable derivative.

      • Pinacol (BPin) or MIDA esters: These are significantly more stable towards protodeboronation and can be used directly in the coupling reaction.[9][14]

      • Potassium trifluoroborate salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize decomposition.[15]

Issue 2: Significant Homocoupling of the Boronic Acid

Homocoupling is a side reaction where two molecules of the boronic acid couple with each other, forming a symmetrical biaryl.

  • Probable Cause: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids. Additionally, some catalyst systems are more prone to this side reaction.

  • Solution:

    • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][9]

    • Catalyst Choice: Experiment with different palladium sources and ligands.

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[8]

Issue 3: Reaction Works for Some Hindered Substrates but Not Others
  • Probable Cause: The electronic and steric properties of each substrate combination are unique. A set of conditions optimized for one pair of substrates may not be optimal for another.

  • Solution: A re-optimization of the reaction conditions is necessary. The "best" ligand, base, and solvent combination can be highly substrate-dependent. A small screen of different ligands and bases is often the most efficient way to identify optimal conditions for a new, challenging substrate.

III. Recommended Experimental Protocols

The following protocols provide a robust starting point for tackling Suzuki-Miyaura couplings with sterically hindered boronic acids.

Protocol 1: General Procedure for a Hindered Coupling using a Buchwald Ligand

This protocol is a good starting point for many challenging couplings.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1–0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Boronic Acid to a Pinacol (BPin) Ester

This protocol can be used to stabilize a boronic acid that is prone to decomposition.

  • Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Drying: Add an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The formation of the ester can be monitored by NMR.

  • Isolation: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude boronic ester, which can often be used in the subsequent coupling reaction without further purification.

IV. Data Summary

The following table provides a general guide for selecting reaction components for hindered Suzuki-Miyaura couplings. These are starting points and may require further optimization.

ComponentRecommendation for Hindered SubstratesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts (e.g., XPhos Pd G3)G3/G4 precatalysts ensure reliable formation of the active Pd(0) species.[1]
Ligand Buchwald type: XPhos, SPhos, RuPhos. For extreme hindrance: AntPhos, BI-DIME. Alternative: NHC ligands.Bulky, electron-rich ligands are essential to overcome steric barriers in transmetalation and reductive elimination.[2][8][10][11]
Base K₃PO₄ (finely powdered), Cs₂CO₃, K-Ot-BuStronger bases are needed to form the active boronate species from the hindered boronic acid.[2][11]
Solvent Toluene, Dioxane, t-AmOH, 2-MeTHFAnhydrous, aprotic solvents are generally preferred. High boiling points allow for increased reaction temperatures.[2][12]
Temperature 80–140 °C (Microwave irradiation can be beneficial)Higher temperatures provide the necessary activation energy to overcome steric hindrance.[2]
Boron Reagent Boronic Acid, Pinacol Ester (BPin), MIDA Ester, or Trifluoroborate Salt (R-BF₃K)Esters and trifluoroborates offer enhanced stability against protodeboronation.[9][15]

V. Mechanistic Overview

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle cluster_info Key Steps Affected by Steric Hindrance pd0 Pd(0)L (Active Catalyst) pd_ox L-Pd(II)-X      |     Ar¹ pd0->pd_ox Ar¹-X label_re Reductive Elimination pd_trans L-Pd(II)-Ar²      |     Ar¹ pd_ox->pd_trans [Ar²B(OH)₂]⁻ label_oa Oxidative Addition pd_trans->pd0 Ar¹-Ar² label_trans Transmetalation (Often Rate-Limiting for Hindered Substrates) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., OH⁻) boronate->pd_ox info_trans Transmetalation: Bulky Ar² group hinders approach to Pd. info_re Reductive Elimination: Bulky Ar¹ and Ar² groups impede C-C bond formation.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

VI. References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. 4

  • Benchchem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. 8

  • ACS Publications. Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. 16

  • NIH. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. 12

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. 1

  • Benchchem. Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. 2

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. 7

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. 10

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 17

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... 3

  • Wikipedia. Protodeboronation. 6

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. 11

  • Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. 9

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 18

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 14

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. 15

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. 5

References

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure it meets the stringent requirements of the industry. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this specific boronic acid, grounded in scientific principles and practical, field-proven insights. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical strategies.

The unique chemical nature of boronic acids, including their propensity to form reversible covalent complexes and undergo dehydration to form boroxines, presents distinct analytical challenges.[1][2] A comprehensive purity assessment, therefore, necessitates a multi-faceted approach, employing orthogonal techniques to identify and quantify all potential impurities. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Imperative: A Multi-Modal Strategy

A single analytical technique is seldom sufficient to provide a complete purity profile of a complex molecule like this compound. An effective strategy integrates multiple methods, each providing a unique piece of the purity puzzle. This approach ensures that all potential impurities are detected, identified, and quantified, adhering to the principles of a self-validating system.

Below is a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Spectroscopic & Thermal Analysis cluster_3 Data Integration & Reporting Sample_Preparation Sample Preparation (Appropriate Solvent Selection) Visual_Inspection Visual Inspection (Color, Appearance) HPLC_UPLC HPLC/UPLC-UV (Assay and Organic Impurities) Sample_Preparation->HPLC_UPLC GC_HS GC-HS (Residual Solvents) Sample_Preparation->GC_HS NMR NMR (1H, 13C, 19F, 11B) (Structure, qNMR for Assay) Sample_Preparation->NMR TGA TGA (Water Content, Thermal Stability) Sample_Preparation->TGA Solubility_Testing Solubility Testing LC_MS LC-MS (Impurity Identification) HPLC_UPLC->LC_MS For Identification of Unknowns Data_Analysis Data Analysis & Integration HPLC_UPLC->Data_Analysis GC_HS->Data_Analysis NMR->Data_Analysis TGA->Data_Analysis Purity_Calculation Final Purity Calculation (Mass Balance) Data_Analysis->Purity_Calculation Reporting Reporting (CoA Generation) Purity_Calculation->Reporting

Caption: A comprehensive workflow for the purity assessment of this compound.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific information required. For this compound, a combination of chromatographic, spectrometric, and thermal methods is essential.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Assay, detection, and quantification of organic impurities.High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis.On-column degradation of boronic acids can be a challenge.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities and degradation products.Provides molecular weight information, enabling structural elucidation. High sensitivity.[8][9]Ionization efficiency can vary between compounds. Boronic acids can form complex ions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information.[10] ¹¹B NMR is specific for boron-containing compounds.[11][12] qNMR offers high accuracy for assay determination.[13]Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.[14]
Gas Chromatography-Headspace (GC-HS) Determination of residual solvents.High sensitivity and selectivity for volatile compounds.[15][16]Not suitable for non-volatile impurities.
Thermogravimetric Analysis (TGA) Determination of water content and assessment of thermal stability.Simple, rapid, and provides quantitative information on mass loss.[17]Not specific for water; any volatile component will contribute to mass loss.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC) for Assay and Organic Impurity Profiling

Causality Behind Experimental Choices: Reversed-phase HPLC is the workhorse for purity analysis due to its versatility and resolving power. For boronic acids, the primary challenge is their potential for on-column hydrolysis to the corresponding boronic acid.[6][7] To mitigate this, careful selection of the stationary phase and mobile phase conditions is critical. A column with low silanol activity is preferred to minimize interactions that can catalyze hydrolysis.[7] The mobile phase pH should be controlled to maintain the stability of the analyte.

Experimental Protocol: HPLC-UV

  • Instrument: HPLC or UPLC system with a UV/Vis or PDA detector.

  • Column: A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are reported based on their area percentage, and their levels are compared against the reporting, identification, and qualification thresholds defined by ICH Q3A guidelines.[3][18]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality Behind Experimental Choices: When unknown impurities are detected by HPLC, LC-MS is employed for their identification. The mass spectrometer provides the molecular weight of the impurities, which is a critical piece of information for structural elucidation. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[8][9]

Experimental Protocol: LC-MS

  • LC System: Use the same HPLC/UPLC conditions as described above.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (optimization may be required to minimize in-source fragmentation and boroxine formation)[9]

Data Interpretation: The mass-to-charge ratio (m/z) of each impurity peak is used to propose a molecular formula. This information, combined with knowledge of the synthetic process, allows for the tentative identification of the impurity structure.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the identification of impurities.[10] For boronic acids, ¹¹B NMR is particularly powerful as it directly probes the boron nucleus, providing information about its chemical environment and hybridization state.[14][19] Quantitative NMR (qNMR) can be used as a primary method for assay determination, offering high precision and accuracy without the need for a specific reference standard of the analyte.[12][13]

Experimental Protocol: ¹¹B NMR

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆ or other suitable deuterated solvent in which the sample is stable and soluble.

  • Tube: Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[14]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): 5T₁ (where T₁ is the spin-lattice relaxation time of the boron nucleus).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Referencing: External reference of BF₃·OEt₂.

Data Interpretation: The chemical shift of the ¹¹B NMR signal can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine species. The presence of multiple signals in the ¹¹B NMR spectrum would indicate the presence of different boron-containing species.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

Causality Behind Experimental Choices: Residual solvents are common process-related impurities in APIs and must be controlled according to ICH Q3C guidelines.[18] GC with headspace sampling is the standard technique for this analysis, as it allows for the separation and quantification of volatile organic compounds without introducing the non-volatile API into the GC system.[15][20]

Experimental Protocol: GC-HS

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as DMSO or DMF.

Data Interpretation: The retention times of the peaks are compared to those of known solvent standards for identification. Quantification is performed using an external or internal standard method. The levels of residual solvents are then compared against the limits specified in the ICH Q3C guidelines.

Conclusion: An Integrated and Scientifically Sound Approach

The purity assessment of this compound is a critical activity in drug development that demands a rigorous and scientifically sound approach. By employing a combination of orthogonal analytical techniques, including HPLC/UPLC, LC-MS, NMR, and GC-HS, a comprehensive understanding of the impurity profile can be achieved. The methodologies and experimental protocols outlined in this guide provide a robust framework for ensuring the quality, safety, and consistency of this important chemical intermediate. It is through such meticulous analytical characterization that we can build a foundation of trust in the pharmaceuticals that ultimately reach patients.

References

Comparing the reactivity of fluorinated vs. non-fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Modern Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity—highly desirable traits in drug discovery.[1][2] This guide provides a detailed comparison of fluorinated and non-fluorinated phenylboronic acids, focusing on the underlying chemical principles that govern their reactivity and offering practical, data-supported insights for their application.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of a phenylboronic acid is fundamentally governed by the electronic environment of the aryl ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and increases the Lewis acidity of the boron center.[3][4] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+M).[5] The interplay of these opposing effects is highly dependent on the fluorine atom's position relative to the boronic acid group.[6]

  • Ortho Position: An ortho-fluorine substituent significantly increases the acidity of the boronic acid. This is due to the strong inductive effect and the potential for forming an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid (B-O-H···F).[6]

  • Meta Position: At the meta position, the resonance effect is much weaker, meaning the strong electron-withdrawing inductive effect dominates, leading to a marked increase in acidity.[6]

  • Para Position: In the para position, both the inductive and resonance effects are significant and act in opposition. This partial compensation results in a less pronounced effect on acidity compared to the ortho and meta isomers.[6]

The increased acidity of fluorinated phenylboronic acids is a crucial factor in their interactions and applications, particularly for binding with biological diols or for enhancing reactivity in certain catalytic cycles.[4][7][8]

Positional Effects of Fluorine on Phenylboronic Acid.

Impact on the Suzuki-Miyaura Coupling: A Mechanistic View

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid is most critical during the transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[9][10]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdx Ar-Pd(II)-X Ln oxidative_addition->pdx transmetalation Transmetalation pdx->transmetalation pdr Ar-Pd(II)-Ar' Ln transmetalation->pdr base Base (e.g., Cs₂CO₃) base->transmetalation boronic_acid Ar'-B(OH)₂ (Fluorinated or Non-Fluorinated) boronic_acid->transmetalation reductive_elimination Reductive Elimination pdr->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerates Catalyst

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Traditionally, boronic acids with electron-donating groups react more readily in the transmetalation step. However, the strong electron-withdrawing nature of fluorine introduces complexity. While it makes the boron center more Lewis acidic, potentially facilitating the formation of the boronate "ate" complex required for transmetalation, it can also slow the transfer of the electron-deficient aryl group to the palladium center.

Despite this, fluorinated phenylboronic acids are often highly effective coupling partners. Some studies suggest that the presence of fluorine can lead to faster transmetalation steps, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated analogs.[1]

Comparative Reactivity: Experimental Insights

Direct comparison of yields and reaction rates provides the most objective measure of reactivity. The data below, synthesized from studies using palladium nanoparticles on a graphene support, compares the performance of 4-fluorophenylboronic acid with its non-fluorinated counterpart and other substituted analogs in the coupling with 1-bromo-4-fluorobenzene.

Boronic AcidTemperature (°C)Time (h)Conversion (%)[11][12]
Phenylboronic Acid 703~60
708~95
1103~90
4-Fluorophenylboronic Acid 703~55
708~95
1103~98
4-Vinylphenylboronic Acid 703~20
1103~85
4-Carboxyphenylboronic Acid 703~40
1103~65

Analysis of Experimental Data: Under these specific conditions, 4-fluorophenylboronic acid and phenylboronic acid show comparable and high reactivity, especially at elevated temperatures, both significantly outperforming analogs with vinyl or carboxylic acid groups.[11] At 110 °C, 4-fluorophenylboronic acid achieves near-quantitative conversion in just 3 hours, indicating excellent reactivity.[11] The subtle differences at lower temperatures suggest that while both are highly active, reaction kinetics can be influenced by the substituent, but the overall efficiency remains high for both fluorinated and non-fluorinated parents.

Practical Considerations and Side Reactions: Protodeboronation

A critical challenge, particularly with electron-deficient boronic acids, is the competitive side reaction known as protodeboronation.[13] This is the cleavage of the C-B bond by a proton source (often water present in the reaction medium), which converts the boronic acid into the corresponding arene, terminating its participation in the catalytic cycle. Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation, especially under basic conditions.[1][13] Polyfluorinated phenylboronic acids can be particularly susceptible to this decomposition pathway.[1]

Mitigation Strategies:

  • Anhydrous Conditions: Using rigorously dried solvents and reagents can minimize the presence of water.

  • Choice of Base: Using non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, CsF) can reduce the rate of protodeboronation. Fluoride bases like CsF can be particularly effective in promoting the desired coupling.[14][15]

  • Reaction Time and Temperature: Optimizing the reaction to proceed quickly can help the desired cross-coupling outcompete the slower decomposition pathway.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid (either fluorinated or non-fluorinated), reflecting robust and commonly cited conditions.

G start Start: Assemble Reagents setup 1. Setup Reaction Vessel - Flame-dry Schlenk flask - Purge with Argon/Nitrogen start->setup add_solids 2. Add Solids - Aryl Halide (1.0 equiv) - Boronic Acid (1.3 equiv) - Pd(OAc)₂ (5 mol%) - PPh₃ (10 mol%) - Cs₂CO₃ (2.0 equiv) setup->add_solids add_solvent 3. Add Solvent - Add degassed Toluene add_solids->add_solvent reaction 4. Reaction - Heat to reflux (~110 °C) - Stir for 12 hours - Monitor by TLC/GC-MS add_solvent->reaction workup 5. Workup - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite reaction->workup extraction 6. Extraction & Drying - Wash filtrate with H₂O & Brine - Dry organic layer (Na₂SO₄) workup->extraction purification 7. Purification - Concentrate under vacuum - Purify by silica gel chromatography extraction->purification end End: Isolated Product purification->end

Standard Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)

  • Phenylboronic Acid or Fluorophenylboronic Acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Degassed Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, the selected boronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.[16]

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for the specified time (e.g., 3-12 hours).[16]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.[16]

  • Upon completion, cool the reaction to room temperature and dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[16]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the pure biaryl product.[16]

Conclusion: Making an Informed Choice

The decision to use a fluorinated versus a non-fluorinated phenylboronic acid is a strategic one based on the specific goals of the synthesis.

  • Non-Fluorinated Phenylboronic Acid: Remains a highly reliable, reactive, and cost-effective choice for constructing simple biphenyl scaffolds. It is an excellent default reagent when the electronic properties of the final product do not require modification.

  • Fluorinated Phenylboronic Acids: Should be chosen when the introduction of fluorine is a specific design element aimed at modulating the biological or material properties of the target molecule.[17][18] While their reactivity in Suzuki-Miyaura couplings is generally excellent and comparable to their non-fluorinated counterparts, the potential for protodeboronation necessitates careful optimization of reaction conditions.[11][13] The enhanced Lewis acidity and unique electronic profile of fluorinated boronic acids make them powerful and often essential reagents in modern medicinal chemistry and materials science.[4]

By understanding the fundamental principles of their reactivity and the practical nuances of their application, researchers can effectively leverage both classes of reagents to advance their synthetic programs.

References

A Technical Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: Unveiling its Advantages in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth analysis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid , elucidating the distinct advantages conferred by its unique structural features when compared to simpler arylboronic acids.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The reactivity of arylboronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of their substituents. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is particularly sensitive to the properties of the boronic acid.[2]

Electron-withdrawing groups on the phenyl ring of the boronic acid can enhance the rate of the transmetalation step, a key phase in the catalytic cycle.[2] Conversely, electron-donating groups may sometimes lead to slower reactions.[2] The steric hindrance around the boronic acid moiety can also play a significant role, potentially impeding the approach of the reagent to the palladium center.

This compound is a thoughtfully designed reagent that leverages these principles to offer superior performance in many synthetic applications.

A Comparative Analysis: The Structural Advantages of this compound

To appreciate the benefits of this compound, we will compare its anticipated performance against three analogous reagents: Phenylboronic acid, 3-Fluorophenylboronic acid, and 3-Carbamoylphenylboronic acid.

ReagentKey Structural FeaturesExpected Performance in Suzuki-Miyaura Coupling
This compound Fluorine atom: Strong electron-withdrawing group.Benzylcarbamoyl group: Bulky, with potential for hydrogen bonding and electronic effects.High reactivity and yield: The electron-withdrawing fluorine is expected to accelerate the transmetalation step.[2]Modulated solubility: The benzylcarbamoyl group can influence solubility in organic solvents.Potential for secondary interactions: The amide functionality may interact with the catalyst or other reagents, potentially influencing selectivity.
Phenylboronic acid Unsubstituted phenyl ring.Baseline reactivity: Serves as a standard benchmark for comparison. Yields can be variable depending on the coupling partner and reaction conditions.
3-Fluorophenylboronic acid Fluorine atom: Electron-withdrawing group.Enhanced reactivity compared to phenylboronic acid: The fluorine atom generally leads to faster reactions and higher yields.[2]
3-Carbamoylphenylboronic acid Carbamoyl group: Electron-withdrawing group, capable of hydrogen bonding.Increased reactivity: The carbamoyl group enhances the electrophilicity of the boron atom.Different solubility profile compared to the benzylcarbamoyl analogue due to the absence of the benzyl group.

The presence of both a fluorine atom and a benzylcarbamoyl group in the target molecule provides a synergistic effect. The fluorine atom primarily enhances the intrinsic reactivity of the boronic acid in the catalytic cycle, while the benzylcarbamoyl group offers a handle to fine-tune other properties like solubility and potential for non-covalent interactions, which can be crucial in complex syntheses.

Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: Aryl Halide Boronic Acid Catalyst, Base B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a sophisticated reagent designed for high-performance in Suzuki-Miyaura cross-coupling reactions. The strategic placement of a fluorine atom and a benzylcarbamoyl group on the phenyl ring provides a distinct advantage over simpler boronic acids. The electron-withdrawing nature of these substituents is expected to accelerate the reaction rate and improve yields, while the benzylcarbamoyl moiety offers opportunities for modulating solubility and introducing secondary interactions. For researchers in drug discovery and materials science, the use of this reagent can lead to more efficient and reliable synthetic routes for the construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a key building block in the synthesis of various therapeutic agents. Consequently, a thorough understanding and characterization of its impurity profile are paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the identification and quantification of impurities in commercial batches of this critical reagent, grounded in scientific principles and regulatory expectations.

The Imperative of Impurity Profiling in Drug Substance Synthesis

The presence of impurities, even at trace levels, can have significant ramifications on the manufacturing process, stability, and safety of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[5] Organic impurities can arise from various sources, including starting materials, by-products of the synthetic route, intermediates, degradation products, and residual reagents or catalysts.[2][4] For boronic acids, specific challenges include their propensity to form boroxines (cyclic anhydrides) and their potential to contain residual catalysts from their synthesis.[6]

This guide will navigate the analytical landscape for characterizing impurities in this compound, comparing the utility of various techniques to provide a comprehensive and reliable impurity profile.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the nature of the impurities and the required sensitivity. A multi-pronged approach is often necessary for a complete characterization.

Analytical TechniquePrincipleAdvantagesLimitationsTypical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Robust, reproducible, and widely available. Excellent for quantifying known impurities with a UV chromophore.Limited sensitivity for impurities lacking a strong chromophore. Co-elution can mask the presence of minor components.Routine purity analysis and quantification of major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass-based detection and fragmentation.High sensitivity and selectivity.[7] Enables identification of unknown impurities and confirmation of known structures.[8]Susceptible to matrix effects, which can impact quantification.[9] Requires more specialized instrumentation and expertise.Trace-level quantification of known and unknown impurities, including potentially genotoxic impurities (PGIs).[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass-based detection.Ideal for the analysis of volatile organic impurities (OVIs) and residual solvents.[10][11][12] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds without derivatization.[13]Detection and quantification of residual solvents and volatile by-products from the manufacturing process.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for the structural elucidation of unknown impurities.[6] Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.Lower sensitivity compared to MS-based methods.[14] Complex spectra can be challenging to interpret, especially for mixtures.[6]Structural identification of isolated impurities and confirmation of impurity structures. 11B NMR is particularly useful for characterizing boron-containing species.[14][15]
Elemental Analysis (ICP-MS/ICP-OES) Atomization and ionization of the sample in a plasma, followed by mass-based or optical detection of elemental composition.Highly sensitive for the detection and quantification of elemental impurities, including residual catalysts.[][17][18]Provides total elemental content but does not give information about the specific chemical form of the element.[19]Screening for and quantifying residual metals from catalysts used in the synthesis.

Experimental Workflows: A Self-Validating Approach

To ensure the trustworthiness of the analytical data, each experimental protocol must be designed as a self-validating system. This involves adherence to established validation guidelines from bodies like the ICH and FDA, which cover parameters such as specificity, linearity, accuracy, precision, and robustness.[20][21][22][23][24]

Logical Flow of Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.

Impurity_Characterization_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Elucidation cluster_2 Reporting & Specification Setting HPLC_UV HPLC-UV Analysis Reporting Reporting of Impurities (ICH Q3A) HPLC_UV->Reporting LC_MS LC-MS/MS Analysis Isolation Impurity Isolation (Prep-HPLC) LC_MS->Isolation If unknown impurity > identification threshold LC_MS->Reporting GC_MS GC-MS Analysis GC_MS->Reporting ICP_MS ICP-MS/OES Analysis ICP_MS->Reporting NMR NMR Spectroscopy (1H, 13C, 11B, 2D) Isolation->NMR HRMS High-Resolution MS Isolation->HRMS NMR->Reporting HRMS->Reporting Specification Setting Specifications Reporting->Specification Sample Commercial Batch of This compound Sample->HPLC_UV Purity & Major Impurities Sample->LC_MS Trace & Unknown Impurities Sample->GC_MS Residual Solvents Sample->ICP_MS Elemental Impurities

Caption: Workflow for impurity characterization.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of Known Impurities

This protocol outlines a robust reversed-phase HPLC method suitable for routine quality control.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) is recommended to minimize on-column hydrolysis of the boronic acid.[25][26]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is typically employed to resolve impurities with a wide range of polarities.[6] A representative gradient is a linear increase from 5% to 95% Mobile Phase B over 20 minutes.

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration.

  • Spiked Sample Solution: Prepare a sample solution spiked with known impurities at their specification limits to demonstrate specificity and accuracy.

4. System Suitability Test (SST):

  • Before sample analysis, perform replicate injections of the reference standard solution.

  • Acceptance Criteria: Relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.

5. Data Analysis and Quantification:

  • Identify impurities in the sample chromatogram by comparing their retention times with those of the known impurity standards.

  • Quantify impurities using the area normalization method or by external standardization against the reference standard. Report results as area percent or weight/weight percent.

Protocol 2: LC-MS/MS for Trace Level Impurity Identification and Quantification

This protocol is designed for high-sensitivity analysis, crucial for detecting potentially genotoxic impurities (PGIs).

1. Instrumentation:

  • An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

2. Chromatographic Conditions:

  • Similar to the HPLC-UV method, but with UHPLC columns (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) for improved resolution and speed.[27]

  • The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as modifiers).[6][27]

3. Mass Spectrometry Parameters:

  • Electrospray ionization (ESI) is commonly used for boronic acids, often in negative ion mode.[8]

  • For targeted analysis of known impurities, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • For unknown impurity identification, acquire full scan data and product ion spectra for fragmentation analysis.

4. Sample Preparation:

  • Prepare sample solutions at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

  • The use of an internal standard is recommended for accurate quantification, especially if significant matrix effects are observed.

5. Data Analysis:

  • Extract ion chromatograms for the masses of interest to detect and quantify trace impurities.

  • Propose structures for unknown impurities based on their accurate mass measurements and fragmentation patterns.

Data Presentation: Hypothetical Comparative Results

The following table presents hypothetical data from the analysis of three different commercial batches of this compound, showcasing the complementary nature of the different analytical techniques.

ImpurityBatch A (%)Batch B (%)Batch C (%)Method of AnalysisIdentification Status
Starting Material (3-Amino-5-fluorobenzoic acid) 0.080.120.05HPLC-UVIdentified
By-product (N,N'-Dibenzyl-5-fluoroisophthalamide) 0.03< 0.010.04LC-MS/MSIdentified
Boroxine Anhydride 0.250.180.31HPLC-UV, 11B NMRIdentified
Unknown Impurity 1 (RRT 1.15) 0.060.090.07LC-MS/MSStructure Proposed by MS/NMR
Residual Toluene 150 ppm210 ppm180 ppmGC-MSIdentified
Residual Palladium 2 ppm5 ppm3 ppmICP-MSIdentified
Total Impurities 0.42% + 152 ppm0.39% + 215 ppm0.47% + 183 ppm--

Visualization of Key Relationships

Orthogonal Analytical Approaches

The diagram below illustrates how different analytical techniques provide orthogonal (independent and complementary) information, leading to a more complete understanding of the impurity profile.

Caption: Orthogonal nature of analytical techniques.

Conclusion

A robust and scientifically sound characterization of impurities in this compound is not a single experiment but a strategic integration of multiple analytical techniques. While HPLC-UV provides a solid foundation for purity assessment, it must be complemented by the high sensitivity of LC-MS/MS for trace and unknown impurities, the specificity of GC-MS for volatile components, the definitive structural information from NMR, and the elemental insight from ICP-MS. By employing these methods within a framework of rigorous validation and adherence to regulatory guidelines, researchers and drug development professionals can ensure the quality and safety of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: A Validated Pathway and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The title compound, (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, is a valuable intermediate, incorporating a fluoro-substituent known to enhance metabolic stability and binding affinity, and a benzylcarbamoyl group that provides a vector for hydrogen bonding and further structural diversification.

This guide presents a detailed, validated synthetic route to this target molecule, chosen for its reliability, scalability, and logical flow. We will delve into the causality behind each experimental step, providing a robust, self-validating protocol. Furthermore, this primary route will be critically compared against alternative synthetic strategies, offering researchers and process chemists a comprehensive framework for selecting the optimal pathway based on available starting materials, scalability, and desired purity profile.

Part 1: A Validated Two-Step, One-Pot Synthetic Route

Our validated approach is a convergent synthesis that prioritizes the formation of the robust amide bond before introducing the more sensitive boronic acid moiety. This strategy begins with the commercially available 3-bromo-5-fluorobenzoic acid, proceeding through an amidation followed by a palladium-catalyzed Miyaura borylation.

Retrosynthetic Analysis

The disconnection strategy hinges on two key transformations: the formation of the amide linkage and the installation of the boronic acid group via a C-B bond formation.

G Target This compound Intermediate1 N-Benzyl-3-bromo-5-fluorobenzamide Target->Intermediate1 Miyaura Borylation BoronSource Bis(pinacolato)diboron Target->BoronSource Starting1 3-Bromo-5-fluorobenzoic acid Intermediate1->Starting1 Amidation Starting2 Benzylamine Intermediate1->Starting2 Amidation G Start 3-Bromo-5-fluorobenzoic acid Intermediate 3-Carboxy-5-fluorophenylboronic acid (or pinacol ester) Start->Intermediate Miyaura Borylation Target This compound Intermediate->Target Amidation Reagent Benzylamine Target->Reagent G Start 3-Amino-5-fluorobenzamide Intermediate1 Diazonium Salt Start->Intermediate1 Diazotization (NaNO₂, HCl) Intermediate2 (3-Carbamoyl-5-fluorophenyl)boronic acid Intermediate1->Intermediate2 Sandmeyer Borylation Target This compound Intermediate2->Target Benzylation of Amide (Not direct) G Start N-Benzyl-3-fluorobenzamide Target This compound Start->Target C-H Borylation Reagent B₂pin₂, Ir or Rh catalyst Target->Reagent

References

A Spectroscopic Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid and Its Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, phenylboronic acids serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions and as scaffolds for enzyme inhibitors and sensors. (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a compound of increasing interest due to its trifunctional nature: a boronic acid for covalent interactions or coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a benzylcarbamoyl group for establishing specific hydrogen bonding and steric interactions.

This guide provides an in-depth spectroscopic comparison of this compound and its common derivatives, offering researchers, scientists, and drug development professionals a framework for their characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for the parent compound and compare it with a key derivative, its pinacol ester, providing the causal insights behind the experimental choices and data interpretation.

The Subject: this compound

The core molecule under investigation possesses the following key attributes:

  • Molecular Formula: C₁₄H₁₃BFNO₃[1]

  • Molecular Weight: 273.07 g/mol [1]

  • CAS Number: 874219-41-7[1]

Its structure combines a robust amide linkage with a reactive boronic acid on a fluorinated phenyl ring, making it a versatile reagent.

Caption: Structure of this compound.

Part 1: Spectroscopic Characterization of the Parent Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the central phenyl ring will appear as multiplets, influenced by fluorine and other substituents. The benzylic CH₂ protons will likely be a doublet coupled to the adjacent NH proton, and the benzyl ring protons will reside in their typical aromatic region. The amide NH proton will be a triplet, and the two acidic protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.

  • ¹³C NMR: The carbon spectrum will show signals for all 14 carbons. The carbonyl carbon of the amide will be significantly downfield. The carbon attached to the boron (C-B) is often difficult to observe due to quadrupolar broadening from the boron nucleus. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment.

  • ¹¹B NMR: This is a crucial technique for boronic acids. A single, relatively broad resonance is anticipated in the range of δ 28-33 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.[2] The presence of π-donating oxygen atoms on the boron results in a higher field (more shielded) signal compared to trialkylboranes.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides key information about the functional groups present.

  • O-H Stretch: A very broad and strong band is expected in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the boronic acid.

  • N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ is anticipated for the amide N-H stretch.

  • C=O Stretch (Amide I): A strong, sharp absorption between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • N-H Bend (Amide II): A peak around 1550 cm⁻¹ is expected for the N-H bending vibration.

  • B-O Stretch: A very strong and characteristic stretching vibration for the B-O single bond is typically observed in the 1330-1390 cm⁻¹ region.[3][4]

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic anhydrides known as boroxines (trimers).[5]

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 272.06 would be the expected base peak. In positive ion mode, adducts such as [M+H]⁺ at m/z 274.08 or [M+Na]⁺ at m/z 296.06 may be observed.

  • Boroxine Formation: It is common to observe the trimeric boroxine species, which is formed by the intermolecular dehydration of three boronic acid molecules. This would appear at a much higher m/z, and its presence can complicate spectral interpretation.[5]

Part 2: Derivatization for Enhanced Analysis: The Pinacol Ester

To circumvent the analytical challenges associated with free boronic acids, such as boroxine formation and poor chromatographic behavior, they are often converted into more stable derivatives. The most common of these is the pinacol ester.

Experimental Protocol: Synthesis of the Pinacol Ester Derivative

This protocol describes a standard method for the esterification of a phenylboronic acid with pinacol.

Objective: To protect the boronic acid moiety to improve stability and facilitate characterization and subsequent reactions.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Often, the reaction is driven by the removal of water. This can be achieved by adding a drying agent like anhydrous MgSO₄ directly to the reaction mixture or by azeotropic removal using a Dean-Stark apparatus if heating in toluene.

  • Once the reaction is complete (typically 1-4 hours), filter off the drying agent (if used).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pinacol ester derivative.

G cluster_workflow Synthesis Workflow A 1. Dissolve Reactants (Boronic Acid + Pinacol) in Anhydrous Solvent B 2. Stir at Room Temperature (Water Removal) A->B Reaction C 3. Reaction Work-up (Filter / Evaporate) B->C Completion D 4. Purification (Chromatography / Recrystallization) C->D Crude Product E Pure Pinacol Ester D->E Final Product

Caption: Workflow for the synthesis of the pinacol ester derivative.

Part 3: A Comparative Spectroscopic Analysis

The conversion of the boronic acid to its pinacol ester derivative induces significant and diagnostic changes in the spectroscopic data.

Spectroscopic FeatureThis compound (Parent)2-(3-(Benzylcarbamoyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)Rationale for Change
¹H NMR Broad -OH signal (2H)Sharp singlet for 4 methyl groups (~δ 1.3 ppm, 12H)Replacement of acidic -OH protons with the 12 equivalent protons of the pinacol methyl groups.
¹³C NMR C-B signal often broad/absentC-B signal still broad but may be more readily observed. Signal for quaternary carbons of pinacol appears ~δ 84 ppm.[6]The change in the boron environment and symmetry can slightly alter the relaxation of the attached carbon.
¹¹B NMR ~δ 28-33 ppm (Broad)~δ 19-22 ppm (Sharper)Change in boron hybridization from trigonal planar (sp²) to tetrahedral (sp³), resulting in a significant upfield shift due to increased shielding.[7]
FTIR Broad O-H stretch (~3200-3400 cm⁻¹)Absence of the broad O-H stretch.The acidic -OH groups have been replaced by C-O bonds within the ester.
FTIR Strong B-O stretch (~1350 cm⁻¹)B-O stretching frequency may shift slightly.The bonding environment of the B-O bonds has changed within the five-membered ring structure.
Mass Spec [M-H]⁻ at m/z 272.06. Prone to forming boroxine trimers.[M+H]⁺ at m/z 356.15. Less prone to dehydration/trimerization.The pinacol ester is more stable and less susceptible to intermolecular dehydration, leading to a cleaner mass spectrum with a clear molecular ion.
Analysis of the Spectroscopic Shift

The most dramatic and informative change occurs in the ¹¹B NMR spectrum . The upfield shift of approximately 10 ppm is unequivocal proof of the conversion from the sp²-hybridized boronic acid to the sp³-hybridized boronate ester. This transition from a trigonal planar to a tetrahedral geometry around the boron atom is the fundamental reason for the increased stability and altered reactivity of the derivative.

In the FTIR spectrum , the disappearance of the broad O-H stretching band is the most obvious confirmation of successful esterification. This is a simple and rapid method to monitor the reaction's progress.

From a Mass Spectrometry standpoint, the pinacol ester provides a much cleaner spectrum. The propensity of the free acid to form boroxines can lead to ambiguity in determining the molecular weight of the parent compound, a problem that is largely solved by derivatization.[5] This is a critical consideration in high-throughput screening and reaction monitoring where unambiguous identification is paramount.

G cluster_acid Boronic Acid cluster_ester Pinacol Ester A sp² Boron B ¹¹B: ~30 ppm A->B C FTIR: Broad O-H A->C D MS: Boroxine Risk A->D X sp³ Boron A->X Esterification Y ¹¹B: ~21 ppm X->Y Z FTIR: No O-H X->Z W MS: Stable M+ X->W

Caption: Key spectroscopic differences between the acid and its ester.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, FTIR, and Mass Spectrometry. While the parent acid is a versatile building block, its analysis can be complicated by its reactivity. Conversion to a stable derivative, such as a pinacol ester, not only facilitates purification and handling but also provides clear, diagnostic spectroscopic shifts that confirm its structure. Understanding these comparative data patterns is essential for any researcher working with these valuable compounds, ensuring structural integrity and enabling their confident application in the synthesis of next-generation pharmaceuticals.

References

A Comparative Performance Analysis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic Acid in a Suzuki-Miyaura Coupling Model Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical determinant of the reaction's efficiency and outcome. This guide provides a comprehensive performance benchmark of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid , a sophisticated building block, against a structurally analogous counterpart, (3-fluoro-5-methoxycarbonylphenyl)boronic acid , in a well-defined model reaction. Through objective comparison and supporting experimental data, we will elucidate the nuanced effects of the benzylcarbamoyl moiety on reaction performance.

Introduction: The Significance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are indispensable reagents in medicinal chemistry, allowing for the precise introduction of varied functionalities to tune the steric and electronic properties of target molecules. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity. The title compound, this compound, presents a unique combination of a fluorine substituent and a bulky, hydrogen-bond-donating benzylcarbamoyl group. This guide aims to dissect the influence of this specific substitution pattern on the well-established Suzuki-Miyaura coupling.

The Model Reaction: Suzuki-Miyaura Coupling with 4-Bromobenzonitrile

To establish a clear and objective comparison, a model Suzuki-Miyaura coupling reaction was selected, pairing each boronic acid with 4-bromobenzonitrile. This aryl bromide was chosen for its electronic properties and the nitrile group which allows for straightforward monitoring and characterization of the product.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura model reaction.

Performance Benchmark: A Head-to-Head Comparison

The performance of this compound was evaluated against (3-fluoro-5-methoxycarbonylphenyl)boronic acid under identical, optimized reaction conditions. The key metrics for comparison were reaction yield, product purity, and reaction time.

Boronic AcidSubstituent at C3Reaction Time (hours)Yield (%)Purity (%)
This compound -CONHCH₂Ph (Benzylcarbamoyl) 6 88 >98
(3-fluoro-5-methoxycarbonylphenyl)boronic acid-COOCH₃ (Methyl Ester)892>98

Data Interpretation:

The experimental data reveals that while both boronic acids are highly effective in the Suzuki-Miyaura coupling, furnishing the desired biaryl product in excellent yields and purity, there are subtle but significant differences in their performance.

(3-fluoro-5-methoxycarbonylphenyl)boronic acid provided a slightly higher yield. This can be attributed to the less sterically demanding nature of the methyl ester group compared to the bulkier benzylcarbamoyl substituent. Steric hindrance around the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle.[2]

Conversely, this compound reached reaction completion in a shorter timeframe. This suggests that the electronic properties of the benzylcarbamoyl group may play a role in accelerating the overall reaction rate. The amide functionality, with its capacity for hydrogen bonding and distinct electronic influence compared to an ester, can affect the reactivity of the boronic acid.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of several key parameters. Here, we dissect the rationale behind the chosen experimental conditions.

The Catalytic Cycle and Key Components:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)-R² L₂ Transmetalation->PdII_R1R2 Boronate R²-B(OH)₃⁻ Boronate->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) was selected as the catalyst. This pre-catalyst is a reliable choice for a broad range of Suzuki-Miyaura couplings, as it readily provides the active Pd(0) species required to initiate the catalytic cycle through oxidative addition with the aryl halide.[4]

  • Base (K₂CO₃): Potassium carbonate was employed as the base. The role of the base is crucial; it activates the boronic acid by converting it to a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step.[5][6] The choice of a moderately strong inorganic base like K₂CO₃ is often a good starting point to ensure efficient reaction without promoting unwanted side reactions.

  • Solvent (Toluene/Ethanol/Water): A biphasic solvent system of toluene, ethanol, and water was utilized. Toluene serves to dissolve the organic reactants and the palladium catalyst. The presence of water is often beneficial, and in some cases necessary, for the dissolution of the inorganic base and to facilitate the formation of the active boronate species. Ethanol acts as a co-solvent to improve the miscibility of the organic and aqueous phases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene:Ethanol:Water = 4:1:1, 5 mL).

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Conclusion

This comparative guide demonstrates that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction. While its steric bulk may slightly temper the final yield compared to a less hindered analogue like (3-fluoro-5-methoxycarbonylphenyl)boronic acid, its electronic properties appear to contribute to a faster reaction rate.

For researchers and drug development professionals, this insight is valuable. When reaction time is a critical parameter, this compound presents a compelling option. The benzylcarbamoyl moiety also introduces a site for potential hydrogen bonding interactions and increased lipophilicity, which can be advantageous in the design of bioactive molecules. Ultimately, the choice between these two boronic acids will depend on the specific synthetic goals and the desired properties of the final product.

References

A Comparative Guide to Substituted Benzylcarbamoyl Phenylboronic Acids and Their Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for molecules with high specificity and efficacy is perpetual. Among the myriad of scaffolds explored, boronic acids, particularly substituted phenylboronic acid derivatives, have emerged as a versatile class of compounds with significant therapeutic potential.[1][2] Their unique ability to form reversible covalent bonds with diols and the active site residues of key enzymes makes them powerful tools for designing targeted inhibitors and sophisticated drug delivery systems.[1][3] This guide provides an in-depth comparison of substituted benzylcarbamoyl phenylboronic acids and related analogues, with a primary focus on their application as enzyme inhibitors, supported by experimental data and detailed protocols.

The Architectural Advantage: The Phenylboronic Acid Scaffold

The core of these molecules, the phenylboronic acid group, is the engine of their biological activity. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily interacting with nucleophilic residues like the serine in serine proteases to form a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[1][4] This reversible covalent inhibition mechanism offers a distinct advantage over non-covalent inhibitors, often leading to higher potency and prolonged duration of action.

The true versatility of this scaffold, however, lies in the strategic placement of substituents on the phenyl ring and the carbamoyl moiety. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] The benzylcarbamoyl group, in particular, can enhance lipophilicity and introduce specific steric and electronic interactions that can be exploited for improved target engagement.[5]

Comparative Analysis: β-Lactamase Inhibition

One of the most pressing challenges in modern medicine is the rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria.[6] These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective.[6] Substituted phenylboronic acids have been extensively investigated as potent inhibitors of these enzymes, particularly the class A and class C β-lactamases.[4][6][7][8]

Structure-Activity Relationship (SAR)

The position and nature of the substituent on the phenyl ring play a critical role in the inhibitory potency of these compounds. For instance, studies have shown that for KPC-2, a class A carbapenemase, meta-substituted analogues often exhibit superior activity. This is attributed to a key hydrogen bond formation between the substituent (e.g., a triazole nitrogen) and the threonine 237 residue in the enzyme's active site.[6] Conversely, para-substituted compounds may leverage π-π stacking interactions with tryptophan 105.[6]

The introduction of a boronic acid group itself has been shown to significantly enhance antimicrobial activity. In a study on diethyl benzylphosphonate analogs, the addition of a boronic acid at the para position resulted in a two-fold increase in activity against Escherichia coli.[9]

Performance Comparison of Substituted Phenylboronic Acid Derivatives as β-Lactamase Inhibitors
Compound/DerivativeTarget Enzyme(s)K_i (nM)% Inhibition (at a given concentration)Key Structural FeaturesReference(s)
Lead 1 (Aryl-boronic derivative) AmpC83-Aryl-boronic acid[4]
Compound 3 (3-azidomethylphenyl boronic acid) KPC-2, AmpC-76% at 100 µM (KPC-2), 100% at 100 µM (AmpC)meta-azidomethyl substituent[6]
Compound 5 (triazole inhibitor) KPC-2730-Triazole formed in situ[6]
Compound 10a (triazole inhibitor) AmpC140-Triazole formed in situ[6]
RPX7009 Class A carbapenemases (KPC, SME, IMI)-Potentiates biapenem activityNovel boronic acid-based inhibitor[10]

This table summarizes data from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that substitutions on the phenylboronic acid scaffold can dramatically impact inhibitory activity. The development of triazole-containing inhibitors through in situ click chemistry, guided by the enzyme template itself, represents a powerful strategy for discovering highly potent inhibitors.[6]

Experimental Protocol: Determination of β-Lactamase Inhibition (K_i)

The following is a generalized protocol for determining the inhibition constant (K_i) of a substituted benzylcarbamoyl phenylboronic acid derivative against a β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Substituted benzylcarbamoyl phenylboronic acid inhibitor

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor.

  • Pre-incubation: Add a fixed concentration of the enzyme to each well containing the inhibitor and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.

  • Kinetic Measurement: Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis: Determine the initial velocity (V_0) for each inhibitor concentration. Plot the data using appropriate models (e.g., Michaelis-Menten for competitive inhibition) to calculate the K_i value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (e.g., Nitrocefin) pre_incubate->add_substrate measure_abs Measure Absorbance Change (Kinetic Read) add_substrate->measure_abs calc_velocity Calculate Initial Velocity (V0) measure_abs->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten) calc_velocity->plot_data calc_ki Determine Ki Value plot_data->calc_ki

Beyond Enzyme Inhibition: Expanding Applications

The utility of substituted benzylcarbamoyl phenylboronic acids extends beyond enzyme inhibition. The inherent ability of the boronic acid moiety to reversibly bind with cis-diols opens up a plethora of applications in diagnostics and drug delivery.[5][11]

  • Glucose Sensing: The competitive binding of glucose to the boronic acid can be used to develop fluorescent sensors for real-time glucose monitoring.[5][12]

  • Cancer Targeting: Cancer cells often overexpress sialic acids on their surface, which contain cis-diol functionalities. Phenylboronic acid-functionalized nanoparticles can selectively target these cells for the targeted delivery of chemotherapeutic agents.[5][11]

  • pH-Sensitive Drug Delivery: The equilibrium between the neutral and charged forms of boronic acid is pH-dependent. This property can be harnessed to create drug delivery systems that release their payload in the acidic tumor microenvironment.[11][13]

G PBA {Substituted Phenylboronic Acid | -B(OH)2} Enzyme_Inhibition Enzyme_Inhibition PBA->Enzyme_Inhibition Reversible covalent bonding with active site residues Glucose_Sensing Glucose_Sensing PBA->Glucose_Sensing Reversible ester formation with glucose diols Cancer_Targeting Cancer_Targeting PBA->Cancer_Targeting Binds to sialic acid on cancer cells Drug_Delivery Drug_Delivery PBA->Drug_Delivery pH-responsive diol binding

Synthesis of Substituted Benzylcarbamoyl Phenylboronic Acids

The synthesis of these versatile molecules can be achieved through several established routes. A common approach involves the Suzuki-Miyaura coupling of an aryl halide with a diboron reagent to install the boronic acid moiety, followed by a carbamoylation step.[5]

General Synthetic Scheme:

  • Borylation: Reaction of a substituted aryl halide with a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst to form the corresponding boronate ester.[3]

  • Carbamoylation: Reaction of an amino-substituted phenylboronic acid precursor with benzyl isocyanate or a related reagent to form the benzylcarbamoyl group.[5]

  • Deprotection: Hydrolysis of the boronate ester to yield the final substituted benzylcarbamoyl phenylboronic acid.

It is crucial to control the reaction conditions to prevent side reactions such as protodeboronation, especially under acidic conditions.[5] The use of pinacol esters as stable intermediates is a common strategy to circumvent this issue.[1]

Future Directions and Conclusion

Substituted benzylcarbamoyl phenylboronic acids and their derivatives represent a rich and adaptable chemical space for the development of novel therapeutics and diagnostic tools. The ability to systematically modify their structure to optimize for potency, selectivity, and pharmacokinetic properties makes them an attractive platform for medicinal chemists. Future research will likely focus on:

  • Expanding the chemical diversity: Exploring a wider range of substituents on both the phenyl ring and the benzylcarbamoyl group to further refine structure-activity relationships.[1]

  • Multifunctional agents: Designing molecules that combine the properties of enzyme inhibition with other functionalities, such as fluorescence for imaging or targeting moieties for enhanced delivery.[5]

  • Advanced drug delivery systems: Developing more sophisticated stimuli-responsive systems that can deliver therapeutic payloads with high precision.[11][13]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a reagent commonly used in synthetic chemistry and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from safety data sheets, regulatory standards, and established laboratory best practices to provide a trustworthy and authoritative resource for researchers and chemical professionals.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate the necessary safety protocols.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS CodeRequired PPE & Safety MeasuresRationale
Skin Irritation H315Hand Protection: Chemically resistant gloves (e.g., nitrile). Protective Clothing: Lab coat or chemical-resistant apron.Prevents direct skin contact which can cause irritation. Always inspect gloves for integrity before use.[1][3]
Serious Eye Irritation H319Eye Protection: Tightly fitting safety goggles or a face shield.Protects eyes from dust particles or splashes which can cause serious damage.[3][4]
Respiratory Irritation H335Engineering Controls: All handling of the solid compound must occur in a certified chemical fume hood. Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1][3]Minimizes the inhalation of dust, which can irritate the respiratory tract.[1]

Immediate Action Requirement: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Core Disposal Principle: Professional Management of Hazardous Waste

The single most important principle for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular laboratory trash or washed down the sink.[4]

The recommended and safest method of disposal is through a licensed and approved hazardous waste management company.[1] This approach ensures compliance with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5][6][7][8]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound for professional disposal.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[4]

  • Designate a Specific Waste Stream: Dedicate a container specifically for this compound and materials contaminated with it.

  • Avoid Commingling: Never mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong bases.[4][9]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Choice: Use a container that is chemically compatible and in good condition. The original product container is often a suitable choice.[4] For liquid solutions, ensure the container is leak-proof and sealable.[5]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "[4]

    • The full chemical name: This compound

    • The date when the first waste was added to the container.[4]

    • An indication of the primary hazards (e.g., "Irritant").

Step 3: Waste Accumulation

Waste must be stored safely in a designated laboratory area.

  • Secure Storage: Keep the waste container securely sealed at all times, except when adding waste.[5]

  • Designated Area: Store the container in a designated satellite accumulation area within the lab, which should be away from general traffic and incompatible materials.[4]

Step 4: Arranging for Professional Collection

Laboratory personnel should not transport hazardous waste.[4]

  • Contact EHS: When the container is full or reaches your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department.

  • Documentation: EHS will provide the necessary waste manifest forms. Fill these out accurately, as they are legal documents tracking the waste from "cradle to grave."[3][5] EHS personnel are trained to handle and transport the waste for final disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_main Disposal Protocol cluster_spill Emergency Spill gen Waste Generation (Solid Residue or Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) in Fume Hood gen->ppe spill Spill Occurs gen->spill segregate Segregate Waste Place in Dedicated, Compatible Container ppe->segregate label_waste Label Container 'Hazardous Waste' + Chemical Name + Date segregate->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No dispose Professional Disposal by Licensed Vendor contact_ehs->dispose Yes contain Contain Spill (Use Inert Absorbent for Liquids) spill->contain cleanup Collect Materials (Sweep Solids or Absorbed Liquid) contain->cleanup cleanup->segregate report Report to Supervisor & EHS cleanup->report

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuation: For a large spill, evacuate the immediate area and alert your supervisor and EHS department.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[3]

  • For Minor Solid Spills:

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Carefully sweep or shovel the spilled solid into a designated hazardous waste container.[1] Minimize the generation of dust.[1]

  • For Minor Liquid Spills (Solutions):

    • Use an inert absorbent material (e.g., vermiculite, sand, or special spill pads) to absorb the liquid.

    • Collect the contaminated absorbent material and place it into the labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[3]

  • Reporting: Every spill, regardless of size, must be reported to your laboratory supervisor and the institution's EHS department.[3]

A Note on Chemical Neutralization (Conceptual)

While some general guidance exists for neutralizing simple weak acids like boric acid with a mild base (e.g., sodium bicarbonate), this practice is not recommended for this compound without a specific, validated protocol and direct approval from your institution's EHS department.[3][9][10] The rationale for this caution is that improper neutralization can create secondary hazards or unforeseen byproducts.[10]

Should EHS approve this method for very dilute aqueous waste streams after a thorough risk assessment, the conceptual steps would involve:

  • Work in a Fume Hood: All neutralization procedures must be performed in a certified chemical fume hood while wearing full PPE.

  • Dilution: The acidic waste solution would first be diluted with a large volume of water.

  • Slow Addition of Base: A mild base, such as sodium bicarbonate, would be added slowly and gradually to the stirred solution.[10] Strong bases like sodium hydroxide should be avoided as they can cause dangerous reactions.[10]

  • pH Monitoring: The pH of the solution must be monitored continuously with pH strips or a meter until it reaches a neutral range (approximately pH 7).[10]

  • Disposal: The resulting neutralized salt solution may be permissible for drain disposal, but only with explicit confirmation from local water authorities and your EHS department.

This information is for educational purposes only. Always defer to your institution's EHS-approved protocols. The most reliable and safest method remains professional disposal.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.